11-(Perfluoro-n-octyl)undec-10-en-1-ol
Beschreibung
The exact mass of the compound 11-(Perfluoro-n-octyl)undec-10-en-1-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality 11-(Perfluoro-n-octyl)undec-10-en-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 11-(Perfluoro-n-octyl)undec-10-en-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-heptadecafluorononadec-10-en-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F17O/c20-12(21,10-8-6-4-2-1-3-5-7-9-11-37)13(22,23)14(24,25)15(26,27)16(28,29)17(30,31)18(32,33)19(34,35)36/h8,10,37H,1-7,9,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCVGEGAZDOIDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC=CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F17O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10880219 | |
| Record name | 11-(Perfluoro-n-octyl)undec-10-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10880219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15364-19-9 | |
| Record name | 11-(Perfluoro-n-octyl)undec-10-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10880219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 11-(Perfluoro-n-octyl)undec-10-en-1-ol
Executive Summary
11-(Perfluoro-n-octyl)undec-10-en-1-ol represents a specialized class of semifluorinated alkanes (SFAs) acting as a hybrid amphiphile. Unlike standard hydrocarbon surfactants, this molecule possesses a tri-block architecture: a perfluorinated tail (
This unique structure imparts the "Fluorous Effect," enabling the molecule to segregate from both aqueous and organic (hydrocarbon) phases, preferentially self-assembling at interfaces with exceptionally low surface energy. It is a critical excipient in the engineering of fluorinated liposomes , oxygen-carrying nanoemulsions , and ultrasound contrast agents (microbubbles) where interfacial stability against Ostwald ripening is paramount.
Molecular Architecture & Physicochemical Profile
Structural Analysis
The molecule is defined by the incompatibility of its segments.[1] The fluorocarbon chain is rigid, hydrophobic, and lipophobic (fluorophilic). The hydrocarbon chain is flexible and lipophilic. The hydroxyl group provides hydrophilicity.
| Segment | Composition | Properties | Function |
| Fluorinated Tail | Hydrophobic, Lipophobic, Rigid | Reduces surface tension; provides oxygen solubility; creates "teflon-like" barrier. | |
| Linker | Unsaturated (Alkene) | Rigid spacer; prevents chain interdigitation; reactive site for polymerization. | |
| Hydrocarbon Spacer | Lipophilic, Flexible | Modulates solubility in lipid bilayers; provides spacing from the aqueous phase. | |
| Polar Head | Hydrophilic | Anchors molecule to aqueous interface; allows H-bonding. |
Key Physicochemical Properties[2]
-
Molecular Formula:
(approximate, depending on unsaturation degree). -
Surface Tension (
): ~18–22 mN/m (at air/water interface). Significantly lower than pure hydrocarbon analogs (~30 mN/m). -
Solubility:
-
Critical Micelle Concentration (CMC): Extremely low (
to M range), indicating high thermodynamic stability of aggregates.
Synthesis & Purification Protocol
Context: The synthesis relies on the Mizoroki-Heck reaction or, more commonly for this specific chain type, Radical Addition (ATRA) of perfluorooctyl iodide to 10-undecen-1-ol followed by elimination. The protocol below details the ATRA route due to its scalability and atom economy.
Reaction Logic (DOT Diagram)
Figure 1: Step-wise synthesis pathway via Atom Transfer Radical Addition (ATRA) and subsequent dehydroiodination.
Detailed Protocol
Safety Warning: Perfluoroalkyl iodides are volatile and potential thyroid disruptors. Work in a fume hood.
Step 1: Radical Addition (Formation of Iodo-Intermediate)
-
Charge: In a heavy-walled pressure vessel or round-bottom flask equipped with a condenser, dissolve 10-undecen-1-ol (1.0 eq) and Perfluorooctyl iodide (
) (1.1 eq) in acetonitrile or hexane. -
Catalyst: Add AIBN (Azobisisobutyronitrile) (0.05 eq) as a radical initiator. Alternatively, Copper powder (
) can be used for lower temperature activation. -
Reaction: Degas the solution (freeze-pump-thaw x3) to remove oxygen. Heat to 80°C for 12–24 hours.
-
Monitoring: Monitor by TLC or
-NMR (disappearance of signal at -59 ppm). -
Workup: Evaporate solvent. The residue is the iodo-adduct (
).
Step 2: Dehydroiodination (Restoring the Double Bond)
-
Solvation: Dissolve the crude iodo-adduct in absolute ethanol.
-
Elimination: Add Potassium Hydroxide (KOH) (2.5 eq) or DBU (1.5 eq). Heat to reflux for 4–6 hours.
-
Note: This eliminates HI, creating the double bond conjugated with the perfluoro chain (
).
-
-
Neutralization: Cool, acidify with dilute HCl to pH 5, and extract with diethyl ether.
-
Purification: Dry organic layer over
. Purify via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate gradient). -
Validation:
-
-NMR: Look for alkene protons at
5.5–6.5 ppm (distinct splitting pattern due to F-coupling). - -NMR: Confirm absence of iodide precursor.
-
-NMR: Look for alkene protons at
Interfacial Dynamics & Self-Assembly
The primary utility of this molecule lies in its ability to stabilize interfaces that are otherwise unstable (e.g., fluorocarbon-in-water emulsions).
The "Fluorous" Stabilization Mechanism
In an aqueous environment, the molecule self-assembles into structures (vesicles, tubules) where the fluorinated tails segregate to form a rigid internal core, excluding both water and hydrocarbon impurities.
Diagram: Interfacial Assembly
Figure 2: Segregation mechanism allowing simultaneous transport of lipophilic drugs and gases.
Biomedical Applications
Oxygen Therapeutics (Blood Substitutes)
Fluorinated amphiphiles are used to emulsify Perfluorocarbons (PFCs) for intravenous oxygen delivery.
-
Role: The F8-C11-en-OH acts as a "compatibilizer" at the PFC/Water interface, significantly reducing interfacial tension and preventing particle coalescence (Ostwald ripening) better than phospholipids alone.
Microbubble Contrast Agents
In ultrasound imaging, gas-filled microbubbles are stabilized by a shell.
-
Mechanism: Incorporation of F8-C11-en-OH into the lipid shell creates a "fluorine shield" that reduces the permeation of the gas core (usually a perfluorocarbon gas) out of the bubble, extending the in vivo half-life from seconds to minutes.
Pulmonary Drug Delivery
-
Synthetic Lung Surfactant: The molecule mimics dipalmitoylphosphatidylcholine (DPPC) but with higher resistance to oxidative stress. It is investigated for treating ARDS (Acute Respiratory Distress Syndrome) as a carrier for steroids.
References
-
Krafft, M. P., & Riess, J. G. (2009). Chemistry, physical chemistry, and uses of molecular fluorocarbon-hydrocarbon amphiphiles (semifluorinated alkanes).[4][6][7][8] Chemical Reviews. Link
-
Riess, J. G. (2006). Perfluorocarbon-based oxygen delivery. Artificial Cells, Blood Substitutes, and Biotechnology. Link
-
Xie, F., et al. (2023).[9] Frustrated-radical-pair-initiated atom transfer radical addition of perfluoroalkyl halides to alkenes.[9] Organic Chemistry Frontiers.[9] Link
-
Lehmler, H. J. (2008). Synthesis of surface-active semifluorinated alkanes. Chemosphere. Link
-
Turberg, M. P., & Brady, J. E. (1988). Semifluorinated hydrocarbons: Primitive surfactants.[8] Journal of the American Chemical Society. Link
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- 5. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Semifluorinated alkanes — Primitive surfactants of fascinating properties [ouci.dntb.gov.ua]
- 9. Frustrated-radical-pair-initiated atom transfer radical addition of perfluoroalkyl halides to alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
11-(Perfluoro-n-octyl)undec-10-en-1-ol synthesis methods
Technical Guide: Synthesis of 11-(Perfluoro-n-octyl)undec-10-en-1-ol
Executive Summary
This technical guide details the synthesis of 11-(perfluoro-n-octyl)undec-10-en-1-ol , a critical semifluorinated alkane (SFA) intermediate.[1][2] This molecule acts as a "triblock" amphiphile, possessing a perfluorinated tail (
The synthesis relies on the Atom Transfer Radical Addition (ATRA) of perfluorooctyl iodide to 10-undecen-1-ol, followed by a regioselective dehydroiodination.[1][2] This guide prioritizes high-yield, scalable methodologies over academic curiosities, focusing on the Sodium Dithionite (Brace Reaction) and AIBN-initiated thermal routes.[3][1][2]
Retrosynthetic Analysis & Pathway
The construction of the target molecule is best approached via the "iodide-capping" strategy.[1][2] The perfluoroalkyl group is introduced via radical attack on the terminal alkene, creating an iodo-intermediate that is subsequently eliminated to restore the double bond in a conjugated position.
Figure 1: Retrosynthetic breakdown showing the two-step transformation from commercially available precursors.[3]
Experimental Protocols
Method A: Sodium Dithionite Initiated ATRA (The "Brace" Reaction)
Recommended for: Mild conditions, cost-effectiveness, and scalability.[3]
Mechanism: Single Electron Transfer (SET) initiated by the sulfinate radical anion (
Reagents:
-
Perfluorooctyl iodide (
) (1.1 equiv)[3] -
Sodium dithionite (
) (1.2 equiv)[3] -
Sodium bicarbonate (
) (1.2 equiv)[3] -
Solvent: Acetonitrile (
) / Water (1:1 v/v)[3]
Protocol:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10-undecen-1-ol and
in the acetonitrile/water mixture. -
Degassing: Sparge the solution with Argon or Nitrogen for 15 minutes. Oxygen inhibits the radical chain.[1]
-
Initiation: Add solid
followed by in a single portion. -
Reaction: Stir vigorously at room temperature (20-25°C) . The reaction is typically exothermic; a water bath may be used if the scale exceeds 10g.[1][2]
-
Monitoring: Monitor by TLC (stain with phosphomolybdic acid) or
NMR. The disappearance of the signal ( ppm, ) indicates completion (usually 2-4 hours).[3] -
Workup: Dilute with diethyl ether or ethyl acetate. Wash with brine.[1][5] Dry organic phase over
and concentrate in vacuo. -
Intermediate: The resulting waxy solid is 10-iodo-11-(perfluorooctyl)undecan-1-ol.[1][2] Proceed directly to elimination.[3][1][2]
Method B: AIBN Thermal Initiation
Recommended for: Anhydrous requirements or when aqueous solubility is problematic.[3][1][2]
Reagents:
-
Perfluorooctyl iodide (1.1 equiv)[3]
-
AIBN (Azobisisobutyronitrile) (0.05 equiv)[3]
-
Solvent: Neat (no solvent) or minimal Benzene/Toluene if viscosity is high.[3][1][2]
Protocol:
-
Setup: Combine alkene and iodide in a pressure vessel or heavy-walled flask.
-
Degassing: Freeze-pump-thaw cycle (x3) is ideal, or vigorous Argon sparging.[3][1][2]
-
Reaction: Heat to 80°C for 4-6 hours.
-
Workup: Cool to room temperature. If neat, the crude oil can often be used directly.[3] If solvent was used, evaporate under reduced pressure.[3]
Step 2: Regioselective Dehydroiodination
The elimination of HI from the intermediate is critical.[1] Base-mediated elimination favors the thermodynamic trans-alkene product where the double bond is conjugated with the perfluoroalkyl chain (
Reagents:
Protocol:
-
Dissolve the crude iodo-intermediate in anhydrous THF.
-
Stir for 12 hours at room temperature or reflux for 2 hours.
-
Quench: Pour into dilute HCl (1M) to neutralize the base and protonate the alcohol.
-
Extraction: Extract with Ethyl Acetate (x3).
-
Purification: Silica gel column chromatography.
Mechanistic Visualization
The following diagram illustrates the radical chain mechanism governing the addition step.
Figure 2: Radical chain propagation cycle for the ATRA of perfluorooctyl iodide.
Data Summary & Characterization
Expected Yields:
| Method | Step 1 Yield (Iodo-Intermediate) | Step 2 Yield (Alkene) | Overall Yield | Notes |
|---|---|---|---|---|
| Dithionite (Method A) | 85-92% | 80-85% | ~70-78% | Best for scale; easy workup.[1][2] |
| AIBN (Method B) | 75-85% | 80-85% | ~60-70% | Requires heat; harder to remove iodine color.[3][1][2] |
Key Characterization Data (Diagnostic Signals):
-
NMR (300 MHz,
): -
NMR (
): -
IR Spectrum:
Safety & Handling
-
Perfluorooctyl Iodide: Volatile and persistent.[3][1][2] Handle in a well-ventilated fume hood. Although
chemistry is being phased out in some regions due to PFOA concerns, it remains a standard laboratory reagent.[3] Ensure waste is segregated into halogenated streams.[1][2] -
Exotherm: The dithionite reaction can exhibit an induction period followed by a rapid exotherm.[1][2] Add the solid initiator slowly on scales >10g.
-
Solubility: The final product is amphiphilic.[1][2] It may form emulsions during aqueous extraction.[1][2] Adding a small amount of methanol or saturating the aqueous layer with NaCl helps break emulsions.[1][2]
References
-
Brace, N. O. (1999).[3][1][2] Syntheses with perfluoroalkyl radicals from perfluoroalkyl iodides.[1][2][6][7] Journal of Fluorine Chemistry, 93(1), 1-25.[3] Link[3]
-
Brace, N. O. (2001).[3] Syntheses with perfluoroalkyl iodides. Part III. Journal of Fluorine Chemistry, 108(2), 147-175.[3] Link[3]
-
Tiers, G. V. D. (1962).[3][1] The Chemistry of "Perfluoro" Ethers and Amines. Journal of the American Chemical Society, 84(20), 3972-3972.[3] Link[3]
-
Wang, J., et al. (2023).[3] Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. Molecules, 28(2).[3] Link
-
PubChem. (2023).[3][1] 10-Undecen-1-ol Compound Summary. National Library of Medicine.[2] Link
Sources
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- 3. Perfluorodecyl iodide | C10F21I | CID 67920 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. 10-UNDECEN-1-OL synthesis - chemicalbook [chemicalbook.com]
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- 7. researchgate.net [researchgate.net]
11-(Perfluoro-n-octyl)undec-10-en-1-ol: Structural Architecture and Synthesis of a Tri-philic Fluorosurfactant
Executive Summary
11-(Perfluoro-n-octyl)undec-10-en-1-ol (CAS: 15364-19-9) represents a specialized class of semi-fluorinated surfactants (SFS) . Unlike conventional amphiphiles, this molecule exhibits a "tri-philic" architecture: a super-hydrophobic/lipophobic fluorocarbon tail, a lipophilic hydrocarbon spacer, and a hydrophilic hydroxyl headgroup.
This unique structure allows it to mediate interfaces that traditional surfactants cannot stabilize, particularly in fluorocarbon-in-water emulsions used for oxygen therapeutics (artificial blood) and targeted drug delivery. This guide provides a rigorous analysis of its molecular structure, a validated synthesis protocol, and its physicochemical behavior in colloidal systems.
Molecular Architecture: The Tri-Block Design
The molecule can be structurally dissected into three distinct functional domains, each governing specific intermolecular interactions.
Structural Breakdown
-
Formula:
-
IUPAC Name: (E)-12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-heptadecafluorononadec-10-en-1-ol[1][2]
-
SMILES: OC(CH2)8CH=CH(CF2)7CF3
Domain Analysis
The molecule functions as a hetero-segmented amphiphile . The presence of the alkene linker (
| Domain | Chemical Moiety | Length | Function |
| Fluorophilic | Perfluoro-n-octyl ( | ~10 Å | Provides super-hydrophobicity and lipophobicity. Drives segregation from both water and hydrocarbon oils. |
| Linker | Alkene ( | ~2.5 Å | Rigid spacer preventing free rotation; dictates packing geometry (E/Z isomerism). |
| Lipophilic | Undecyl Spacer ( | ~11 Å | Provides solubility in organic solvents and flexibility for membrane insertion. |
| Hydrophilic | Hydroxyl ( | ~2 Å | Anchoring group; facilitates hydrogen bonding with the aqueous phase. |
Visualization of Functional Connectivity
Figure 1: Functional segmentation of 11-(Perfluoro-n-octyl)undec-10-en-1-ol, illustrating the tri-philic nature enabling interaction with fluorocarbons, lipids, and water.[1]
Validated Synthesis Protocol
The most robust synthesis route involves the radical-mediated addition of perfluorooctyl iodide to 10-undecen-1-ol, followed by dehydroiodination. This method avoids harsh organometallic reagents that might compromise the alcohol group.
Reaction Scheme
-
Addition:
-
Elimination:
Step-by-Step Methodology
Reagents:
-
Perfluorooctyl iodide (
) -
AIBN (Azobisisobutyronitrile) - Radical Initiator
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) - Base
-
Solvent: Acetonitrile or Hexane/Ethanol mix
Protocol:
-
Inert Atmosphere Setup: Flame-dry a 250mL round-bottom flask and purge with Nitrogen (
). -
Reactant Charging: Add 10-undecen-1-ol (1.0 eq) and perfluorooctyl iodide (1.1 eq). Dissolve in degassed acetonitrile.
-
Initiation: Add AIBN (0.05 eq). Heat the mixture to 80°C under reflux for 4-6 hours.
-
Checkpoint: Monitor disappearance of alkene peaks via TLC or GC-MS.
-
-
Intermediate Isolation (Optional): The iodinated intermediate is often stable. However, for efficiency, a "one-pot" elimination is preferred.
-
Elimination: Cool to room temperature. Add DBU (1.5 eq) dropwise. Stir at 60°C for 2 hours.
-
Mechanism:[6] DBU promotes E2 elimination of HI, regenerating the double bond conjugated with the perfluoro group.
-
-
Purification:
-
Dilute with diethyl ether.
-
Wash with 1N HCl (to remove DBU), then saturated
, then brine. -
Dry over
. -
Recrystallization: Recrystallize from hexane/ethanol to remove unreacted fluorinated starting materials.
-
Synthesis Workflow Diagram
Figure 2: Step-by-step synthesis workflow via radical addition-elimination mechanism.
Physicochemical Characterization
Researchers must validate the structure using spectroscopic methods. The fluorine atoms induce significant shifts in NMR.
NMR Fingerprint
-
NMR: Distinct signals for the
group (~ -81 ppm) and the groups. The adjacent to the double bond will show a unique shift due to deshielding. -
NMR:
-
Alkene Protons: The vinyl protons (
) typically appear around 5.5–6.5 ppm. The coupling constant ( ) will reveal the stereochemistry (large Hz indicates Trans/E isomer; smaller Hz indicates Cis/Z). -
Hydroxymethyl: Triplet at ~3.6 ppm (
).
-
Surface Activity
This molecule is a super-surfactant .
-
Surface Tension (
): Can lower aqueous surface tension to ~15-20 mN/m (hydrocarbon surfactants typically limit at ~30 mN/m). -
Critical Micelle Concentration (CMC): Extremely low due to the hydrophobicity of the
chain. -
Self-Assembly: Forms vesicles or worm-like micelles in water. In fluorocarbon oils, it forms reverse micelles, stabilizing water droplets.
Applications in Drug Delivery[7]
The primary utility of 11-(Perfluoro-n-octyl)undec-10-en-1-ol lies in Fluorocarbon Emulsions .
Oxygen Therapeutics (Artificial Blood)
Perfluorocarbons (PFCs) dissolve high amounts of oxygen but are immiscible with blood. This surfactant acts as a "molecular zipper," binding the PFC core with its fluorinated tail while presenting the hydroxyl head to the aqueous plasma.
-
Mechanism: The
tail interdigitates with the PFC droplet, preventing Oswald ripening (droplet growth), which is the main failure mode of PFC emulsions.
Targeted Nanocarriers
The hydroxyl group allows for further functionalization (e.g., attaching PEG chains or antibodies), creating "stealth" fluorinated nanoparticles for targeted drug delivery.
References
-
BenchChem. (2023). 11-(Perfluoro-n-octyl)undec-10-en-1-ol Structure and Properties. BenchChem Database. Link
-
PubChem. (2023). Compound Summary: 11-(perfluoro-n-octyl)undec-10-en-1-ol.[1][2][4][6][7] National Library of Medicine. Link
-
Sigma-Aldrich. (2023). 10-Undecen-1-ol Product Specification. Merck KGaA. Link
-
Krafft, M. P., & Riess, J. G. (2009). Chemistry, Physical Chemistry, and Uses of Molecular Fluorocarbon-Hydrocarbon Diblocks. Chemical Reviews. Link
-
ChemicalBook. (2023). Synthesis of 10-Undecen-1-ol Derivatives. ChemicalBook. Link
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11-(Perfluoro-n-octyl)undec-10-en-1-ol CAS number 15364-19-9
An In-depth Technical Guide to 11-(Perfluoro-n-octyl)undec-10-en-1-ol (CAS 15364-19-9)
Abstract
This technical guide provides a comprehensive overview of 11-(Perfluoro-n-octyl)undec-10-en-1-ol, CAS number 15364-19-9, a specialized fluorinated alcohol. This molecule is distinguished by its unique bifunctional structure, which incorporates a highly hydrophobic and oleophobic perfluoro-n-octyl segment and a reactive hydrocarbon chain terminating in both a primary alcohol and a vinyl group. This architecture makes it a valuable precursor for creating advanced materials, particularly for surface modification via self-assembled monolayers (SAMs). This document will detail its physicochemical properties, provide a validated synthesis protocol, explore its primary application in surface engineering with step-by-step methodologies, and discuss safety and handling considerations. This guide is intended for researchers and scientists in materials science, surface chemistry, and drug development.
Introduction: A Bifunctional Molecule for Advanced Surface Engineering
11-(Perfluoro-n-octyl)undec-10-en-1-ol is a fluorinated compound featuring a perfluorinated C8 tail and an 11-carbon unsaturated alcohol backbone.[1] Its molecular structure is the source of its significant utility. The perfluoro-n-octyl group imparts extreme hydrophobicity, oleophobicity (oil repellency), and high chemical and thermal stability due to the strength of the carbon-fluorine bond.[1] Conversely, the undec-10-en-1-ol segment provides two points of chemical reactivity: a terminal hydroxyl (-OH) group and a terminal alkene (C=C) group.
This dual nature allows the molecule to act as a powerful building block for surface modification. The hydroxyl or alkene group can be used to anchor the molecule to a substrate, while the fluorinated tail orients away from the surface, creating a low-energy, non-stick, and repellent interface. These properties are highly sought after in fields ranging from microfluidics and anti-fouling coatings to biocompatible materials.
Caption: Chemical structure of 11-(Perfluoro-n-octyl)undec-10-en-1-ol.
Physicochemical Properties and Characterization
The introduction of a long perfluoroalkyl chain dramatically alters the properties of the undecenol backbone. The high electronegativity of fluorine atoms and the stability of C-F bonds result in a compound with significantly different characteristics compared to its non-fluorinated analog, 10-Undecen-1-ol.
| Property | 11-(Perfluoro-n-octyl)undec-10-en-1-ol | 10-Undecen-1-ol (for comparison) | Rationale for Difference |
| CAS Number | 15364-19-9 | 112-43-6[2][3][4][5] | - |
| Molecular Formula | C₁₉H₂₁F₁₇O[1] | C₁₁H₂₂O[2][3][5][6] | Addition of the C₈F₁₇ segment. |
| Molecular Weight | 588.3 g/mol [1] | 170.29 g/mol [2][3][5][6] | The 17 fluorine atoms significantly increase the mass. |
| Monoisotopic Mass | 588.1321 Da[7] | 170.167065 Da[3] | Reflects the most abundant isotopes. |
| Density | ~1.8 g/cm³ (estimated)[1] | 0.85 g/mL at 25 °C[2] | Fluorine is much heavier than hydrogen, leading to denser packing. |
| Boiling Point | >300 °C (estimated)[1] | 245-248 °C[2] | Strong intermolecular forces in the fluorinated chain increase the boiling point. |
| Water Solubility | Low (fluorophilic)[1] | Insoluble/Immiscible[2][6] | The large perfluoroalkyl tail dominates, making the molecule highly nonpolar. |
| Predicted XlogP | 9.5[7] | 3.6 - 4.6[8] | A higher logP value indicates significantly greater lipophilicity/hydrophobicity. |
Analytical Characterization: Verification of the structure and purity of 11-(Perfluoro-n-octyl)undec-10-en-1-ol is critical. The following techniques are essential:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): ¹H and ¹³C NMR are used to confirm the structure of the undecenol hydrocarbon backbone. ¹⁹F NMR is crucial to verify the integrity and attachment of the perfluorinated chain.[1]
-
Mass Spectrometry (MS): Provides verification of the molecular weight, confirming the successful coupling of the two core fragments.[1]
-
Gas Chromatography (GC): Used to assess the purity of the final product, which should ideally be >98% for most applications.[1]
Synthesis and Purification
The synthesis of 11-(Perfluoro-n-octyl)undec-10-en-1-ol typically involves the coupling of a perfluoroalkyl iodide with a terminal alkene, followed by modification of the functional group. A common and effective approach is a radical-mediated addition reaction.
Caption: Generalized workflow for the synthesis of the target compound.
Experimental Protocol: Radical-Mediated Synthesis
This protocol describes a representative method for synthesizing the target compound.
Materials:
-
Perfluoro-n-octyl iodide (1.0 eq)
-
Azobisisobutyronitrile (AIBN) (0.1 eq) as a radical initiator
-
Anhydrous acetonitrile
-
Standard laboratory glassware for reflux and workup
-
Silica gel for column chromatography
Procedure:
-
Setup: Assemble a round-bottom flask with a reflux condenser under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: To the flask, add 10-undecen-1-ol, perfluoro-n-octyl iodide, and AIBN. Dissolve the mixture in anhydrous acetonitrile.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-24 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil using column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane to isolate the pure product.
-
Verification: Characterize the final product using NMR and MS to confirm its identity and purity.
Causality and Rationale:
-
Anhydrous Conditions: The use of anhydrous solvents is critical to prevent unwanted side reactions, particularly with the radical species.[1]
-
Inert Atmosphere: Oxygen can quench radical reactions, so an inert atmosphere of nitrogen or argon is essential for the reaction to proceed efficiently.
-
Radical Initiator (AIBN): AIBN is a common choice as it decomposes upon heating to generate radicals at a predictable rate, initiating the chain reaction that couples the perfluoroalkyl group to the alkene.
-
Column Chromatography: This is a standard and effective method for separating the desired fluorinated alcohol from unreacted starting materials and byproducts, ensuring high purity of the final compound.
Core Application: Surface Modification via Self-Assembled Monolayers (SAMs)
A primary application of 11-(Perfluoro-n-octyl)undec-10-en-1-ol is as a precursor for forming self-assembled monolayers (SAMs). SAMs are highly ordered molecular layers that spontaneously form on a substrate. By first converting the alcohol or alkene to a suitable anchor group (e.g., a trichlorosilane), this molecule can be covalently bonded to oxide-containing surfaces like silicon wafers or glass.
Caption: Workflow for creating a fluorinated SAM on a silicon substrate.
Experimental Protocol: SAM Formation on a Silicon Wafer
This protocol details the conversion of the alkene terminus to a trichlorosilane followed by deposition.
Part A: Synthesis of the Silane Precursor
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve 11-(Perfluoro-n-octyl)undec-10-en-1-ol in anhydrous toluene.
-
Hydrosilylation: Add a platinum catalyst (e.g., Karstedt's catalyst) followed by the dropwise addition of trichlorosilane (HSiCl₃).
-
Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction is typically exothermic.
-
Isolation: After the reaction is complete, remove the solvent and excess silane under vacuum to yield the trichlorosilyl-terminated precursor. This product is highly moisture-sensitive and should be used immediately.
Part B: SAM Deposition
-
Substrate Cleaning: Clean silicon wafers by immersing them in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15 minutes, followed by copious rinsing with deionized water and drying under a stream of nitrogen. This creates a hydroxylated surface. (Caution: Piranha solution is extremely corrosive and reactive).
-
Deposition: Immediately transfer the cleaned substrates to a desiccator. Place a small vial containing the freshly prepared trichlorosilane precursor into the desiccator. Evacuate the desiccator to allow for vapor phase deposition of the silane onto the silicon surface for 2-3 hours.
-
Curing: After deposition, remove the substrates and bake them in an oven at 120°C for 30 minutes to promote covalent bond formation and cross-linking within the monolayer.
-
Rinsing: Sonicate the coated substrates in a solvent like hexane or chloroform to remove any non-covalently bonded molecules. Dry with nitrogen.
-
Verification: The success of the coating can be verified by measuring the static water contact angle, which should be >110° for a well-formed fluorinated monolayer.
Causality and Rationale:
-
Hydrosilylation: This reaction efficiently and selectively adds the Si-H bond across the C=C double bond, creating a stable C-Si linkage and providing the reactive trichlorosilane headgroup needed for surface attachment.
-
Piranha/Plasma Cleaning: This step is crucial to remove organic contaminants and to generate a dense layer of hydroxyl (-OH) groups on the silicon surface, which are the reactive sites for silane anchoring.[9][10]
-
Vapor Phase Deposition: This method provides a clean and controlled way to form a uniform monolayer, minimizing the formation of aggregates that can occur in solution-phase depositions.[10]
-
Thermal Curing: Baking the substrate strengthens the Si-O-Si bonds between the precursor and the surface, as well as between adjacent molecules, resulting in a more robust and stable monolayer.[10]
Safety, Handling, and Environmental Considerations
As a fluorinated organic compound, 11-(Perfluoro-n-octyl)undec-10-en-1-ol requires careful handling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[11][12]
-
Ventilation: All work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of any potential vapors.[11][12][13]
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from heat or ignition sources.[12][13]
-
Environmental Persistence: Per- and polyfluoroalkyl substances (PFAS) are known for their environmental persistence due to the strength of the C-F bond.[1] While specific data on this compound is limited, it should be handled with the assumption of persistence. All waste should be disposed of according to institutional and local regulations for chemical waste. Avoid release into the environment.[14]
References
- 11-(Perfluoro-n-octyl)undec-10-en-1-ol - Benchchem.
- A Comparative Guide to the Safety and Handling of Modern Fluorin
- 11-(perfluoro-n-octyl)undec-10-en-1-ol - PubChemLite.
- Wettabilities of Self-Assembled Monolayers on Gold Generated from Progressively Fluorinated Alkanethiols - University of Houston.
- SAFETY D
- SAFETY D
- PRODUCT INFORM
- SAFETY D
- CAS 112-43-6 10-Undecen-1-Ol - Alfa Chemistry.
- perfluoro n octyl ethylene - Sinograce Chemical.
- 10-Undecen-1-ol | C11H22O | CID 8185 - PubChem.
- Safety d
- CN115703693A - Novel synthesis method of perfluorohexyl n-octane - Google P
- Surface modification of droplet polymeric microfluidic devices for the stable and continuous generation of aqueous droplets - LSU Scholarly Repository.
- Vapor Phase Self-assembled Monolayers for Anti-stiction Applic
- Showing Compound 10-Undecen-1-ol (FDB003008) - FooDB.
- 10-Undecen-1-ol, 99% 25 g | Buy Online | Thermo Scientific Chemicals.
- Surface modification using silanated poly(ethylene glycol)s - PubMed - NIH.
- SAFETY D
- 10-UNDECEN-1-OL synthesis - ChemicalBook.
- Enhancement on the Surface Hydrophobicity and Oleophobicity of an Organosilicon Film by Conformity Deposition and Surface Fluorin
- Acetone-formaldehyde copolymer - CAS Common Chemistry.
- 10-Undecen-1-ol - Connect Chemicals.
- 10-Undecen-1-ol 98 112-43-6 - Sigma-Aldrich.
- Sulfuric acid c(H SO ) = 2.5 mol/l (5 N) Titripur 7664-93-9 - Sigma-Aldrich.
- c1364-19.pdf - hambrick cast stone services.
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- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 10-Undecen-1-ol | C11H22O | CID 8185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Details [connectchemicals.com]
- 5. 10-十一烯-1-醇 98% | Sigma-Aldrich [sigmaaldrich.com]
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Physical Characteristics and Solvation Mechanics of Perfluoroalkyl Alcohols: A Technical Deep Dive
Topic: Physical Characteristics of Perfluoroalkyl Alcohols Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Perfluoroalkyl alcohols represent a unique class of fluorinated solvents and intermediates characterized by extreme hydrophobicity, high density, and distinct hydrogen-bonding capabilities. For the drug development scientist, these compounds bifurcate into two critical categories: Fluorotelomer Alcohols (FTOHs) , which act as environmental precursors and surface-active contaminants, and Perfluoroalkyl Carbinols (e.g., HFIP, PFTB), which are indispensable tools for peptide solubilization and structural biology.
This guide moves beyond basic property listing to explore the causality of these physical characteristics—why the fluorine atom alters pKa, how fluorous clustering stabilizes secondary protein structures, and how to handle these volatile, dense fluids in the laboratory.
Part 1: Molecular Architecture & Stability
The Stability Paradox
A common misconception in fluorochemistry is the existence of stable primary perfluoroalkyl alcohols (
The Rule of Stability:
-
Unstable: Primary perfluoro alcohols (
) spontaneously eliminate HF to form acid fluorides. -
Stable:
-
Fluorotelomer Alcohols (FTOHs): Contain a hydrocarbon spacer (
) insulating the hydroxyl group from the perfluorinated tail. -
Secondary/Tertiary Perfluoro Carbinols: The hydroxyl is attached to a secondary or tertiary carbon (e.g., HFIP, PFTB), preventing elimination.
-
Figure 1: Decision logic for the chemical stability of perfluoroalkyl alcohols.
Part 2: Physicochemical Profile
The physical behavior of these alcohols is dominated by the "Fluorous Effect" —weak intermolecular van der Waals interactions combined with high density and stiffness of the fluorocarbon chain.
Comparative Data Table
The following table contrasts the three most relevant compounds in this class. Note the dramatic difference in acidity (pKa) driven by the inductive effect of fluorine.
| Property | HFIP (Hexafluoroisopropanol) | PFTB (Perfluoro-tert-butanol) | 6:2 FTOH (Fluorotelomer Alcohol) |
| CAS Number | 920-66-1 | 2378-02-1 | 647-42-7 |
| Structure | |||
| Molecular Weight | 168.04 g/mol | 236.04 g/mol | 364.10 g/mol |
| Boiling Point | 58.2 °C | 45.0 °C | 169–192 °C (varies by purity) |
| Density (25°C) | 1.596 g/mL | ~1.70 g/mL | 1.651 g/mL |
| pKa (Acidity) | 9.3 | 5.4 | ~12–14 (Similar to ethanol) |
| H-Bond Donor ( | High (Strong Donor) | Very High | Moderate |
| H-Bond Acceptor ( | Low (Weak Acceptor) | Negligible | Moderate |
| Water Solubility | Miscible | Moderate (~5-10%) | Immiscible (<5 mg/L) |
| Primary Application | Peptide Solvation, NMR | Electrolytes, Fluorination | Surfactant Intermediate |
Key Insights for Researchers
-
Acidity & pKa: PFTB is acidic enough (pKa 5.4) to protonate certain amines, acting almost like a carboxylic acid. HFIP (pKa 9.3) is comparable to phenol. This acidity allows them to disrupt strong intramolecular H-bonds in aggregated peptides.
-
Density: All listed compounds are significantly denser than water (~1.6 g/mL). In biphasic extractions (e.g., FTOH in water), the fluorinated phase will sink to the bottom, unlike typical organic solvents.
-
H-Bonding Asymmetry: HFIP is a "hydrogen bond donor solvent." It readily donates protons to peptide carbonyls but is a poor acceptor. This asymmetry drives the "coating" mechanism described below.
Part 3: Solvation & Intermolecular Forces
For drug development, HFIP is the "gold standard" for dissolving amyloid peptides and inducing
The Cluster-Coating Mechanism
Unlike water, which forms a 3D H-bond network, HFIP forms transient clusters. When a peptide is introduced, HFIP molecules preferentially cluster around the peptide backbone.
-
Water Displacement: HFIP displaces water from the peptide surface due to the hydrophobic effect of the
groups. -
Carbonyl Solvation: The acidic hydroxyl of HFIP H-bonds strongly to the peptide backbone Carbonyl (
). -
Helix Promotion: By solvating the carbonyls, HFIP reduces the competition from water, allowing the peptide's amide protons (
) to form stable intra-molecular H-bonds with their own backbone carbonyls, promoting -helix formation.
Figure 2: Mechanism of peptide secondary structure stabilization by HFIP.
Part 4: Experimental Protocols
Protocol 1: Handling High-Density Fluorous Solvents
Objective: Accurately pipette and transfer HFIP or FTOHs without dripping or volume errors caused by high vapor pressure and density.
Causality: The low surface tension and high density cause these liquids to drip spontaneously from standard air-displacement pipette tips.
Step-by-Step:
-
Selection: Use positive displacement pipettes if available. If using air-displacement pipettes, use low-retention tips.
-
Pre-wetting: Aspirate and dispense the solvent 3–5 times before the final draw. This saturates the air cushion inside the pipette shaft with solvent vapor, preventing expansion/dripping.
-
Reverse Pipetting:
-
Press plunger to the second stop.
-
Aspirate solvent.
-
Dispense to the first stop only.
-
Discard the remaining liquid. This ensures the dispensed volume is accurate despite the liquid's high density.
-
-
Vessel Choice: Use glass or polypropylene. Avoid polystyrene for long-term storage of pure HFIP, as it may cause leaching or swelling (though HFIP is generally compatible with PP).
Protocol 2: HFIP Solvent Exchange for Peptide Film Formation
Objective: Prepare amyloid or hydrophobic peptides for aggregation studies by removing pre-existing structural history.
-
Dissolution: Dissolve lyophilized peptide in 100% HFIP to a concentration of 1–2 mg/mL.
-
Why: HFIP breaks down pre-formed
-sheets and aggregates, "resetting" the peptide to a monomeric helical state.
-
-
Incubation: Sonicate for 10 minutes in a water bath, then incubate at room temperature for 30–60 minutes.
-
Validation: Solution should be completely clear. If turbid, add more HFIP or sonicate further.
-
-
Evaporation: Aliquot the solution into microcentrifuge tubes. Evaporate HFIP using a gentle stream of nitrogen gas or a centrifugal vacuum concentrator (SpeedVac).
-
Caution: Do not heat above 30°C to avoid peptide degradation.
-
-
Film Storage: The resulting peptide "film" is now monomeric. Store at -80°C with desiccant.
-
Reconstitution: When ready for assay, dissolve the film in DMSO (if needed) followed by rapid dilution into the aqueous buffer.
References
-
Buck, R. C., et al. (2011). "Perfluoroalkyl and polyfluoroalkyl substances in the environment: Terminology, classification, and origins." Integrated Environmental Assessment and Management. Link
-
Hong, D. P., et al. (1999). "Clustering of Fluorine-Substituted Alcohols as a Factor Responsible for Their Effect on Protein Stability." Journal of the American Chemical Society. Link
-
Rocc
-hairpin stabilization by hexafluoroisopropanol." Proceedings of the National Academy of Sciences. Link -
United States Environmental Protection Agency (EPA). "CompTox Chemicals Dashboard: Fluorotelomer alcohol 6:2." Link
-
CymitQuimica. "Perfluoro-tert-butanol Safety and Properties." Link
11-(Perfluoro-n-octyl)undec-10-en-1-ol NMR and mass spectrometry data
An In-depth Technical Guide to the NMR and Mass Spectrometry of 11-(Perfluoro-n-octyl)undec-10-en-1-ol
Abstract
This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the hybrid fluorinated molecule, 11-(perfluoro-n-octyl)undec-10-en-1-ol (C₁₉H₂₁F₁₇O). This compound integrates a hydrophobic and chemically robust perfluoro-n-octyl chain with a functionalized hydrocarbon segment containing a terminal alkene and a primary alcohol.[1] Such structures are of significant interest in materials science, surfactant technology, and drug development. This document, intended for researchers and analytical scientists, details the theoretical basis and practical approach for structural elucidation, explaining the causality behind experimental choices and providing validated protocols for data acquisition and interpretation.
Molecular Structure and Analytical Strategy
The unique structure of 11-(perfluoro-n-octyl)undec-10-en-1-ol necessitates a multi-faceted analytical approach. The molecule can be deconstructed into three key regions for analysis:
-
The Perfluoro-n-octyl (C₈F₁₇) Moiety: This highly fluorinated tail is best characterized by ¹⁹F NMR and its characteristic fragmentation patterns in mass spectrometry.
-
The Undecenyl (C₁₁H₂₀) Backbone: This hydrocarbon chain, containing a terminal double bond, is primarily analyzed using ¹H and ¹³C NMR.
-
The Hydroxyl (-OH) Terminus: This functional group is identifiable by ¹H NMR and can influence ionization in mass spectrometry.
A successful characterization relies on a synergistic workflow, leveraging the strengths of each analytical technique to probe the different parts of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality of Experimental Choices
For fluorinated compounds, ¹⁹F NMR is not merely an auxiliary technique but a primary tool for structural analysis.[2][3] The ¹⁹F nucleus offers several distinct advantages: it has a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio, making it the third most receptive nucleus after ³H and ¹H.[4] Its large chemical shift dispersion (over 800 ppm) provides exceptional resolution, and the absence of endogenous fluorine signals in biological or most environmental samples eliminates background noise.[3][4] Therefore, our protocol prioritizes ¹⁹F NMR for characterizing the perfluoroalkyl chain, complemented by standard ¹H and ¹³C NMR for the hydrocarbon portion.
¹H NMR Spectral Data (Predicted)
The ¹H NMR spectrum is dominated by signals from the undecenyl alcohol portion. The chemical shifts can be reliably predicted by referencing data for the non-fluorinated analogue, 10-undecen-1-ol.[5][6][7] The signals are assigned as follows:
| Assignment | Predicted δ (ppm) | Multiplicity | Protons | Notes |
| H-1 (CH ₂OH) | ~3.64 | Triplet (t) | 2H | Adjacent to the electron-withdrawing oxygen atom. |
| H-11 (CH =CH₂) | ~5.81 | Multiplet (ddt) | 1H | Vinylic proton coupled to H-10 trans, H-10 cis, and H-9. |
| H-10 (=CH ₂) | ~4.95 | Multiplet (m) | 2H | Terminal vinylic protons. |
| H-2 | ~1.56 | Quintet (p) | 2H | Alkyl proton adjacent to the C-1 methylene. |
| H-9 | ~2.04 | Quartet (q) | 2H | Allylic protons, deshielded by the double bond. |
| H-3 to H-8 | ~1.2-1.4 | Broad Multiplet | 12H | Overlapping signals of the main alkyl chain. |
| OH | Variable | Singlet (s, broad) | 1H | Position and broadening are solvent and concentration dependent. |
¹³C NMR Spectral Data (Predicted)
The ¹³C NMR spectrum confirms the carbon backbone structure. The presence of the highly electronegative perfluoro-n-octyl group is expected to have a minor deshielding effect on the adjacent carbon atoms.
| Assignment | Predicted δ (ppm) | Notes |
| C-1 (CH₂OH) | ~63.1 | Carbon bearing the hydroxyl group. |
| C-11 (C H=CH₂) | ~139.2 | Vinylic methine carbon. |
| C-10 (=C H₂) | ~114.1 | Terminal vinylic methylene carbon. |
| C-2 | ~32.8 | |
| C-9 | ~33.8 | Allylic carbon. |
| C-3 to C-8 | ~25-30 | Overlapping signals of the main alkyl chain. |
| C-12 to C-19 | ~108-120 (multiplets) | Carbons of the perfluoroalkyl chain, showing complex C-F coupling. |
¹⁹F NMR Spectral Data (Predicted)
The ¹⁹F NMR spectrum is the definitive signature of the perfluoro-n-octyl chain. The chemical shifts are referenced to CFCl₃ at 0 ppm.[8][9] The terminal CF₃ group and each chemically distinct CF₂ group will produce a separate signal.
| Assignment | Predicted δ (ppm) | Multiplicity | Fluorines | Notes |
| -CF₃ (Terminal) | ~ -81 | Triplet (t) | 3F | Coupled to the adjacent CF₂ group. |
| -CF ₂-(CF₂)₅-CF₃ | ~ -122 to -124 | Multiplets (m) | 10F | Signals for the five internal CF₂ groups, often overlapping. |
| -CH₂-CF ₂- | ~ -126 | Multiplet (m) | 2F | CF₂ group adjacent to the hydrocarbon chain. |
| -CF₂-CF ₂-CF₃ | ~ -126.5 | Multiplet (m) | 2F | CF₂ group adjacent to the terminal CF₃ group. |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of 11-(perfluoro-n-octyl)undec-10-en-1-ol in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Utilize a multinuclear NMR spectrometer operating at a field strength of at least 400 MHz for ¹H.
-
¹H NMR: Acquire a standard proton spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. A dedicated fluorine probe is recommended but not essential. Use a spectral width appropriate for organofluorine compounds (e.g., -50 to -250 ppm).[4] Trifluoroacetic acid (-76.55 ppm) or hexafluorobenzene (-164.9 ppm) can be used as an external reference.[8]
Mass Spectrometry (MS) Analysis
Ionization and Detection Strategy
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for analyzing perfluorinated compounds.[10][11] Electrospray ionization (ESI) is highly effective for this molecule due to the polar alcohol group. While positive mode can detect adducts like [M+H]⁺ and [M+Na]⁺, negative ion mode (ESI-) is often more sensitive for highly fluorinated compounds and is expected to readily generate the [M-H]⁻ ion.[12][13]
High-Resolution Mass Spectrometry (HRMS)
HRMS is critical for unambiguously confirming the elemental composition of the parent ion. The high mass defect caused by the 17 fluorine atoms makes the molecular formula distinct from common hydrocarbon contaminants.
| Formula | Adduct | Calculated m/z | Ionization Mode |
| C₁₉H₂₁F₁₇O | [M-H]⁻ | 587.12482 | Negative (ESI-) |
| C₁₉H₂₁F₁₇O | [M+H]⁺ | 589.13938 | Positive (ESI+) |
| C₁₉H₂₁F₁₇O | [M+Na]⁺ | 611.12132 | Positive (ESI+) |
| (Data predicted based on PubChem entry for C₁₉H₂₁F₁₇O)[14] |
Tandem Mass Spectrometry (MS/MS) and Fragmentation
MS/MS analysis via collision-induced dissociation (CID) provides definitive structural information. The fragmentation of perfluorinated compounds is highly predictable. The primary fragmentation pathway is expected to be the cleavage of C-C bonds within the perfluoro-n-octyl chain, leading to a series of neutral losses (e.g., CF₂, C₂F₄).
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a stock solution of the analyte in a suitable organic solvent (e.g., methanol, acetonitrile) at 1 mg/mL. Create a dilute working solution (e.g., 1 µg/mL) using the initial mobile phase composition.
-
Chromatography: Use a C18 or a specialized fluorous stationary phase column for separation.[13] A typical mobile phase would consist of (A) water with a modifier like 5 mM ammonium formate and (B) methanol or acetonitrile. Run a gradient from ~50% B to 100% B.
-
MS Detection:
-
Ion Source: Electrospray Ionization (ESI), operated in both positive and negative modes for full characterization.
-
Full Scan (MS1): Acquire data over a mass range of m/z 100-1000 to detect the parent ion and its adducts.
-
Tandem MS (MS/MS): Use data-dependent acquisition to trigger fragmentation of the most intense parent ions (e.g., m/z 587.1 and 589.1). Apply a normalized collision energy of 20-40 eV to induce fragmentation.
-
Conclusion
The structural elucidation of 11-(perfluoro-n-octyl)undec-10-en-1-ol is achieved through a complementary application of multinuclear NMR and high-resolution mass spectrometry. ¹H and ¹³C NMR map the hydrocarbon backbone and functional groups, while ¹⁹F NMR provides an unambiguous fingerprint of the critical perfluoroalkyl chain. High-resolution mass spectrometry confirms the elemental composition, and MS/MS fragmentation patterns validate the connectivity of the molecular structure. The protocols and interpretive guidelines presented here constitute a robust framework for the analysis of this compound and can be adapted for other complex, hybrid fluorinated molecules.
References
-
Kubíková, K., Horský, J., & Sklenář, V. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(1), 123-132. [Link]
-
Guo, R., et al. (2010). Survey of perfluorinated compounds in consumer products by liquid chromatography–tandem mass spectrometry. Chemosphere, 81(5), 654-660. [Link]
-
Kubíková, K., Horský, J., & Sklenář, V. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC. [Link]
-
Berger, U. (2005). Mass spectrometric isomer characterization of perfluorinated compounds in technical mixture, water and biota. CORE. [Link]
-
West, C. W., et al. (2022). Quantitative Identification of Nonpolar Perfluoroalkyl Substances by Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 34(1), 105-113. [Link]
-
Washington, J. W., et al. (2023). Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. ACS Publications. [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
-
Li, Y., et al. (2023). Molecular detection of per- and polyfluoroalkyl substances in water using time-of-flight secondary ion mass spectrometry. Frontiers in Chemistry, 11. [Link]
-
Lloyd, A. S., et al. (2009). Mass spectral studies towards more reliable measurement of perfluorooctanesulfonic acid and other perfluorinated chemicals (PFCs) in food matrices using liquid chromatography/tandem mass spectrometry. York Research Database. [Link]
-
Nanalysis. (2023). The Wonders of Fluorine-19 NMR Spectroscopy for Pesticide Analysis. Nanalysis. [Link]
-
PubChemLite. (n.d.). 11-(perfluoro-n-octyl)undec-10-en-1-ol. PubChemLite. [Link]
-
Organic Chemistry Data. (2020). NMR Spectroscopy :: 19F NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. University of Wisconsin-Madison Chemistry Department. [Link]
-
Connect Chemicals. (n.d.). 10-Undecen-1-ol. Connect Chemicals. [Link]
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Solubility of 11-(Perfluoro-n-octyl)undec-10-en-1-ol in various solvents
An In-Depth Technical Guide to the Solubility of 11-(Perfluoro-n-octyl)undec-10-en-1-ol
Introduction: A Molecule of Dichotomy
11-(Perfluoro-n-octyl)undec-10-en-1-ol is a fascinating hybrid molecule, characterized by a long hydrocarbon chain terminating in a polar alcohol group, which is itself attached to a bulky, inert perfluorinated tail.[1] Its molecular formula is C₁₉H₂₁F₁₇O, and it possesses a significant molecular weight of approximately 648.34 g/mol .[1] This unique structure, combining a hydrophilic alcohol head, a lipophilic hydrocarbon spacer, and a fluorous tail, imparts unusual solubility characteristics that are critical to its application in specialized fields such as surfactant development, advanced coatings, and as a ligand in catalysis.[1] Understanding its behavior in various solvents is paramount for any researcher or drug development professional aiming to utilize its distinct properties.
The defining feature of this molecule is the perfluoro-n-octyl group. The carbon-fluorine bond is exceptionally stable, and the high electronegativity of fluorine atoms creates a nonpolar, low-energy surface that is both hydrophobic (water-repelling) and lipophobic (oil-repelling).[1] This fluorous segment dictates a solubility profile that deviates significantly from traditional hydrocarbon-based amphiphiles. This guide provides a deep dive into the theoretical and practical aspects of the solubility of 11-(Perfluoro-n-octyl)undec-10-en-1-ol.
Visualization of Molecular Structure
To appreciate the distinct segments of the molecule, its structure is presented below.
Caption: Molecular structure of 11-(Perfluoro-n-octyl)undec-10-en-1-ol.
Theoretical Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like." Given the tripartite nature of 11-(Perfluoro-n-octyl)undec-10-en-1-ol, its interaction with solvents is complex.
-
Polar Protic Solvents (e.g., Water, Ethanol): The presence of the terminal hydroxyl (-OH) group allows for hydrogen bonding with protic solvents. However, the overwhelmingly large and nonpolar perfluorinated tail, coupled with the long hydrocarbon chain, results in very strong hydrophobic interactions.[1] Consequently, the solubility in water and other highly polar protic solvents is expected to be extremely low.[1] While it may be slightly more soluble in longer-chain alcohols like ethanol compared to water, it will not be highly soluble.
-
Polar Aprotic Solvents (e.g., Acetone, DMSO): These solvents can engage in dipole-dipole interactions but are not hydrogen bond donors. The alcohol group's compatibility is reduced compared to protic solvents. The large nonpolar segments of the molecule will dominate, leading to an expectation of low to moderate solubility.
-
Non-Polar Solvents (e.g., Hexane, Toluene): The long hydrocarbon chain suggests some affinity for non-polar solvents. However, the highly fluorinated chain is not only hydrophobic but also lipophobic. This means it does not interact favorably with hydrocarbon oils. Therefore, while solubility might be better than in water, it is not expected to be high in common non-polar organic solvents.
-
Fluorinated Solvents (e.g., Perfluorodecalin, Trifluoroethanol): This is the class of solvents where 11-(Perfluoro-n-octyl)undec-10-en-1-ol is expected to exhibit the highest solubility.[1] The perfluorinated tail has a strong affinity for other fluorous molecules, driving the dissolution process. Solvents like trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP) are particularly effective, as they are highly polar and can also interact with the alcohol headgroup, making them excellent media for fluorinated compounds.[2][3][4][5]
Quantitative Solubility Data
As of the current literature, specific quantitative solubility data for 11-(Perfluoro-n-octyl)undec-10-en-1-ol across a broad range of solvents is not widely published. The table below summarizes the expected qualitative solubility and provides a template for researchers to populate with their own experimental findings.
| Solvent Class | Example Solvent | Expected Solubility | Quantitative Data (e.g., g/L at 25°C) |
| Polar Protic | Water | Low | Data to be determined experimentally |
| Ethanol | Low to Sparingly | Data to be determined experimentally | |
| Polar Aprotic | Acetone | Sparingly Soluble | Data to be determined experimentally |
| Dimethyl Sulfoxide | Sparingly Soluble | Data to be determined experimentally | |
| Non-Polar | n-Hexane | Sparingly Soluble | Data to be determined experimentally |
| Toluene | Sparingly Soluble | Data to be determined experimentally | |
| Fluorinated | Perfluorodecalin | High | Data to be determined experimentally |
| Trifluoroethanol (TFE) | High | Data to be determined experimentally |
Experimental Protocol for Solubility Determination
To obtain reliable and reproducible quantitative solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is a robust and widely accepted technique.[6]
Objective:
To determine the equilibrium solubility of 11-(Perfluoro-n-octyl)undec-10-en-1-ol in a given solvent at a specified temperature.
Materials:
-
11-(Perfluoro-n-octyl)undec-10-en-1-ol (high purity)
-
Selected solvents (analytical grade)
-
Scintillation vials or glass test tubes with screw caps
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or a gravimetric analysis setup (vacuum oven).
Methodology:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of 11-(Perfluoro-n-octyl)undec-10-en-1-ol to a series of vials. The key is to ensure that a solid phase remains after equilibration, confirming saturation.
-
Pipette a known volume (e.g., 5 mL) of the chosen solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).
-
Agitate the samples for a sufficient period to reach equilibrium. For complex molecules, 24 to 48 hours is recommended. Preliminary kinetic studies can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial for analysis. This step is critical to remove any undissolved microparticles.
-
-
Quantification:
-
HPLC Analysis: Dilute the filtered saturate with a suitable mobile phase to a concentration within the calibrated range of the HPLC method. Analyze the sample and determine the concentration based on a pre-established calibration curve.
-
Gravimetric Analysis: Accurately weigh the vial containing the filtered saturate. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a controlled temperature until a constant weight of the dried solute is achieved. The solubility is calculated from the mass of the residue and the initial volume of the solvent.
-
-
Data Reporting:
-
Express solubility in standard units such as g/L or mol/L.
-
Report the temperature at which the measurement was conducted.
-
Perform the experiment in triplicate to ensure reproducibility and report the mean and standard deviation.
-
Experimental Workflow Visualization
The following diagram illustrates the key steps in the solubility determination process.
Sources
Thermal stability of fluorinated long-chain alcohols
An In-Depth Technical Guide to the Thermal Stability of Fluorinated Long-Chain Alcohols
Foreword for the Modern Researcher
In the landscape of advanced materials and pharmaceutical development, fluorinated long-chain alcohols represent a class of molecules with profound potential. Their unique physicochemical properties, stemming from the strategic incorporation of fluorine, have made them invaluable as solvents, building blocks for polymers, and key components in bioactive molecules.[1][2][3] However, the utility of these compounds is intrinsically linked to their stability under thermal stress—a critical parameter for synthesis, processing, storage, and application. This guide moves beyond a simple recitation of facts to provide a deep, mechanistic understanding of thermal stability. As a Senior Application Scientist, my objective is to explain not just what happens when these molecules are heated, but why it happens, and how we can reliably measure and interpret these phenomena. We will explore the causality behind experimental choices and outline self-validating protocols that ensure data integrity, empowering you to make informed decisions in your research and development endeavors.
The Indomitable Carbon-Fluorine Bond: A Double-Edged Sword
The exceptional stability of organofluorine compounds is fundamentally rooted in the properties of the carbon-fluorine (C-F) bond. It is the strongest single bond in organic chemistry, with an average bond energy of approximately 480 kJ/mol, significantly higher than that of carbon-chlorine (~320 kJ/mol) or carbon-hydrogen bonds.[4] This strength arises from the large electronegativity difference between carbon and fluorine (the most electronegative element), leading to a short, highly polarized, and robust bond.[4]
This inherent strength bestows high chemical and thermal stability upon fluorinated molecules.[4][5] However, this stability can be a double-edged sword. While desirable for high-performance applications, it also contributes to the environmental persistence of some fluorinated compounds.[6][7] For long-chain alcohols, the story is more nuanced. The presence of the hydroxyl (-OH) group and the hydrocarbon portion of the molecule introduces potential sites for thermal degradation that do not exist in their perfluorocarbon counterparts.[8]
Caption: Generalized thermal decomposition pathway for a fluorinated alcohol.
Key Factors Dictating Stability
The precise temperature at which decomposition begins is dictated by several structural and environmental factors:
-
Degree and Pattern of Fluorination: Perfluorinated compounds are generally more thermally stable than their partially fluorinated (polyfluorinated) counterparts. [5]However, studies on partially fluorinated long-chain alcohols have shown that those with shorter fluorinated segments can paradoxically exhibit lower melting points and irregular thermal behavior compared to their non-fluorinated analogs, suggesting a complex interplay of forces. [9][10]The strong electron-withdrawing inductive effect of fluorine atoms stabilizes adjacent bonds, but this effect diminishes with distance. [11][12]* Chain Length: For homologous series of perfluorinated acids (PFCAs), thermal stability has been observed to increase with a decreasing number of perfluorinated carbons. [13]This implies that longer-chain compounds may have more potential points of weakness, making them susceptible to degradation at lower temperatures. [13]* Atmosphere: The presence of oxygen significantly alters the decomposition mechanism. Thermo-oxidative decomposition often occurs at lower temperatures than pyrolysis (in an inert atmosphere) and produces a different suite of byproducts. [14][15]The presence of water can also promote degradation through hydrolysis pathways. [13]
The Analytical Toolkit: A Self-Validating Experimental Approach
To rigorously characterize the thermal stability of a fluorinated long-chain alcohol, a multi-faceted analytical approach is required. Each technique provides a unique piece of the puzzle, and together they form a self-validating system where the results of one method corroborate and enrich the others.
Thermogravimetric Analysis (TGA): Quantifying Thermal Events
Expertise & Causality: TGA is the foundational technique for assessing thermal stability. It measures the change in a sample's mass as a function of temperature in a controlled atmosphere. [16]The resulting data directly answers the question: "At what temperature does my material begin to lose mass?" This mass loss is attributed to decomposition and volatilization. We don't simply look for a single number; we analyze the entire TGA curve for the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tpeak), and the residual mass at the end of the experiment.
-
Instrument Preparation: Ensure the TGA balance is tared and the furnace is clean. Select the appropriate sample pan (typically platinum or ceramic for high-temperature stability).
-
Sample Preparation: Accurately weigh 5-10 mg of the fluorinated alcohol into the sample pan. A smaller sample size minimizes thermal gradients within the sample.
-
Atmosphere & Flow Rate: Set the purge gas (high-purity nitrogen for pyrolysis or air for oxidative stability) to a constant flow rate (e.g., 50-100 mL/min). This ensures a consistent environment and efficiently removes evolved gases.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C) for 5 minutes to ensure thermal stability.
-
Ramp the temperature at a controlled linear heating rate (e.g., 10°C/min) to a final temperature well above the expected decomposition range (e.g., 600-800°C). A 10°C/min rate provides a good balance between resolution and experiment time.
-
-
Data Analysis: Plot the sample mass (%) versus temperature. Determine the Tonset by the intersection of tangents drawn to the pre-decomposition baseline and the decomposition slope. The peak of the first derivative of the TGA curve (DTG curve) indicates the Tpeak.
Caption: Standard experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC): Characterizing Thermal Transitions
Expertise & Causality: While TGA tracks mass loss, DSC measures heat flow into or out of a sample relative to a reference as a function of temperature. [17][18]This allows for the detection of thermal events that do not involve a change in mass, such as melting, crystallization, and glass transitions. [18][19]For fluorinated alcohols, DSC is critical for determining the melting point (Tm) and observing if decomposition is an endothermic (heat-absorbing) or exothermic (heat-releasing) process. This information is vital for safe handling and processing.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Sealing the pan prevents mass loss due to evaporation before decomposition. Prepare an identical empty pan to serve as the reference.
-
Atmosphere: Purge the DSC cell with an inert gas like nitrogen (e.g., 50 mL/min) to prevent oxidative side reactions.
-
Temperature Program:
-
Equilibrate at a low temperature (e.g., 0°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature just beyond the melting point or into the initial decomposition region identified by TGA.
-
Optionally, include a cooling cycle at the same rate to observe crystallization behavior.
-
-
Data Analysis: Plot heat flow versus temperature. Identify the endothermic peak corresponding to melting and determine its onset temperature and peak temperature.
Evolved Gas Analysis (EGA): Identifying the Decomposition Products
Expertise & Causality: TGA tells us when decomposition occurs, but not what is being released. Evolved Gas Analysis (EGA) bridges this gap by coupling the gas stream exiting the TGA furnace to a chemical analyzer, most commonly a Mass Spectrometer (TGA-MS) or a Fourier Transform Infrared Spectrometer (TGA-FTIR). [20][21]This hyphenated approach provides time-resolved chemical identification of the evolved gas products, allowing us to validate the proposed decomposition mechanisms. [22][23]For instance, detecting specific mass fragments (e.g., m/z for HF, COF₂, or perfluoroalkyl fragments) that correlate directly with a mass loss step in the TGA provides definitive evidence for the decomposition pathway.
-
System Setup: Couple the gas outlet of the TGA instrument to the inlet of the Mass Spectrometer via a heated transfer line. The transfer line must be heated (e.g., 200-250°C) to prevent condensation of evolved products.
-
TGA Experiment: Run the TGA experiment as described in Protocol 3.1, using helium as the purge gas, as it is an ideal carrier gas for MS.
-
MS Acquisition: Set the MS to scan over a relevant mass range (e.g., 10-300 amu) continuously throughout the TGA run.
-
Data Analysis:
-
Correlate the TGA mass loss curve with the MS total ion chromatogram (TIC).
-
Extract individual ion currents for specific mass-to-charge ratios (m/z) corresponding to expected decomposition products (e.g., m/z 20 for HF, m/z 66 for COF₂, m/z 69 for CF₃).
-
Plot the intensity of these specific ions as a function of temperature to pinpoint when each product is evolved.
-
Caption: Hyphenated technique of Evolved Gas Analysis (TGA-MS/FTIR).
Comparative Thermal Stability Data
The thermal stability of fluorinated alcohols can vary significantly based on their specific structure. The following table summarizes representative decomposition onset temperatures (Tonset) for related fluorinated materials to provide a comparative context. Note that direct, side-by-side TGA data for a homologous series of long-chain fluorinated alcohols is not extensively available in the literature, highlighting an area for future research.
| Compound/Material Class | Decomposition Onset (Tonset) | Analysis Condition | Key Observations |
| Fluorinated Polyurethanes (from fluorinated diols) | 247–330 °C | TGA (Argon) | Stability is dependent on the specific diisocyanate and fluorinated diol structure used in the synthesis. [24] |
| Fluorotelomer Alcohols (FTOHs) on CaO | >200 °C (degradation begins) | Thermal Treatment Study | FTOHs begin to degrade at relatively low temperatures, forming other PFAS compounds as intermediates. [25] |
| Perfluorinated Carboxylic Acids (PFCAs) | ~200 °C (for longer chains) | TGA | Decomposition temperature increases as the perfluorinated carbon chain length decreases. [13] |
| Polytetrafluoroethylene (PTFE) | ~450-500 °C | TGA | Exceptionally high thermal stability due to the complete perfluorination of the carbon backbone. [7][26] |
Conclusion
The thermal stability of fluorinated long-chain alcohols is a complex property governed by the interplay between the robust C-F bond and the presence of more labile C-C, C-H, and C-O bonds. Decomposition is not a simple bond-breaking event but a multi-step process that is highly sensitive to molecular structure and the surrounding atmosphere. A rigorous assessment of this stability is not achievable with a single technique. Instead, a synergistic approach using TGA to quantify thermal events, DSC to identify phase transitions, and EGA (TGA-MS/FTIR) to elucidate decomposition mechanisms is paramount. This self-validating workflow provides the comprehensive, trustworthy data required by researchers, scientists, and drug development professionals to harness the full potential of these remarkable molecules safely and effectively.
References
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- National Center for Biotechnology Information. (2022, August 17). Strategies for the Biodegradation of Polyfluorinated Compounds.
- CAUSE AND EFFECTS OF FLUOROCARBON DEGRADATION IN ELECTRONICS AND OPTO-ELECTRONIC SYSTEMS. (n.d.).
- MDPI. (n.d.). Substitution Effects on the Reactivity and Thermostability of Five-Membered Ring Fluorides.
- Regulations.gov. (2001, April 4). Fluorochemical Decomposition Processes.
- National Center for Biotechnology Information. (2016, July 12). Fluorinated Polyurethanes, Synthesis and Properties.
- Wikipedia. (n.d.). Organofluorine chemistry.
- Kyushu University. (2013, February 1). Examination of fluorination effect on physical properties of saturated long-chain alcohols by DSC and Langmuir monolayer.
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- ACS Publications. (2004, May 12). Degradation of Fluorotelomer Alcohols: A Likely Atmospheric Source of Perfluorinated Carboxylic Acids.
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- Factors Affecting the Thermal Stability' of Polytetrafluoroethylene 1. (n.d.).
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- Frontier-Lab. (n.d.). Evolved Gas Analysis (EGA)-MS in Air Atmosphere.
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- PubMed. (2024, August 6). Fluoroalcohols for chemical modification of biomolecules.
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- NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA).
- Dioxin 20XX International Symposium. (n.d.). THERMAL DEGRADATION PRODUCTS OF POLYTETRAFLUOROETHYLENE (PTFE) UNDER ATMOSPHERIC CONDITION.
- Wikipedia. (n.d.). Differential scanning calorimetry.
- RSC Publishing. (n.d.). Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives.
- Scribd. (n.d.). Differential Scanning Fluorimetry Overview | PDF.
- Mettler Toledo. (n.d.). Solvent analysis by TGA Influence of moisture using IsoStep™ DSC Determination of shelf life by TGA Purity determination by DS.
- PubMed. (2006, March 1). Significant residual fluorinated alcohols present in various fluorinated materials.
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A Technical Guide to the Surface Energy of 11-(Perfluoro-n-octyl)undec-10-en-1-ol Coated Surfaces
Executive Summary
This technical guide provides a comprehensive framework for understanding and quantifying the surface energy of substrates modified with 11-(Perfluoro-n-octyl)undec-10-en-1-ol. This unique fluorinated alcohol is engineered to create exceptionally low-energy surfaces, a critical attribute in advanced applications ranging from anti-fouling coatings in biomedical devices to high-performance materials in drug delivery systems.[1][2][3] We will delve into the theoretical underpinnings of surface free energy, present detailed, field-proven protocols for its measurement via contact angle goniometry, and explain the application of the Owens-Wendt-Rabel-Kaelble (OWRK) model for data analysis. The causality behind experimental choices is emphasized, ensuring a robust and reproducible methodology for researchers, scientists, and drug development professionals.
Introduction: The Significance of Fluorination and Surface Energy
11-(Perfluoro-n-octyl)undec-10-en-1-ol is a bifunctional molecule featuring a long hydrocarbon chain terminated by a reactive alcohol group and a perfluorinated octyl tail.[1] The key to its functionality lies in the unique properties of the carbon-fluorine bond. This bond is exceptionally strong and stable, and the high electronegativity and low polarizability of fluorine atoms lead to very weak intermolecular forces.[4] When this molecule is anchored to a surface, the perfluoroalkyl chains orient themselves outwards, creating a surface dominated by trifluoromethyl (-CF3) groups. These groups are responsible for generating some of the lowest surface energies known, rendering the surface both hydrophobic and oleophobic.[4][5][6]
In the context of drug development and biomedical research, such low-energy surfaces are highly desirable for:
-
Anti-Fouling and Biocompatibility: Minimizing protein adsorption and cellular adhesion on medical implants and devices.[2][3]
-
Drug Delivery: Creating controlled-release matrices and ensuring complete dosage from packaging by preventing adhesion.[7]
-
Microfluidics and Diagnostics: Ensuring smooth, predictable fluid flow and preventing sample adhesion to channel walls.
Quantifying the surface energy of a surface modified with this compound is therefore not an academic exercise, but a critical step in validating its performance for these demanding applications.
Table 1: Physicochemical Properties of 11-(Perfluoro-n-octyl)undec-10-en-1-ol
| Property | Value | Source |
| CAS Number | 15364-19-9 | [1] |
| Molecular Formula | C₁₉H₂₁F₁₇O | [1] |
| Molecular Weight | ~588.3 - 648.34 g/mol | [1][8] |
| Key Features | Perfluorinated octyl chain, unsaturated C11 alcohol backbone | [1] |
| Primary Function | Surface modification to impart low surface energy (hydrophobicity and oleophobicity) | [1][4] |
Theoretical Foundations: Understanding Solid Surface Free Energy
Unlike the surface tension of a liquid, the surface free energy (SFE) of a solid cannot be measured directly.[9][10] It is a measure of the excess energy at the surface of a material compared to the bulk.[11] This excess energy arises because surface molecules are not fully bonded like their counterparts in the bulk, leaving them with an inward pulling force.
We can probe the SFE of a solid indirectly by observing how liquids behave on its surface. The primary method for this is contact angle goniometry .[12] The contact angle (θ) is the angle formed by a liquid droplet at the three-phase boundary where the liquid, gas, and solid intersect.[13][14]
This relationship is described by Young's Equation :
γ_sv_ = γ_sl_ + γ_lv_ cos(θ)
where:
-
γ_sv_ is the solid-vapor interfacial tension (the solid's SFE).
-
γ_sl_ is the solid-liquid interfacial tension.
-
γ_lv_ is the liquid-vapor interfacial tension (the liquid's surface tension).
-
θ is the equilibrium contact angle.
To solve for the SFE (γ_sv_), we must find a way to determine the unknown solid-liquid interfacial tension (γ_sl_). This is where theoretical models become essential.
The Owens-Wendt-Rabel-Kaelble (OWRK) Method
For surfaces that can engage in more than just van der Waals forces, such as those with polar functionalities, the OWRK method is a robust and widely used model.[9][15][16] It splits the surface energy of both the solid and the liquid into two components: a dispersive part (σ^D) and a polar part (σ^P).[10][15]
-
Dispersive forces (van der Waals) are present in all molecules.
-
Polar forces include dipole-dipole interactions, hydrogen bonds, and ionic bonds.
The OWRK model calculates the interfacial tension (γ_sl_) as the geometric mean of these components, leading to the following working equation:
This equation is in the linear form y = mx + c. By measuring the contact angle (θ) of at least two, and preferably more, well-characterized probe liquids with known total surface tensions (σ_L_), dispersive (σ_L_^D), and polar (σ_L_^P) components, one can plot the data and solve for the two unknowns: the solid's dispersive (σ_S_^D) and polar (σ_S_^P) SFE components.[9][10][15] The total SFE of the solid is the sum of these two components.
Experimental Protocol: Determination of Surface Energy
This section provides a self-validating, step-by-step protocol for modifying a substrate and measuring its surface energy.
Part A: Surface Preparation and Self-Assembled Monolayer (SAM) Formation
To measure the surface energy imparted by 11-(Perfluoro-n-octyl)undec-10-en-1-ol, it must first be anchored to a substrate. A common and effective method is to form a Self-Assembled Monolayer (SAM). The molecule's terminal alcohol and double bond allow for various attachment chemistries. Here, we describe a protocol for modifying a silicon wafer, a common research substrate. This involves converting the terminal alcohol to a more reactive silane that readily bonds to the native oxide layer of silicon.
Step-by-Step Protocol:
-
Substrate Cleaning (Critical for Quality Control):
-
Cut silicon wafers into appropriately sized pieces (e.g., 1 cm x 3 cm).
-
Sonicate the substrates sequentially in acetone, isopropanol, and deionized water (15 minutes each).
-
Dry the substrates under a stream of dry nitrogen gas.
-
Self-Validation Check: Place a droplet of deionized water on the cleaned surface. A contact angle of <10° indicates a clean, hydrophilic surface ready for modification.
-
-
Silanization (Anchoring the Molecule):
-
Note: This protocol assumes the use of a pre-silanized derivative of the topic molecule, such as (11-(Perfluoro-n-octyl)undec-10-en-1-yl)trichlorosilane. If starting with the alcohol, it must first be converted to a silane via established organic synthesis methods.
-
Prepare a 1-5 mM solution of the fluorinated silane in an anhydrous solvent (e.g., toluene or hexane) inside a nitrogen-filled glovebox to prevent premature hydrolysis of the silane.
-
Immerse the cleaned silicon substrates in the silane solution.[17]
-
Allow the self-assembly to proceed for 24-48 hours to ensure a well-ordered, densely packed monolayer.[17]
-
-
Post-Assembly Rinsing and Curing:
-
Remove the substrates from the solution and rinse thoroughly with the solvent (e.g., toluene) to remove any physisorbed molecules.[17]
-
Rinse with ethanol and dry with nitrogen.
-
Cure the SAMs by baking at ~120°C for 1 hour to strengthen the covalent siloxane bonds to the substrate.
-
Caption: Workflow for calculating surface free energy using the OWRK method.
Expected SFE Results and Interpretation
Table 4: Expected Surface Free Energy Results for a FOUO-Modified Surface
| SFE Component | Expected Value (mN/m) |
| Dispersive (σ_S_^D) | 8 - 12 |
| Polar (σ_S_^P) | < 1 |
| Total SFE (σ_S_) | ~9 - 13 |
Interpretation of Results:
The extremely low total SFE value is the primary indicator of a successful surface modification. Surfaces composed of densely packed perfluoroalkyl chains are expected to have surface energies in the range of 6-15 mN/m. [5][18]
-
Dominant Dispersive Component: The calculated SFE will be overwhelmingly dispersive. The near-zero polar component confirms that the surface is chemically inert and non-polar, which is the desired outcome. This is because the highly symmetric and non-polar C-F bonds dominate the interface. [4]* High Water Contact Angle: A water contact angle well above 90° (typically >115°) confirms the hydrophobic nature of the surface.
-
High Diiodomethane Contact Angle: A high contact angle with a purely dispersive liquid like diiodomethane confirms the oleophobic (oil-repellent) nature. This is a key feature of fluorinated surfaces that hydrocarbon-based hydrophobic surfaces cannot achieve. [5]
Applications in Research and Drug Development
The ability to create and validate surfaces with such low energy has profound implications:
-
Parenteral Packaging: Fluoropolymer coatings on syringe plungers and vial stoppers, validated by their low surface energy, prevent the adhesion of sensitive biologic drugs, ensuring accurate dosing and preventing degradation. [7]* Medical Implants: Surfaces with low SFE resist the adhesion of proteins and bacteria, reducing the risk of implant rejection and infection. [2][3]* Gene and Drug Delivery: Fluorinated polymers are being explored as carriers for gene and drug delivery due to their unique properties, including enhanced stability and cellular interaction profiles, which are governed by their surface characteristics. [2][3]* Manufacturing Processes: In pharmaceutical manufacturing, coating equipment with low-energy surfaces prevents residue buildup, reduces cleaning time, and minimizes cross-contamination risks. [19]
Conclusion
The quantification of surface free energy is a critical validation step in the development of advanced materials using 11-(Perfluoro-n-octyl)undec-10-en-1-ol. By employing rigorous experimental protocols based on contact angle goniometry and applying established theoretical models like OWRK, researchers can reliably characterize the exceptionally low-energy nature of these surfaces. This guide provides the necessary theoretical background and practical steps to achieve accurate and reproducible results, enabling the confident application of these high-performance surfaces in drug development and beyond.
References
- 11-(Perfluoro-n-octyl)undec-10-en-1-ol. Benchchem.
- Owens, Wendt, Rabel and Kaelble (OWRK) method. KRÜSS Scientific.
- Surface Energy Measurements for Development and Control of Surface Tre
- OWRK method – Owens, Wendt, Rabel and Kaelble model. Biolin Scientific. (2020).
- Surface Energy: Formula & Definition. Ossila.
- Fluorinated surfaces, coatings, and films. ACS Symposium Series 787. (2001).
- Contact Angle Goniometry as a Tool for Surface Tension Measurements of Solids, Using Zisman Plot Method.
- How to determine the surface energy of solids.
- Zisman plot determining the critical surface tension, γc, value of TEFLON-FEP.
- Construction and calibration of a goniometer to measure contact angles and calculate the surface free energy in solids with uncertainty analysis. IEEE.
- Zisman Plot. Grokipedia.
- Contact Angle Goniometer 101: Guide to Measuring Contact Angle. Brighton Science. (2024).
- Contact Angle Measurement, Theory & Rel
- The Wettability of Fluoropolymer Surfaces: Influence of Surface Dipoles. University of Houston.
- Perfluorinated Compounds: Occurrence and Uses in Products. Stockholm Convention.
- Tribology of PFPE overcoated self-assembled monolayers deposited on Si surface.
- Critical surface tension of poly(vinylidene fluoride-co-hexafluoroacetone) by the contact angle method. Polymer Journal.
- 11-(perfluoro-n-octyl)undec-10-en-1-ol. PubChem.
- Fluoropolymers in biomedical applications: State-of-the-art and future perspectives.
- Contact Angle Goniometry as a Tool for Surface Tension Measurements of Solids, Using Zisman Plot Method. A Physical Chemistry Experiment.
- Zisman Plot. Wikipedia.
- Low surface energy surfaces from self-assembly of perfluoropolymer with sticky functional groups. PubMed. (2010).
- SURFACE CHEMISTRY OF FLUOROCHEMICALS. DTIC.
- Contact Angle Experiment. University of California, Santa Barbara.
- Fluorinated self-assembled monolayers: Composition, structure and interfacial properties. ScienceDirect. (2025).
- Effects of Fluoropolymer Coating for Pharmaceuticals.
- Fluoropolymers in biomedical applications: state-of-the-art and future perspectives. Royal Society of Chemistry. (2021).
- Fabrication of a Fluorocarbon Low Surface Energy Coating for Anti-Stain Applic
- Ultralow surface energy self-assembled monolayers of iodo-perfluorinated alkanes on silica driven by halogen bonding. Royal Society of Chemistry.
- The Evolution of Fluoropolymer Coatings for Parenteral Packaging. ONdrugDelivery Magazine. (2015).
- Fluoropolymers for Coating Applications.
- Modelling Organic Surfaces with Self-Assembled Monolayers. DTIC.
- Preparing Self-Assembled Monolayers. Sigma-Aldrich.
- Perfluorinated Self-Assembled Monolayers Enhance the Stability and Efficiency of Inverted Perovskite Solar Cells. ACS Nano. (2020).
- Wettabilities of Self-Assembled Monolayers on Gold Generated from Progressively Fluorinated Alkanethiols. University of Houston.
- Extreme long-lifetime self-assembled monolayer for air-stable molecular junctions. Science Advances. (2023).
- Self-assembled monolayers: a journey from fundamental tools for understanding interfaces to commercial sensing technologies.
- 10-Undecen-1-ol. FooDB. (2010).
- 10-Undecen-1-ol. Connect Chemicals.
- 10-UNDECEN-1-OL | 112-43-6. ChemicalBook. (2026).
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Methodological & Application
Protocol for self-assembled monolayer (SAM) formation with fluorinated alcohols
Application Note & Protocol
Topic: High-Fidelity Formation of Self-Assembled Monolayers (SAMs) with Fluorinated Precursors
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Self-Assembled Monolayers (SAMs) represent a cornerstone of modern surface engineering, enabling the precise modification of material properties at the molecular level. Among the diverse chemistries available, fluorinated SAMs are distinguished by their exceptional properties, including extreme hydrophobicity (oleophobicity), chemical inertness, thermal stability, and low surface energy.[1][2] These characteristics are directly attributable to the unique nature of the carbon-fluorine bond and the rigid, helical conformation of perfluorinated alkyl chains.[3][4] This document provides a comprehensive guide to the principles and practice of forming high-quality fluorinated SAMs. It moves beyond a simple recitation of steps to explain the underlying causality, empowering researchers to optimize the process for their specific applications, from creating anti-biofouling surfaces to fabricating advanced microelectronic devices.
The Rationale for Fluorination: A Mechanistic Overview
The superior performance of fluorinated SAMs (F-SAMs) stems from the intrinsic properties of fluorine. The high electronegativity of the C-F bond and the larger van der Waals radius of fluorine compared to hydrogen force the perfluoroalkyl chains into a helical conformation.[3][4] This structure is stiffer and presents a uniform, low-energy surface of -CF3 groups. The formation of the monolayer is a two-stage process:
-
Chemisorption: A reactive head group on the precursor molecule forms a strong, covalent or coordinate bond with a compatible substrate. Common examples include the reaction of a trichlorosilane head group with hydroxylated surfaces like silicon dioxide (SiO2) or the strong affinity of a thiol group for gold surfaces.[5]
-
Self-Organization: Following initial surface binding, the long fluorinated chains orient themselves away from the surface. Driven by van der Waals interactions and the desire to minimize interfacial energy, these chains pack into a dense, ordered, quasi-crystalline structure. This ordering process is slower than the initial binding and is critical for achieving a defect-free monolayer.[5]
The choice between solution-phase and vapor-phase deposition depends on the application. Solution processing is convenient and widely used, while vapor deposition offers superior control for creating highly uniform and pure coatings, which is especially critical for sensitive applications like microelectronics.[6][7][8]
Logical Workflow for F-SAM Formation
The following diagram illustrates the end-to-end process for generating and validating a fluorinated SAM.
Caption: End-to-end workflow for F-SAM preparation and validation.
Protocol: F-SAM Formation on Silicon Dioxide (SiO₂) via Solution Deposition
This protocol details the formation of a highly hydrophobic surface using a common fluorinated precursor, (1H,1H,2H,2H-Perfluorooctyl)trichlorosilane (FOTS), on a silicon substrate with a native oxide layer. The trichlorosilane head group reacts with surface hydroxyl (-OH) groups to form stable Si-O-Si covalent bonds.[5][9]
Materials and Equipment
| Category | Item | Rationale / Key Specification |
| Substrates | Silicon Wafers (P-type, <100>) | A common, smooth substrate with a native SiO₂ layer. |
| Precursor | (1H,1H,2H,2H-Perfluorooctyl)trichlorosilane (FOTS) | Trichlorosilane head for covalent bonding; fluorinated tail for low surface energy. |
| Solvents | Anhydrous Toluene or Hexane | Anhydrous nature is critical to prevent premature precursor polymerization in solution.[10] |
| 200 Proof Ethanol, Acetone (ACS Grade) | For substrate cleaning and rinsing. | |
| Cleaning | Sulfuric Acid (H₂SO₄), Hydrogen Peroxide (H₂O₂) | For preparing Piranha solution to aggressively clean and hydroxylate the surface. |
| Equipment | Sonicator | To remove particulates and loosely bound molecules during cleaning and rinsing. |
| Nitrogen Gas Source (High Purity) | For drying substrates without leaving residue. | |
| Fume Hood | Essential for handling volatile solvents and corrosive cleaning solutions. | |
| Glass Coplin Jars or Vials with sealing caps | To hold substrates during cleaning and deposition. | |
| Contact Angle Goniometer | For validation of surface hydrophobicity. |
Step-by-Step Methodology
Step 1: Substrate Cleaning and Activation (The Foundation for Quality)
The quality of a SAM is critically dependent on the cleanliness of the substrate.[7] This procedure uses a Piranha solution, a potent oxidizing agent that removes organic residues and, crucially, hydroxylates the silicon dioxide surface, creating the necessary -OH binding sites for the silane precursor.
-
Place silicon substrates in a clean glass holder.
-
Sequentially sonicate the substrates in acetone, then ethanol, for 10 minutes each to remove gross organic contaminants.
-
Rinse thoroughly with deionized (DI) water and dry under a stream of high-purity nitrogen.
-
Piranha Clean (EXTREME CAUTION): Inside a fume hood, prepare the Piranha solution by slowly adding 1 part 30% H₂O₂ to 3 parts concentrated H₂SO₄ in a glass beaker. The solution is highly exothermic and reactive.
-
Immerse the dried substrates in the hot Piranha solution for 30-60 minutes.
-
Carefully remove substrates and rinse extensively with DI water (at least 5 cycles).
-
Dry the substrates completely with nitrogen and use immediately. The activated, hydrophilic surface is highly susceptible to contamination.
Step 2: SAM Deposition (The Assembly Process)
This phase must be performed in a low-moisture environment to prevent the FOTS precursor from polymerizing in the solution before it can react with the substrate surface.
-
Prepare a 1-5 mM solution of FOTS in an anhydrous solvent (e.g., toluene) inside a clean, dry glass vial. A low concentration promotes the formation of a monolayer rather than a multilayer polymer.
-
Immediately place the freshly cleaned and activated substrates into the FOTS solution.
-
Seal the container to minimize exposure to atmospheric moisture. Backfilling with an inert gas like nitrogen or argon is recommended for optimal results.[11]
-
Allow the self-assembly to proceed for 2-24 hours at room temperature. Longer immersion times generally lead to more ordered and densely packed monolayers.[11]
Molecular Assembly at the Surface
The diagram below conceptualizes the chemical transformation at the substrate surface.
Caption: Conceptual diagram of FOTS assembly on a hydroxylated surface.
Step 3: Post-Deposition Rinsing and Curing (The Refinement)
This step is crucial to remove any physisorbed (loosely bound) precursor molecules, leaving only the covalently bonded monolayer.
-
Remove the substrates from the deposition solution.
-
Rinse thoroughly with the same anhydrous solvent (toluene or hexane).
-
Sonicate the substrates in a fresh bath of the anhydrous solvent for 1-3 minutes.[11] This provides the energy to dislodge any non-bonded molecules.
-
Perform a final rinse with ethanol or acetone and dry with nitrogen.
-
Cure the SAM-coated substrates by baking in an oven at 100-120 °C for 30-60 minutes. This thermal step drives the condensation reaction to completion, strengthening the Si-O-Si bonds and improving the overall stability and order of the monolayer.
Validation: A Self-Confirming Protocol
A protocol is only trustworthy if its outcome can be verified. The following techniques are standard for confirming the successful formation of a fluorinated SAM.
| Technique | Purpose | Expected Result for Successful F-SAM |
| Contact Angle Goniometry | Measures surface wettability; a primary indicator of a low-energy surface. | A high static water contact angle (>110-120°) and low hysteresis indicate a dense, uniform hydrophobic surface.[1][4] |
| X-ray Photoelectron Spectroscopy (XPS) | Determines elemental composition and chemical states at the surface. | Presence of strong Fluorine (F 1s) and Carbon (C 1s) peaks corresponding to -CF₂ and -CF₃ groups, along with Silicon (Si 2p) and Oxygen (O 1s) from the substrate.[12] |
| Atomic Force Microscopy (AFM) | Images surface topography and roughness. | A smooth, uniform surface morphology. Can be used to measure film thickness via scratch tests. |
| Ellipsometry | Measures the thickness of the thin film. | A uniform thickness consistent with a single monolayer of the FOTS molecule (~1 nm).[10] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Water Contact Angle (<100°) | Incomplete monolayer coverage; contaminated substrate; "wet" solvent. | Ensure substrate is scrupulously clean and activated; use fresh, certified anhydrous solvents; increase deposition time. |
| Hazy or Visibly Uneven Coating | Precursor polymerization in solution due to moisture. | Use anhydrous solvents and handle in a low-humidity environment (e.g., glovebox); prepare precursor solution immediately before use. |
| Poor Stability / Delamination | Incomplete covalent bonding; insufficient curing. | Ensure proper surface activation (hydroxylation); increase curing time or temperature. |
References
-
Molecular Vapor Deposition (MVD) for improved SAM coatings. (2025). ResearchGate. [Link]
-
Self-Assembled Monolayers Generated from Unsymmetrical Partially Fluorinated Spiroalkanedithiols. (2015). Langmuir. [Link]
-
Influence of Methylene Fluorination and Chain Length on the Hydration Shell Structure and Thermodynamics of Linear Diols. (2021). The Journal of Physical Chemistry B. [Link]
-
The impact of fluorination on the structure and properties of self-assembled monolayer films. (2023). ResearchGate. [Link]
-
Fluorinated self-assembled monolayers: Composition, structure and interfacial properties. (2025). ResearchGate. [Link]
-
Fluorinated self-assembled monolayers : composition, structure and interfacial properties. (n.d.). SciSpace. [Link]
-
Microstructure, Wettability, and Thermal Stability of Semifluorinated Self-Assembled Monolayers (SAMs) on Gold. (n.d.). University of Houston. [Link]
-
The impact of fluorination on the structure and properties of self-assembled monolayer films. (2014). Soft Matter. [Link]
-
Influence of Methylene Fluorination and Chain Length on the Hydration Shell Structure and Thermodynamics of Linear Diols. (2021). ACS Publications. [Link]
-
SAMs on gold derived from the adsorption of three classes of terminally perfluorinated alkanethiols. (n.d.). ResearchGate. [Link]
-
Chemical vapor deposition of fluoroalkylsilane self-assembled monolayers. (2024). Aaltodoc. [Link]
-
Direct functionalization of silicon via the self-assembly of alcohols. (n.d.). RSC Publishing. [Link]
-
Wet chemical approaches to the characterization of organic surfaces: self-assembled monolayers, wetting, and the physical-organic chemistry of the solid-liquid interface. (n.d.). Langmuir. [Link]
-
Vacuum Processability of Self-Assembled Monolayers and Their Chemical Interaction with Perovskite Interfaces. (2025). MDPI. [Link]
-
SAM on Si.indd. (n.d.). NIMS. [Link]
-
Fluorinated Alcohols' Effects on Lipid Bilayer Properties. (n.d.). PMC - NIH. [Link]
-
Chemical vapor deposition of fluoroalkylsilane monolayer films for adhesion control in microelectromechanical systems. (n.d.). SciSpace. [Link]
-
Probing Organic Self-Assembled Monolayers (SAMs) on Silicon by FTIR with Single Reflectance ATR. (n.d.). Pike Technologies. [Link]
-
Self-assembled monolayer. (n.d.). Wikipedia. [Link]
-
(PDF) Effect of alkyl chain length of alcohols on the physicochemical properties of their binary mixtures with diethylmethylammonium trifluoroacetate. (2025). ResearchGate. [Link]
-
Self-Assembled Monolayers of a Fluorinated Phosphonic Acid as a Protective Coating on Aluminum. (2024). MDPI. [Link]
-
Recent Advances on Fluorine Chemistry. (2024). PMC. [Link]
-
Impact of chain length, temperature, and humidity on the growth of long alkyltrichlorosilane self-assembled monolayers. (n.d.). RSC Publishing. [Link]
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Application of 11-(Perfluoro-n-octyl)undec-10-en-1-ol in surface modification
Application Note: Surface Modification using 11-(Perfluoro-n-octyl)undec-10-en-1-ol [1][2]
Part 1: Executive Summary
11-(Perfluoro-n-octyl)undec-10-en-1-ol is a semi-fluorinated amphiphilic molecule designed for high-performance surface engineering.[2] Structurally, it consists of a perfluorinated tail (
This molecular architecture allows it to function as a superior Low Surface Energy Modifier .[2] Unlike fully hydrogenated surfactants, the perfluorinated tail creates a "Teflon-like" interface that repels both water (hydrophobicity) and oils (oleophobicity).[2] The hydroxyl group serves as a versatile anchor, allowing covalent attachment to oxides, polymers, and metals via intermediate coupling agents (e.g., isocyanates or silanes).[2]
Key Applications:
-
Microfluidics: Preventing wall wetting and droplet pinning in oil-water systems.[2]
-
Biomedical Devices: Reducing protein adsorption (bio-fouling) on implants and sensors.[2]
-
Optical Coatings: Anti-fingerprint and easy-clean layers for displays.[2]
Part 2: Mechanism of Action
The efficacy of this molecule relies on the formation of a densely packed Self-Assembled Monolayer (SAM).
-
Anchoring: The hydroxyl headgroup (-OH) is chemically activated to bond with surface silanols (Si-OH) or polymer functional groups.[2]
-
Organization: The hydrocarbon spacer (
) provides Van der Waals interactions that stabilize the monolayer packing.[2] The internal double bond ( ) introduces a rigid "kink" that can influence packing density and tilt angle, often preventing crystallization and improving coating durability.[2] -
Functionalization: The perfluorooctyl tail (
) orients away from the surface, creating a barrier with extremely low surface free energy ( ).[2]
Diagram 1: Molecular Orientation & Surface Chemistry
Caption: Schematic of the covalent attachment of the fluorinated alcohol to a silica surface via an isocyanate-silane linker, exposing the omniphobic tail.
Part 3: Experimental Protocol
Method: Surface Grafting via Isocyanate-Silane Coupling.[2] Rationale: Direct reaction of alcohols with silica is slow. This protocol uses 3-(Triethoxysilyl)propyl isocyanate (ICPTES) as a linker.[2] The isocyanate reacts with the alcohol to form a carbamate (urethane), and the silane anchors to the surface.
Materials Required
-
Active Agent: 11-(Perfluoro-n-octyl)undec-10-en-1-ol (CAS 15364-19-9).[1][2][3][4]
-
Linker: 3-(Triethoxysilyl)propyl isocyanate (ICPTES) (95%).[2]
-
Catalyst: Dibutyltin dilaurate (DBTDL) or Tin(II) 2-ethylhexanoate.[2]
-
Solvent: Anhydrous Toluene or THF.[2]
-
Substrate: Glass slides, Silicon wafers, or PDMS chips.[2]
Step-by-Step Workflow
1. Pre-functionalization (Synthesis of Silane Precursor)
-
Goal: Convert the alcohol headgroup into a silane-active group.
-
Step 1.1: In a dry round-bottom flask under
atmosphere, dissolve 1.0 mmol of 11-(Perfluoro-n-octyl)undec-10-en-1-ol in 10 mL anhydrous toluene. -
Step 1.2: Add 1.05 mmol of ICPTES (slight excess).
-
Step 1.3: Add 10 µL of DBTDL catalyst.
-
Step 1.4: Stir at 60°C for 4 hours.
-
Checkpoint: Monitor reaction via FTIR.[2][5][6] Disappearance of the Isocyanate peak (
) and appearance of the Urethane Carbonyl peak ( ) indicates completion.[2] -
Result: You now have a "Fluorinated Urethane-Silane" solution.[2]
2. Surface Preparation
-
Step 2.1: Clean substrates (Si/Glass) with Piranha solution (
3:[2]1) for 15 min. (Caution: Piranha is explosive with organics).[2] -
Step 2.2: Rinse thoroughly with DI water and dry with
gas.[2] -
Step 2.3: Activate surface with
Plasma (100W, 60s) to maximize surface hydroxyl (-OH) density.[2]
3. Deposition (Silanization)
-
Step 3.1: Dilute the "Fluorinated Urethane-Silane" solution (from Step 1) to a final concentration of 1-5 mM using anhydrous Toluene.
-
Step 3.2: Immerse the activated substrates into the solution.
-
Step 3.3: Incubate at Room Temperature for 12-24 hours in a sealed container (to prevent solvent evaporation and moisture ingress).
-
Mechanism:[1][2][4] The ethoxy silane groups hydrolyze with trace moisture and condense with surface silanols.
4. Curing & Washing
-
Step 4.1: Remove substrates and sonicate in Toluene (5 min), then Ethanol (5 min) to remove physisorbed molecules.[2]
-
Step 4.2: Cure in an oven at 120°C for 1 hour. This promotes covalent cross-linking (Si-O-Si bond formation).[2]
Diagram 2: Experimental Workflow
Caption: Workflow for converting the fluorinated alcohol to a silane precursor and grafting it onto a silicon substrate.
Part 4: Characterization & Quality Control
To validate the coating quality, perform the following measurements:
| Technique | Parameter | Target Value | Interpretation |
| Contact Angle Goniometry | Water Contact Angle (WCA) | > 110° | Indicates successful hydrophobic modification.[2] |
| Hexadecane Angle (OCA) | > 65° | Indicates successful oleophobic modification (presence of F-tail).[2] | |
| X-Ray Photoelectron Spectroscopy (XPS) | F1s Signal (689 eV) | High Intensity | Confirms presence of Fluorine.[2] |
| C1s Signal | C-F2 / C-F3 peaks | Resolves the perfluorinated chain structure. | |
| Ellipsometry | Film Thickness | 1.5 - 2.5 nm | Consistent with a monolayer of approx. 19-carbon length.[2] |
Part 5: Troubleshooting
-
Problem: Low Contact Angle (< 90°).
-
Problem: Hazy/Cloudy Film.
-
Problem: Film delamination.
References
-
BenchChem. 11-(Perfluoro-n-octyl)undec-10-en-1-ol Product Description & Biological Activity.Link[2]
-
LSU Scholarly Repository. Surface modification of droplet polymeric microfluidic devices... using heptadecafluoro-silanes.[2] (Context on F-silane protocols). Link
-
National Institutes of Health (PubMed). Surface modification using silanated poly(ethylene glycol)s.[2] (Protocol for reacting 10-undecen-1-ol with isocyanates). Link
-
MDPI (Coatings). Enhanced Wettability and Adhesive Property of PTFE through Surface Modification.[2] (Discussion on F-chain orientation). Link[2]
-
PubChem. 11-(perfluoro-n-octyl)undec-10-en-1-ol Compound Summary.Link[2]
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- 3. 11-(Perfluoro-n-octyl)undec-10-en-1-ol | CAS 15364-19-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. 11-(Perfluoro-n-octyl)undec-10-en-1-ol | 15364-19-9 | Benchchem [benchchem.com]
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Application Notes & Protocols: Fabricating Superhydrophobic Surfaces Using 11-(Perfluoro-n-octyl)undec-10-en-1-ol
Introduction: The Science of Extreme Water Repellency
Superhydrophobicity, a phenomenon famously observed on the surface of lotus leaves, describes the extreme water repellency of a surface. For a surface to be classified as superhydrophobic, it must exhibit a water contact angle (WCA) exceeding 150° and a sliding angle (SA) of less than 10°. This remarkable property is not the result of a single material characteristic but rather the synergistic combination of two fundamental pillars: a hierarchical micro- and nanoscale surface roughness and the presence of a low surface energy chemical coating.[1][2] The roughness traps a layer of air between the surface and a water droplet, creating a composite interface that minimizes the contact area between the liquid and the solid, a state described by the Cassie-Baxter model.[3][4]
The second pillar, low surface energy, is achieved by modifying the surface with a material that exhibits weak intermolecular forces. Among the most effective compounds for this purpose are those containing perfluorinated alkyl chains.[3][4] The high electronegativity of fluorine atoms and the stability of the carbon-fluorine bond result in materials with exceptionally low polarizability and, consequently, very low surface energy.[5]
This guide focuses on the application of a specific and highly effective molecule for this purpose: 11-(Perfluoro-n-octyl)undec-10-en-1-ol . This molecule is uniquely suited for creating robust superhydrophobic surfaces. Its long perfluorinated octyl tail provides the requisite ultra-low surface energy, while the terminal hydroxyl (-OH) group on the undecenol backbone serves as a reactive anchor for covalent attachment to a variety of substrates.[6] This dual-functionality allows for the formation of a durable and densely packed self-assembled monolayer (SAM) that transforms a properly textured substrate into a superhydrophobic surface.
Mechanism of Action: Molecular Architecture and Self-Assembly
The efficacy of 11-(Perfluoro-n-octyl)undec-10-en-1-ol is rooted in its molecular design. The molecule consists of two distinct domains: a hydrophobic/lipophobic perfluoro-n-octyl "tail" and a hydrophilic alcohol "head" group, connected by an undecene spacer.
-
The Perfluorinated Tail (C₈F₁₇-): This is the workhorse of the molecule. The replacement of hydrogen with fluorine creates a chemically inert, stable, and extremely non-polar chain that minimizes surface energy, driving the water-repellent effect.[5][6]
-
The Alcohol Head Group (-OH): This functional group is the key to creating a durable coating. It provides a reactive site for covalently bonding the molecule to substrates that possess or can be modified to possess hydroxyl groups (e.g., glass, silicon wafers, metal oxides).[3][7]
The process of forming the coating is a self-assembly mechanism. When a hydroxylated substrate is exposed to a solution of 11-(Perfluoro-n-octyl)undec-10-en-1-ol, the alcohol head groups anchor to the surface. Van der Waals interactions between the long perfluorinated tails then drive the molecules to arrange into a dense, quasi-crystalline monolayer, with the tails oriented away from the surface.
Caption: A generalized workflow for fabricating superhydrophobic surfaces.
Validation and Characterization
Verifying the successful fabrication of a superhydrophobic surface requires quantitative analysis.
Contact Angle Goniometry
This is the primary method for characterizing wettability. A goniometer is used to measure the angle formed by a water droplet on the surface.
| Parameter | Symbol | Condition for Superhydrophobicity | Typical Result |
| Static Water Contact Angle | WCA | > 150° | 155° - 165° |
| Sliding Angle / Roll-off Angle | SA | < 10° | < 5° |
| Contact Angle Hysteresis | CAH | Low (< 10°) | < 8° |
A low sliding angle is a critical indicator; it confirms that water droplets will easily roll off the surface, enabling self-cleaning properties. [7][8]
Surface Morphology and Chemistry
Advanced microscopy and spectroscopy techniques can be used to validate the physical and chemical state of the surface.
-
Scanning Electron Microscopy (SEM): Used to visualize the micro- and nanoscale roughness created in the first pillar of the protocol. [7]* X-ray Photoelectron Spectroscopy (XPS): Confirms the chemical composition of the surface. A successful coating will show strong Fluorine (F1s) and Carbon (C1s) signals and an attenuated signal from the underlying substrate (e.g., Si2p for silicon). [7]* Fourier-Transform Infrared Spectroscopy (FTIR): Can detect the presence of C-F bonds, confirming the attachment of the perfluorinated molecule. [8][9]
Troubleshooting and Expert Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low WCA (<140°) | 1. Incomplete surface hydroxylation.2. Insufficient surface roughness.3. Contamination of SAM solution or substrate. | 1. Increase plasma treatment time or use fresh Piranha solution.2. Adjust sol-gel parameters or coating method to increase roughness.3. Use anhydrous solvents and ensure pristine substrate cleanliness. |
| High Sliding Angle (>10°) | 1. Surface contamination (e.g., dust).2. Non-uniform or incomplete monolayer.3. Chemical or physical defects in the surface texture. | 1. Perform final rinse and drying in a clean environment.2. Increase immersion time for SAM formation; ensure anhydrous conditions.3. Re-evaluate and optimize the surface roughening protocol. |
| Poor Durability | 1. Weak bonding between monolayer and substrate.2. Fragile underlying surface structure. | 1. Ensure thorough surface activation and increase final curing time/temperature.2. Choose a more robust roughening method or post-treatment to enhance mechanical stability. [5] |
Expert Insight: The use of anhydrous solvents for the SAM deposition step is critical. Water can prematurely hydrolyze and cause the fluorinated alcohol to polymerize in solution rather than forming an ordered monolayer on the substrate surface.
References
- Benchchem. (n.d.). Technical Support Center: Enhancing the Durability of Superhydrophobic Surfaces with Perfluoro Compounds. Benchchem.
- Gelest. (n.d.). Hydrophobic Silane Surface Treatments. Gelest Technical Library.
- Wang, J., et al. (2008). Superhydrophobic Surfaces Produced by Applying a Self-Assembled Monolayer to Silicon Micro/Nano-Texture. Nano Research.
-
Saleema, N., et al. (2011). Chemical nature of superhydrophobic aluminum alloy surfaces produced via a one-step process using fluoroalkyl-silane in a base medium. ACS Applied Materials & Interfaces. Retrieved from [Link]
-
Sarkar, D. K., et al. (2012). Fluorine Based Superhydrophobic Coatings. MDPI. Retrieved from [Link]
- Benchchem. (n.d.). 11-(Perfluoro-n-octyl)undec-10-en-1-ol. Benchchem.
-
Li, X., et al. (2022). Advances in Bioinspired Superhydrophobic Surfaces Made from Silicones: Fabrication and Application. PMC. Retrieved from [Link]
-
Hsieh, C. T., et al. (2006). Superhydrophobic behavior of fluorinated carbon nanofiber arrays. AIP Publishing. Retrieved from [Link]
-
Ruan, M., et al. (2020). Superhydrophobic Self-Assembled Silane Monolayers on Hierarchical 6082 Aluminum Alloy for Anti-Corrosion Applications. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). The schematic of the surface modification process by self-assembled monolayers and conversion from hydrophilic (a) to super-hydrophobic (b). ResearchGate. Retrieved from [Link]
-
ResearchGate. (2025). Fluorine Based Superhydrophobic Coatings. ResearchGate. Retrieved from [Link]
-
Zhang, Y., et al. (2022). The Preparation of a Superhydrophobic Fluorine Rubber Surface. MDPI. Retrieved from [Link]
-
Darmanin, T., & Guittard, F. (2014). Superhydrophobic/superoleophobic surfaces by electrodeposition of fluorinated conductive polymers: an overview of recent advances. ResearchGate. Retrieved from [Link]
-
Sista, S., et al. (2011). Surface modification of droplet polymeric microfluidic devices for the stable and continuous generation of aqueous droplets. LSU Scholarly Repository. Retrieved from [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 11-(Perfluoro-n-octyl)undec-10-en-1-ol | 15364-19-9 | Benchchem [benchchem.com]
- 7. Chemical nature of superhydrophobic aluminum alloy surfaces produced via a one-step process using fluoroalkyl-silane in a base medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Note: Fabricating Low-Energy Surfaces via Dip-Coating with 11-(Perfluoro-n-octyl)undec-10-en-1-ol
Introduction
The precise engineering of surface properties is a cornerstone of advanced materials science, with applications ranging from biomedical devices and microfluidics to high-performance textiles and optical coatings. A primary goal in this field is the creation of robust, low-energy surfaces that exhibit both hydrophobicity (water repellency) and oleophobicity (oil repellency). Such properties are imparted by forming a dense, well-ordered layer of molecules with low surface energy.
11-(Perfluoro-n-octyl)undec-10-en-1-ol is a specialty fluorochemical designed for surface modification. Its unique molecular architecture consists of three key components:
-
A reactive hydroxyl (-OH) headgroup that serves as an anchor to bind to hydroxylated surfaces.
-
A long hydrocarbon chain that provides a flexible spacer.
-
A perfluorinated C8F17 tail group which, due to the high electronegativity and low polarizability of fluorine atoms, is responsible for creating a final surface with exceptionally low surface energy[1][2].
This application note provides a detailed protocol for the deposition of 11-(Perfluoro-n-octyl)undec-10-en-1-ol onto silicon-based substrates (e.g., silicon wafers, glass) using the dip-coating method. This technique facilitates the formation of a self-assembled monolayer (SAM), a highly organized, single-molecule-thick layer that spontaneously forms via chemisorption onto a substrate[3]. The described methodology is intended for researchers in materials science, surface chemistry, and drug development seeking to create stable, repellent, and chemically inert surfaces.
Principle of Self-Assembled Monolayer (SAM) Formation
The formation of a durable and uniform coating with 11-(Perfluoro-n-octyl)undec-10-en-1-ol relies on the principles of self-assembly. The process is driven by the strong affinity of the hydroxyl headgroup for an activated, hydroxyl-rich substrate surface.
-
Surface Activation: The substrate surface is first treated to create a high density of hydroxyl (-OH) groups. This is a critical step as these groups serve as the binding sites for the coating molecule[4].
-
Chemisorption: During the dip-coating process, the hydroxyl headgroup of the fluorinated alcohol molecule reacts with the surface hydroxyl groups. Upon thermal curing, this interaction is strengthened, often forming stable covalent bonds (e.g., Si-O-C linkages) via a condensation reaction, releasing a water molecule.
-
Molecular Ordering: The long alkyl chains, influenced by van der Waals interactions, pack together, while the bulky, rigid perfluorinated tails orient themselves away from the substrate, pointing towards the air-interface[2]. This dense packing of CF3 and CF2 groups creates a uniform, non-polar, and low-energy interface, which is responsible for the observed hydrophobicity and oleophobicity[5][6].
Experimental Workflow Overview
The entire process, from substrate preparation to final characterization, follows a logical sequence designed to ensure a high-quality, reproducible coating.
Caption: Workflow for SAM formation using dip-coating.
Materials and Equipment
Materials
-
Coating Molecule: 11-(Perfluoro-n-octyl)undec-10-en-1-ol (CAS: 15364-19-9)[7]
-
Substrates: Silicon wafers, glass microscope slides, or other substrates with a native oxide layer.
-
Solvents (Anhydrous/HPLC Grade):
-
Toluene or Heptane (for coating solution)
-
Acetone (for cleaning)
-
Isopropanol (IPA) (for cleaning)
-
-
Cleaning/Activation Agents:
-
Deionized (DI) water (18 MΩ·cm)
-
Optional (for advanced activation): Sulfuric acid (H₂SO₄), Hydrogen peroxide (H₂O₂, 30%), Oxygen (O₂) or Argon (Ar) gas for plasma.
-
-
Gases: Nitrogen (N₂) or Argon (Ar) for drying.
Equipment
-
Dip-coater with precise withdrawal speed control.
-
Ultrasonic bath.
-
Laboratory oven or hot plate capable of reaching 150°C.
-
UV/Ozone cleaner or Plasma cleaner (recommended for optimal surface activation).
-
Fume hood.
-
Contact angle goniometer (for characterization).
Detailed Experimental Protocols
Part A: Substrate Preparation
Rationale: The quality of the final monolayer is critically dependent on the cleanliness and chemical state of the substrate. This protocol aims to remove all organic and particulate contaminants and then generate a uniform layer of surface hydroxyl groups to act as anchor points for the SAM[4].
-
Initial Cleaning: a. Place substrates in a beaker and add acetone to fully submerge them. b. Sonicate in an ultrasonic bath for 15 minutes. c. Decant the acetone and replace it with isopropanol. Sonicate for another 15 minutes. d. Decant the isopropanol and rinse thoroughly with DI water.
-
Surface Activation (Choose one method):
-
Method 1: UV/Ozone Treatment (Recommended): a. Dry the cleaned substrates with a stream of nitrogen. b. Place substrates in a UV/Ozone cleaner. c. Expose for 15-20 minutes. This process uses UV light to break down organic contaminants and generates ozone, which creates a fresh, highly hydroxylated oxide layer[4].
-
Method 2: Oxygen Plasma Treatment: a. Dry the cleaned substrates with nitrogen. b. Place them in the chamber of a plasma cleaner. c. Treat with O₂ plasma for 2-5 minutes at medium power. This etches away any remaining organic residues and activates the surface[8].
-
Method 3: Piranha Solution (Caution: Extremely Corrosive): a. SAFETY FIRST: This procedure must be performed in a designated fume hood while wearing a face shield, acid-resistant gloves, and an apron. b. Prepare the Piranha solution by slowly adding 1 part of 30% H₂O₂ to 3 parts of concentrated H₂SO₄ in a glass beaker (ALWAYS add peroxide to acid). The solution is highly exothermic. c. Immerse the cleaned, dry substrates in the still-hot solution for 30 minutes. d. Carefully remove the substrates and rinse extensively with DI water.
-
-
Final Rinse and Dry: a. Rinse the activated substrates with fresh DI water. b. Dry thoroughly with a stream of high-purity nitrogen or argon. c. Use the substrates immediately for dip-coating to prevent atmospheric contamination.
Part B: Coating Solution Preparation
Rationale: The concentration of the coating molecule must be sufficient to allow for monolayer formation at the liquid-solid interface without promoting bulk aggregation. The solvent must effectively dissolve the fluorinated compound and be anhydrous, as water can interfere with the headgroup's interaction with the substrate.
-
Solvent Selection: Anhydrous toluene or heptane are suitable primary solvents. The low polarity helps in the self-assembly process.
-
Preparation: a. In a clean, dry glass vial, prepare a 1 mM to 5 mM solution of 11-(Perfluoro-n-octyl)undec-10-en-1-ol in the chosen solvent. For example, to make 20 mL of a 2 mM solution (MW ≈ 588.3 g/mol [1]), dissolve approximately 2.35 mg of the compound in 20 mL of toluene. b. Cap the vial and sonicate for 5-10 minutes to ensure complete dissolution.
Part C: Dip-Coating Procedure
Rationale: The dip-coating process entrains a thin film of the solution onto the substrate as it is withdrawn. The solvent evaporates, leaving the molecules adsorbed on the surface. The withdrawal speed is a key parameter that controls the thickness and uniformity of the deposited layer[9].
-
Setup: a. Mount the freshly activated substrate onto the dip-coater arm. b. Pour the prepared coating solution into the dip-coater reservoir.
-
Process: a. Immersion: Lower the substrate into the solution at a constant speed (e.g., 100 mm/min). b. Dwell: Allow the substrate to remain fully immersed for a dwell time of 20-30 minutes. This allows the system to equilibrate and the molecules to adsorb to the substrate surface[10]. c. Withdrawal: Withdraw the substrate from the solution at a slow, constant, and vibration-free speed. A speed between 10-50 mm/min is a good starting point for optimization. Slower speeds generally lead to more ordered and thinner films. d. Initial Drying: Allow the substrate to air-dry in a vertical position for a few minutes to let the bulk of the solvent evaporate.
Part D: Post-Coating Thermal Curing
Rationale: A thermal annealing step is crucial for two reasons: it removes any residual solvent molecules trapped within the monolayer and provides the energy needed to drive the condensation reaction between the molecule's hydroxyl headgroup and the substrate, forming a robust, covalently bonded film.
-
Place the coated substrates in a laboratory oven.
-
Heat at 110-120°C for 1 hour.
-
After curing, remove the substrates and allow them to cool to room temperature.
-
To remove any loosely bound (physisorbed) molecules, rinse the surface by sonicating briefly (1-2 minutes) in fresh, pure solvent (e.g., toluene or heptane) and then dry with nitrogen.
Recommended Process Parameters & Expected Results
The following table summarizes the key quantitative parameters for the protocol. These should be used as a starting point, with optimization potentially required depending on the specific substrate and application.
| Parameter | Recommended Value | Range for Optimization | Rationale |
| Solution Concentration | 2 mM | 0.5 mM - 10 mM | Balances surface coverage with prevention of multilayer formation[10]. |
| Immersion Speed | 100 mm/min | 50 - 200 mm/min | Should be smooth and constant; less critical than withdrawal speed. |
| Dwell Time | 30 minutes | 20 - 60 minutes | Allows for molecular adsorption and equilibration at the surface. |
| Withdrawal Speed | 20 mm/min | 5 - 100 mm/min | Critically affects film thickness and molecular packing[9]. |
| Curing Temperature | 120 °C | 100 - 140 °C | Drives covalent bond formation and removes residual solvent. |
| Curing Time | 60 minutes | 30 - 90 minutes | Ensures complete reaction and ordering of the monolayer. |
Expected Outcome: A successfully coated surface will be visually unchanged but will exhibit markedly different surface properties. The primary indicator of a successful coating is a significant increase in surface hydrophobicity.
-
Water Contact Angle (WCA): An untreated, activated silicon/glass surface is hydrophilic with a WCA < 10°. After coating with 11-(Perfluoro-n-octyl)undec-10-en-1-ol, the WCA is expected to be >115° . This confirms the formation of a low-energy, fluorinated surface[5].
-
Oleophobicity: The contact angle with a non-polar liquid like hexadecane should also be high, demonstrating oil repellency.
-
Surface Composition: Advanced analysis using X-ray Photoelectron Spectroscopy (XPS) would confirm the presence of a strong fluorine (F 1s) signal on the surface, which is absent on the uncoated substrate[11].
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Water Contact Angle | 1. Incomplete/uneven surface activation. 2. Contaminated substrate or solution. 3. Insufficient curing. | 1. Re-optimize the activation step (e.g., longer plasma/UV time). 2. Use fresh, high-purity solvents and handle substrates carefully. 3. Increase curing time or temperature within the recommended range. |
| Hazy or Uneven Coating | 1. Withdrawal speed too high. 2. Solution concentration too high. 3. Particulate contamination. | 1. Reduce withdrawal speed. 2. Lower the solution concentration. 3. Filter the solution before use; work in a clean environment. |
| Poor Adhesion (Film peels off) | 1. Substrate surface not properly activated. 2. Curing step was skipped or insufficient. | 1. Ensure the activation step is performed correctly and substrates are used immediately. 2. Perform the thermal curing step as described. |
References
- Helmholtz-Zentrum Berlin (HZB). (n.d.). Perfluorinated Self-Assembled Monolayers enhance the Stability and Efficiency of Inverted Perovskite Solar Cells.
- Benchchem. (n.d.). 11-(Perfluoro-n-octyl)undec-10-en-1-ol.
- Pivrikas, A., et al. (2016). Self-Assembled Monolayers of Perfluoroanthracenylaminoalkane Thiolates on Gold as Potential Electron Injection Layers.
- Al-Ashouri, A., et al. (2020). Perfluorinated Self-Assembled Monolayers Enhance the Stability and Efficiency of Inverted Perovskite Solar Cells. ACS Nano.
- Google Patents. (n.d.). Fabrication of self-assembled monolayers.
- ResearchGate. (n.d.). Fluorinated self-assembled monolayers: Composition, structure and interfacial properties.
- SpecialChem. (2020, September 8). Troubleshooting Solvent Substitution Challenges in Coatings.
- SPIE Digital Library. (n.d.). Preparation of chemical gradients on porous silicon by a dip coating method.
- PubChem. (n.d.). 11-(perfluoro-n-octyl)undec-10-en-1-ol.
- MSR-Group. (2025, June 16). Improving Adhesion in Dip Coating: From Surface Preparation to Process Control.
- NCI Thesaurus. (n.d.). 11-(Perfluoro-n-octyl)undec-10-en-1-ol.
- Brinker, C.J. (n.d.). Dip Coating. Retrieved from Brinker Group: Nanostructures Research.
- ResearchGate. (n.d.). Fluorinated epoxides as surface modifying agents of UV‐curable systems.
- Lee, T.R. (n.d.). The impact of fluorination on the structure and properties of self-assembled monolayer films.
- Comparative study of surface modification of fluorinated and non-fluorinated polymers using SDBD air plasma. (2025, October 14). PMC.
Sources
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- 2. The impact of fluorination on the structure and properties of self-assembled monolayer films - Soft Matter (RSC Publishing) [pubs.rsc.org]
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- 4. Improving Adhesion in Dip Coating: From Surface Preparation to Process Control – Useful columns for dip coating [sdicompany.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CompTox Chemicals Dashboard [comptox.epa.gov]
- 8. Comparative study of surface modification of fluorinated and non-fluorinated polymers using SDBD air plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 10. helmholtz-berlin.de [helmholtz-berlin.de]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 11-(Perfluoro-n-octyl)undec-10-en-1-ol in Anti-Icing Coating Formulations
Introduction: The Challenge of Ice Adhesion and the Promise of Fluorinated Surfaces
Ice accretion on critical infrastructure, such as aircraft wings, wind turbine blades, and power lines, poses significant safety risks and economic burdens. Traditional de-icing methods, which often rely on energy-intensive heating or environmentally taxing chemical fluids, have driven the search for passive anti-icing solutions. The development of icephobic surfaces—surfaces that inherently resist ice formation or strongly reduce ice adhesion—is a key area of this research.
The fundamental principle behind many icephobic coatings is the creation of a low surface energy interface that minimizes the contact area and adhesive forces with water and ice. Superhydrophobic surfaces, inspired by the lotus leaf, have demonstrated remarkable water repellency but do not always translate to effective icephobicity, especially under conditions of high humidity or repeated freeze-thaw cycles.[1][2]
This guide focuses on the application of a specific fluorinated alcohol, 11-(Perfluoro-n-octyl)undec-10-en-1-ol, in the formulation of durable, low-ice-adhesion coatings. The unique molecular structure of this compound, featuring a long perfluorinated "tail" and a reactive hydroxyl "head," allows for its integration into various polymer matrices, creating a robust, low-energy surface. The perfluoro-n-octyl group provides a highly hydrophobic and chemically stable interface, while the undec-10-en-1-ol portion allows for covalent bonding within a coating matrix, enhancing durability.[3] This document provides detailed protocols for the synthesis of this key molecule, its incorporation into coating formulations, and rigorous methods for evaluating the anti-icing performance of the resulting surfaces.
Mechanism of Action: The Role of the Perfluorinated Tail
The efficacy of 11-(Perfluoro-n-octyl)undec-10-en-1-ol in anti-icing coatings stems from the unique properties of its perfluorinated alkyl chain.[3] When incorporated into a coating formulation, these molecules tend to migrate to the coating-air interface. This migration is driven by the principle of minimizing interfacial energy. The low polarizability of the C-F bond results in weak van der Waals interactions, leading to a very low surface energy.
This self-assembly of the fluorinated chains at the surface creates a dense, non-polar, and highly hydrophobic layer. This layer interacts weakly with water molecules, leading to a high water contact angle and low contact angle hysteresis. The latter is a critical parameter for icephobicity, as it represents the energy barrier for a water droplet to move across the surface. A low contact angle hysteresis facilitates the shedding of supercooled water droplets before they have a chance to freeze.
In the event that ice does form, the low surface energy of the fluorinated interface results in a significantly reduced work of adhesion between the ice and the coating. This translates to a lower ice adhesion strength, meaning that ice can be removed with much less force, for example, by wind shear or gentle mechanical action.
Caption: Mechanism of 11-(Perfluoro-n-octyl)undec-10-en-1-ol in Anti-Icing Coatings.
Synthesis of 11-(Perfluoro-n-octyl)undec-10-en-1-ol
The synthesis of 11-(Perfluoro-n-octyl)undec-10-en-1-ol is typically achieved through a radical addition reaction between a perfluoroalkyl iodide and an unsaturated alcohol. The following protocol is a representative procedure.
Materials and Equipment
-
1-Iodo-perfluoro-n-octane
-
10-Undecen-1-ol
-
Azobisisobutyronitrile (AIBN) or other suitable radical initiator
-
Anhydrous toluene or other suitable solvent
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Protocol
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10-undecen-1-ol (1.0 equivalent) in anhydrous toluene.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove any oxygen.
-
Addition of Reactants: Add 1-iodo-perfluoro-n-octane (1.2 equivalents) to the flask.
-
Initiator Addition: Add a catalytic amount of AIBN (e.g., 0.1 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 110°C for toluene) and maintain for 12-24 hours under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography, using a gradient of ethyl acetate in hexane as the eluent. The desired product is typically a colorless oil or a white waxy solid.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, and mass spectrometry.
Formulation of Anti-Icing Coatings
11-(Perfluoro-n-octyl)undec-10-en-1-ol can be incorporated into various polymer matrices to create an anti-icing coating. Polyurethane and epoxy resins are common choices due to their excellent adhesion, durability, and chemical resistance.[4][5]
Example Formulation 1: Two-Component Polyurethane Coating
This formulation utilizes the hydroxyl group of the fluorinated alcohol to react with the isocyanate component of the polyurethane, covalently bonding it into the polymer network.
| Component | Function | Typical Weight % |
| Part A (Resin) | ||
| Polyol Resin (e.g., polyester or polyether polyol) | Binder | 40-60% |
| 11-(Perfluoro-n-octyl)undec-10-en-1-ol | Anti-icing additive | 1-5% |
| Solvents (e.g., butyl acetate, xylene) | Viscosity control | 20-30% |
| Flow and leveling agents | Coating appearance | 0.1-1% |
| Part B (Hardener) | ||
| Polyisocyanate (e.g., HDI or IPDI based) | Cross-linker | 10-20% |
Protocol:
-
Preparation of Part A: In a suitable mixing vessel, thoroughly mix the polyol resin, solvents, and flow/leveling agents until a homogeneous solution is obtained.
-
Incorporation of Fluorinated Additive: Slowly add the 11-(Perfluoro-n-octyl)undec-10-en-1-ol to Part A while stirring continuously. Ensure complete dissolution.
-
Mixing with Part B: Just before application, add Part B (the polyisocyanate hardener) to Part A according to the manufacturer's recommended mixing ratio. Mix thoroughly for the specified time.
-
Application: Apply the coating to the prepared substrate using spray, dip, or brush methods.
-
Curing: Allow the coating to cure at ambient or elevated temperatures as recommended for the specific polyurethane system.
Example Formulation 2: Two-Component Epoxy Coating
In this formulation, the fluorinated alcohol acts as a non-reactive additive that migrates to the surface during curing.[4][6]
| Component | Function | Typical Weight % |
| Part A (Resin) | ||
| Epoxy Resin (e.g., Bisphenol A or F based) | Binder | 50-70% |
| 11-(Perfluoro-n-octyl)undec-10-en-1-ol | Anti-icing additive | 1-5% |
| Reactive Diluents | Viscosity control | 5-15% |
| Part B (Hardener) | ||
| Amine or Polyamide Hardener | Cross-linker | 20-30% |
Protocol:
-
Preparation of Part A: In a mixing vessel, blend the epoxy resin and reactive diluents until uniform.
-
Incorporation of Fluorinated Additive: Add the 11-(Perfluoro-n-octyl)undec-10-en-1-ol to Part A and mix until fully dispersed.
-
Mixing with Part B: Prior to application, thoroughly mix Part B (the hardener) with Part A according to the supplier's instructions.
-
Application and Curing: Apply the mixed coating to the substrate and allow it to cure under the recommended conditions.
Protocols for Performance Evaluation
Rigorous and standardized testing is crucial to validate the anti-icing performance of the formulated coatings.
Wettability Characterization: Contact Angle and Contact Angle Hysteresis
Standard: ISO 19403-2, ASTM D7334[7][8]
Principle: The contact angle of a water droplet on a surface provides a measure of its hydrophobicity. Contact angle hysteresis, the difference between the advancing and receding contact angles, is a key indicator of the mobility of a droplet on the surface and is strongly correlated with ice adhesion.[2]
Equipment:
-
Goniometer with a tilting stage and automated dispensing system.
Protocol (Tilting Plate Method):
-
Place a coated substrate on the goniometer stage.
-
Dispense a water droplet of a defined volume (e.g., 10 µL) onto the surface.
-
Slowly tilt the stage at a constant rate.
-
Record the angle at which the droplet begins to move (roll-off angle).
-
Just before the droplet starts to move, measure the advancing contact angle at the front of the droplet and the receding contact angle at the rear.
-
The contact angle hysteresis is the difference between the advancing and receding angles.
Caption: Workflow for Contact Angle Hysteresis Measurement.
Ice Adhesion Strength Measurement
Standard: ASTM D3359 (modified for ice adhesion)[9][10]
Principle: This test quantifies the force required to detach a column of ice from the coated surface. Lower values indicate better icephobic performance.
Equipment:
-
A device capable of applying a controlled shear force (e.g., a universal testing machine with a custom fixture, or a centrifuge).
-
Molds for creating ice cylinders of a defined area.
-
A cold chamber or environmental chamber.
Protocol (Push-off Test):
-
Place the coated substrate in a cold chamber set to the desired test temperature (e.g., -10°C).
-
Place a mold of a known diameter on the surface.
-
Fill the mold with deionized water and allow it to freeze completely.
-
Once frozen, carefully remove the mold.
-
Apply a shear force to the base of the ice cylinder at a constant displacement rate until the ice detaches.
-
Record the maximum force required for detachment.
-
Calculate the ice adhesion strength by dividing the maximum force by the contact area of the ice cylinder.
Durability Assessment
Principle: The long-term performance of an anti-icing coating is critical for its practical application. Durability is assessed through various tests that simulate environmental and mechanical stresses.
1. Icing/De-icing Cycles:
-
Protocol: Subject the coated samples to multiple cycles of ice accretion and removal. After a set number of cycles (e.g., 10, 20, 50), re-evaluate the ice adhesion strength and wettability to assess any degradation in performance.[11]
2. Abrasion Resistance:
-
Protocol: Subject the coated surface to a specified number of cycles on a Taber abraser with a defined abrasive wheel and load. After the test, evaluate the coating for visual damage and measure the ice adhesion strength and contact angle to quantify the impact on anti-icing properties.
Data Presentation
The following tables provide a template for presenting the performance data of anti-icing coatings formulated with 11-(Perfluoro-n-octyl)undec-10-en-1-ol.
Table 1: Wettability Properties
| Coating Formulation | Static Contact Angle (°) | Advancing Contact Angle (°) | Receding Contact Angle (°) | Contact Angle Hysteresis (°) | Roll-off Angle (°) |
| Control (uncoated) | |||||
| Polyurethane + 1% Additive | |||||
| Polyurethane + 3% Additive | |||||
| Epoxy + 1% Additive | |||||
| Epoxy + 3% Additive |
Table 2: Ice Adhesion and Durability
| Coating Formulation | Initial Ice Adhesion Strength (kPa) | Ice Adhesion after 20 Icing/De-icing Cycles (kPa) | Ice Adhesion after Taber Abrasion (kPa) |
| Control (uncoated) | |||
| Polyurethane + 1% Additive | |||
| Polyurethane + 3% Additive | |||
| Epoxy + 1% Additive | |||
| Epoxy + 3% Additive |
Conclusion
11-(Perfluoro-n-octyl)undec-10-en-1-ol presents a promising avenue for the development of durable and effective passive anti-icing coatings. Its unique molecular architecture allows for the creation of a low-energy surface that can be covalently integrated into robust polymer matrices. The protocols outlined in this guide provide a framework for the synthesis, formulation, and comprehensive evaluation of such coatings. By following these methodologies, researchers and development professionals can systematically explore the potential of this and similar fluorinated compounds to address the persistent challenges of ice adhesion in a wide range of applications. Further research should focus on optimizing formulations for specific substrates and environmental conditions, as well as scaling up the production of these advanced coating systems.
References
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Glaris, P., et al. (2014). Fluorinated epoxy resin as a low adhesive mould for composite material. Composites: Part B, 63, 94-100.
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US20160009852A1 - Vegetable Oil-Modified, Hydrophobic Polyurethane Dispersions. Google Patents.
- Shen, Y., et al. (2019). When superhydrophobic coatings are icephobic: role of surface topology.
- Kreder, M. J., et al. (2016). Design of ice-free nanostructured surfaces.
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Gantrade Corporation. The Chemistry of Waterborne Polyurethane Coatings.
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Wang, Y., et al. (2023). Fabrication of Superhydrophobic Coating Based on Waterborne Silicone-Modified Polyurethane Dispersion and Silica Nanoparticles. Coatings, 13(1), 3.
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Glaris, P., et al. (2014). Fluorinated epoxy resin as a low adhesive mould for composite material. HAL Open Science.
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Khammas, R., et al. (2026). Double lap shear test according to ASTM standard and described in[14]. ResearchGate.
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Glaris, P., et al. (2014). Surface migration of fluorinated additive during the curing of epoxy resin. ResearchGate.
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Biolin Scientific. (2019). Contact angle – What is it and how do you measure it?.
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Wikipedia. Polyurethane dispersion.
-
Smith, J. G., Jr., et al. (2018). Impact Durability Assessment and Anti-Ice Adhesion Performance of Epoxy Coatings. NASA Technical Reports Server.
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NASA Glenn Research Center. (2020). Impact Ice Adhesion at NASA Glenn: Current Experimental Methods and Supporting Measurements. NASA Technical Reports Server.
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Work, T. & Lian, Y. (2021). Current Ice Adhesion Testing Methods and the Need for a Standard: A Concise Review. Coatings, 11(11), 1399.
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P1 Smart Repairs. (2025). What is ASTM Tested Coatings and Why It Matters.
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Rioboo, R., et al. (2022). On the Durability of Icephobic Coatings: A Review. Coatings, 12(1), 53.
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EP0293889A2 - Fluorinated epoxy resins and process for preparing them. Google Patents.
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Epoxy Channel. (2024). Flame Retardant Fillers for Epoxy Resins. YouTube.
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Kulinich, S. A. & Farzaneh, M. (2012). Testing the Durability of Anti-Icing Coatings. ResearchGate.
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Burleigh, T. D., et al. (2015). Self-Assembled Monolayers of Perfluoroalkyl Amideethanethiols, Fluoroalkylthiols, and Alkylthiols for the Prevention of Silver Tarnish. ResearchGate.
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High Performance Coatings. (2025). Here's a cheat sheet for ASTM coating testing standards.
-
ISO 19403-2:2017. Paints and varnishes — Wettability — Part 2: Determination of the surface free energy of a solid surface by measuring the contact angle. International Organization for Standardization.
-
Al-Rub, R. K. A., et al. (2023). Ice Adhesion Characterization Using Mode-I and Mode-II Fracture Configurations. Experimental Mechanics, 63, 1439–1453.
-
ANSI Blog. (2025). ASTM D3359-23: Tape Test Methods for Measuring Adhesion.
-
Gam-Derouich, S., et al. (2018). Micro-patterned anti-icing coatings with dual hydrophobic/hydrophilic properties. Royal Society of Chemistry.
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BenchChem. 11-(Perfluoro-n-octyl)undec-10-en-1-ol.
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Brighton Science. (2026). 10 Essential Steps for Achieving Reproducible Contact Angle Measurements.
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US7098145B2 - Fabrication of self-assembled monolayers. Google Patents.
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Lin, Y.-H., et al. (2024). Self-Assembled Monolayers of a Fluorinated Phosphonic Acid as a Protective Coating on Aluminum. Coatings, 14(2), 209.
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Li, Z., et al. (2015). Self-assembled monolayers of perfluoroalkylsilane on plasma-hydroxylated silicon substrates. Applied Surface Science, 347, 430-437.
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Kulinich, S. A., et al. (2011). Anti-icing performance of superhydrophobic surfaces. Applied Surface Science, 257(15), 6432-6437.
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Wang, Y., et al. (2019). Spraying Fabrication of Durable and Transparent Coatings for Anti-Icing Application: Dynamic Water Repellency, Icing Delay, and Ice Adhesion. ACS Applied Materials & Interfaces, 11(5), 5547-5556.
- Lee, T. R. (2017). Crosslinked organosulfur-based self-assembled monolayers: formation and applications. Journal of Nanoscience and Nanotechnology, 17(8), 5233-5246.
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Wu, J., et al. (2024). Fluorine-Free and Transparent Superhydrophobic Coating with Enhanced Anti-Icing and Anti-Frosting Performance by Using D26. Coatings, 14(4), 405.
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Organic Syntheses. Synthesis of Koser's Reagent and Derivatives.
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US20210395588A1 - Compositions and Methods for Inhibiting Ice Formation on Surfaces. Google Patents.
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CN115703693A - Novel synthesis method of perfluorohexyl n-octane. Google Patents.
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Organic Chemistry practical. Synthesis of 11-chloroundec-1-ene from 10-undecen-1-ol.
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BenchChem. An In-Depth Technical Guide to the Synthesis and Purification of Perfluorohexyloctane.
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ChemicalBook. 10-UNDECEN-1-OL synthesis.
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Application Note & Protocols: Synthesis of Novel Fluorinated Polymers from 11-(Perfluoro-n-octyl)undec-10-en-1-ol
Introduction: The Promise of Fluorinated Polymers in Advanced Applications
Fluorinated polymers represent a unique class of materials prized for their exceptional properties, including high thermal and chemical stability, low surface energy, hydrophobicity, and biocompatibility.[1] These characteristics stem from the high electronegativity of fluorine atoms and the strength of the carbon-fluorine bond. Such polymers are indispensable in a myriad of applications, from advanced coatings and self-cleaning surfaces to biomedical devices and drug delivery systems.[1]
This application note provides a detailed guide for the synthesis of novel polymers using 11-(perfluoro-n-octyl)undec-10-en-1-ol as a key monomer. This unique monomer combines a long, hydrophobic perfluoro-n-octyl chain with a reactive terminal double bond and a functional hydroxyl group. This combination of functionalities allows for the creation of polymers with tailored properties, suitable for a wide range of applications in research, materials science, and drug development. The presence of the hydroxyl group offers a convenient handle for post-polymerization modification, enabling the attachment of bioactive molecules, targeting ligands, or other functional moieties.
This document is intended for researchers, scientists, and professionals in drug development, providing both the scientific rationale and detailed, step-by-step protocols for the polymerization of this versatile fluorinated monomer.
Monomer Overview: 11-(Perfluoro-n-octyl)undec-10-en-1-ol
-
Structure:
Caption: Chemical structure of 11-(Perfluoro-n-octyl)undec-10-en-1-ol.
-
Key Properties:
-
Perfluoro-n-octyl group: Imparts high hydrophobicity, oleophobicity, and low surface energy to the resulting polymers.
-
Terminal double bond: Enables polymerization via various mechanisms, including free radical and controlled radical polymerization.
-
Primary hydroxyl group: Provides a site for post-polymerization modification, such as esterification or etherification, to introduce further functionality.
-
Polymerization Strategies: A Guide to Synthesis
The presence of both a polymerizable double bond and a functional hydroxyl group in 11-(perfluoro-n-octyl)undec-10-en-1-ol offers several avenues for polymerization. The choice of method will dictate the polymer's architecture, molecular weight distribution, and ultimately, its material properties.
Free Radical Polymerization: A Robust and Accessible Method
Free radical polymerization is a widely used and versatile technique for polymer synthesis.[2] It is generally tolerant of various functional groups, making it a suitable starting point for the polymerization of 11-(perfluoro-n-octyl)undec-10-en-1-ol without the need for protecting the hydroxyl group.
Scientific Rationale: This method relies on the generation of free radicals from an initiator, which then add to the double bond of the monomer, propagating a growing polymer chain. The electron-withdrawing nature of the perfluoro-n-octyl group may influence the reactivity of the double bond, potentially requiring careful selection of the initiator and reaction conditions to achieve high conversion and molecular weight.
Experimental Workflow:
Caption: Workflow for Free Radical Polymerization.
Detailed Protocol: Free Radical Polymerization of 11-(Perfluoro-n-octyl)undec-10-en-1-ol
Materials:
| Material | Purity | Supplier (Example) | Notes |
| 11-(Perfluoro-n-octyl)undec-10-en-1-ol | >95% | SynQuest Labs | Purify by column chromatography if necessary. |
| Azobisisobutyronitrile (AIBN) | >98% | Sigma-Aldrich | Recrystallize from methanol before use. |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | >99% | Sigma-Aldrich | Anhydrous, used as solvent. |
| Methanol | ACS Grade | Fisher Scientific | For precipitation. |
Procedure:
-
Monomer and Initiator Preparation: In a dried Schlenk flask equipped with a magnetic stir bar, dissolve 11-(perfluoro-n-octyl)undec-10-en-1-ol (e.g., 1.0 g, 1.54 mmol) and AIBN (e.g., 5.1 mg, 0.031 mmol, for a monomer-to-initiator ratio of 50:1) in anhydrous HFIP (e.g., 5 mL).
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon) and place it in a preheated oil bath at 70 °C. Allow the reaction to proceed with stirring for 24 hours.
-
Polymer Isolation: After 24 hours, cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the reaction solution to a large excess of cold methanol (e.g., 100 mL) with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration or centrifugation. Redissolve the polymer in a small amount of HFIP and re-precipitate in cold methanol to remove any unreacted monomer and initiator residues. Repeat this step two more times.
-
Drying: Dry the purified polymer under vacuum at 40 °C to a constant weight.
Expected Outcome: A white, solid polymer. The molecular weight and polydispersity will depend on the specific reaction conditions.
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: Precision and Control
For applications requiring well-defined polymer architectures, such as in drug delivery systems or for the synthesis of block copolymers, a controlled radical polymerization technique like RAFT is highly recommended. RAFT polymerization allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).
Scientific Rationale: RAFT polymerization employs a chain transfer agent (CTA) to mediate the polymerization via a reversible addition-fragmentation mechanism. This allows for the majority of polymer chains to grow at a similar rate, leading to a "living" character. The choice of RAFT agent is crucial and depends on the monomer's reactivity. For a terminal olefin like 11-(perfluoro-n-octyl)undec-10-en-1-ol, a trithiocarbonate or dithiobenzoate-based RAFT agent is a suitable choice.
Experimental Workflow:
Caption: Workflow for RAFT Polymerization.
Detailed Protocol: RAFT Polymerization of 11-(Perfluoro-n-octyl)undec-10-en-1-ol
Materials:
| Material | Purity | Supplier (Example) | Notes |
| 11-(Perfluoro-n-octyl)undec-10-en-1-ol | >95% | SynQuest Labs | Purify by column chromatography if necessary. |
| 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) | >97% | Strem Chemicals | RAFT agent. |
| Azobisisobutyronitrile (AIBN) | >98% | Sigma-Aldrich | Recrystallize from methanol before use. |
| Anisole | >99% | Sigma-Aldrich | Anhydrous, used as solvent. |
| Methanol | ACS Grade | Fisher Scientific | For precipitation. |
Procedure:
-
Component Preparation: In a dried Schlenk flask with a magnetic stir bar, add 11-(perfluoro-n-octyl)undec-10-en-1-ol (e.g., 1.0 g, 1.54 mmol), CPDT (e.g., 10.6 mg, 0.031 mmol, for a monomer-to-CTA ratio of 50:1), and AIBN (e.g., 1.0 mg, 0.0062 mmol, for a CTA-to-initiator ratio of 5:1). Dissolve the components in anhydrous anisole (e.g., 5 mL).
-
Degassing: Perform three freeze-pump-thaw cycles on the solution to eliminate dissolved oxygen.
-
Polymerization: After the final thaw cycle, backfill the flask with an inert gas (e.g., nitrogen or argon) and immerse it in a preheated oil bath at 70 °C. Allow the polymerization to proceed with stirring. Monitor the reaction progress by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR.
-
Reaction Quenching: Once the desired conversion is reached (or after a predetermined time, e.g., 24 hours), quench the polymerization by cooling the flask in an ice bath and exposing the reaction mixture to air.
-
Polymer Isolation and Purification: Precipitate the polymer by adding the reaction solution dropwise into a large volume of cold methanol (e.g., 100 mL) while stirring. Collect the polymer by filtration or centrifugation. To remove the colored RAFT agent, redissolve the polymer in a minimal amount of anisole and re-precipitate in cold methanol. Repeat this purification step until the polymer is colorless.
-
Drying: Dry the final polymer product under vacuum at 40 °C until a constant weight is achieved.
Expected Outcome: A well-defined, white solid polymer with a narrow molecular weight distribution (PDI typically < 1.3).
Cationic Polymerization: A Potential Route with Considerations
Cationic polymerization is another possible method for polymerizing olefins with electron-donating groups.[3] However, the hydroxyl group of 11-(perfluoro-n-octyl)undec-10-en-1-ol can act as a chain-terminating or chain-transfer agent in cationic polymerization, leading to low molecular weight products or inhibition of the polymerization altogether.
Scientific Rationale and Challenges: To successfully employ cationic polymerization, the hydroxyl group must be protected prior to polymerization and then deprotected after the polymer is formed. Silyl ethers are common protecting groups for alcohols that are stable under many polymerization conditions and can be readily removed.[][5][6] The electron-withdrawing perfluoro-n-octyl group may disfavor the formation of a stable carbocation at the double bond, making initiation challenging.
Proposed Two-Step Approach:
-
Hydroxyl Group Protection: React 11-(perfluoro-n-octyl)undec-10-en-1-ol with a silylating agent (e.g., tert-butyldimethylsilyl chloride) to form the corresponding silyl ether.
-
Cationic Polymerization: Polymerize the protected monomer using a suitable cationic initiator (e.g., a Lewis acid such as BF₃·OEt₂).
-
Deprotection: Remove the silyl protecting group from the polymer using a fluoride source (e.g., tetra-n-butylammonium fluoride) to yield the final hydroxyl-functionalized polymer.
Due to the complexities and potential for side reactions, detailed protocols for this method are not provided here but represent an advanced synthetic route for experienced polymer chemists.
Polymer Characterization: Analytical Protocols
Thorough characterization of the synthesized polymers is essential to confirm their structure, molecular weight, and thermal properties.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the polymer structure, determine monomer conversion, and, in the case of RAFT polymerization, analyze end-groups.
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve a small amount of the polymer (5-10 mg) in a suitable deuterated solvent (e.g., hexafluoroisopropanol-d₂, acetone-d₆, or THF-d₈).
-
Analysis:
-
¹H NMR: The disappearance of the vinyl proton signals (around 5.8 ppm) from the monomer indicates polymerization. The appearance of a broad backbone signal will be observed.
-
¹⁹F NMR: A strong signal corresponding to the -CF₃ group and multiplets for the -(CF₂)₇- chain will be present, confirming the incorporation of the fluorinated side chain.
-
GPC-NMR: This powerful hyphenated technique can provide detailed structural information as a function of molecular weight.[7]
-
2. Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
-
Purpose: To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ).
-
Instrumentation: GPC system equipped with a refractive index (RI) detector.
-
Sample Preparation: Dissolve the polymer in a suitable solvent for the GPC columns (e.g., THF or HFIP) at a concentration of approximately 1 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.
-
Calibration: Use polystyrene or poly(methyl methacrylate) standards for calibration. Note that the hydrodynamic volume of the fluorinated polymer may differ, so the obtained molecular weights are relative unless a universal calibration or light scattering detector is used.
3. Thermal Analysis
-
Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the glass transition temperature (T₉) and any melting transitions (Tₘ) of the polymer.
-
Procedure: Heat a small sample (5-10 mg) in a sealed aluminum pan under a nitrogen atmosphere, typically from -50 °C to 200 °C at a heating rate of 10 °C/min. The presence of long, flexible side chains may result in a low T₉.
-
-
Thermogravimetric Analysis (TGA):
-
Purpose: To assess the thermal stability of the polymer.
-
Procedure: Heat a sample (5-10 mg) in a ceramic pan under a nitrogen or air atmosphere from room temperature to 600 °C at a heating rate of 10 °C/min. The temperature at which 5% weight loss occurs is often reported as the onset of decomposition. Fluorinated polymers are expected to exhibit high thermal stability.[1]
-
Conclusion and Future Perspectives
The polymerization of 11-(perfluoro-n-octyl)undec-10-en-1-ol offers a versatile platform for the creation of novel fluorinated polymers with a wide range of potential applications. This application note provides robust and adaptable protocols for both free radical and controlled radical (RAFT) polymerization of this monomer. The resulting polymers, characterized by their unique combination of a hydrophobic perfluoroalkyl chain and a functional hydroxyl group, are promising candidates for advanced materials in fields such as surface science, biomedical engineering, and drug delivery. The hydroxyl functionality, in particular, opens up a vast landscape for post-polymerization modification, allowing for the covalent attachment of various molecules to tailor the polymer's properties for specific applications. Future work could explore the synthesis of block copolymers incorporating this fluorinated monomer to create self-assembling nanostructures or the development of stimuli-responsive materials by modifying the hydroxyl group with responsive moieties.
References
- Hoogenboom, R. et al. (2022). Poly(2-oxazoline) with Pendant Hydroxyl Groups via a Silyl Ether-Based Protecting Group. Macromolecules.
-
Wikipedia. Cationic polymerization. [Link]
- Matyjaszewski, K. et al.
- Sugihara, S. et al. (2025). Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High Tg and LCST-Type Thermoresponse. MDPI.
- The Protection of Hydroxyl Groups. Journal of the American Chemical Society.
- Fluoropolymers are very different in composition and structure as well as physical, chemical and biological properties versus Side-Chain Fluorin
- Living Cationic Polymeriz
- Giri, R. et al. (2025).
-
Wikipedia. Radical fluorination. [Link]
- Organocatalytic stereoselective cationic polymerization of alkenyl vinyl ethers and post-functionalization via click chemistry.
- Rahbar, A. et al.
- Living Cationic Polymeriz
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Intertek. GPC-NMR Analysis for Polymer Characterisation. [Link]
- Switchable Radical Polymerization of α-Olefins via Remote Hydrogen
- Synthesis and reactivity of a fluorinated N-alkylmaleimide towards free-radical grafting and polymerization reactions.
-
Fiveable. 4.2 Thermal properties - Polymer Chemistry. [Link]
- Free-Radical Polymerization - Carbon-Carbon Bond Formation By Free-Radical Reactions. Organic Chemistry - Pharmacy 180.
- Chemical structure-dependence of the thermal transition in thermoresponsive ethylene-glycol-containing polymers as characterized. ChemRxiv.
- Perfluorinated polymer surfaces comprising SF5-terminated long-chain perfluoroacrylate.
- O.N.E. (2022).
- NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionaliz
- ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLIC
- NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionaliz
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Application Note: Functionalization of Nanoparticles with 11-(Perfluoro-n-octyl)undec-10-en-1-ol
Executive Summary
This guide details the protocols for functionalizing nanoparticles (NPs) with 11-(Perfluoro-n-octyl)undec-10-en-1-ol (hereafter referred to as F8-U-OH ). This semi-fluorinated alkane (SFA) is a critical surface ligand for advanced drug delivery systems, particularly in the development of oxygen-carrying nanocarriers, 19F-MRI contrast agents, and "stealth" particles requiring superhydrophobic/lipophobic shielding.
Unlike standard polyethylene glycol (PEG) coatings, the F8-U-OH ligand introduces a "fluorous phase" to the nanoparticle surface. This results in unique interfacial properties: biological inertness, resistance to protein adsorption (fouling), and the creation of fluorous pockets capable of solubilizing fluorinated therapeutics.
Key Physicochemical Characteristics
| Property | Specification | Relevance |
| Structure | Tri-block architecture: Fluorous tail, rigid alkene spacer, polar head.[1] | |
| Fluorine Content | ~55% by weight | High density of fluorine spins for sensitive 19F-MRI detection. |
| Surface Energy | Low (~15–20 mN/m) | Promotes self-assembly into highly ordered, liquid-crystalline monolayers. |
| Reactivity | Primary Alcohol (-OH) | Versatile anchor for silanization, esterification, or ether linkage. |
| Unsaturation | C10=C11 Alkene | Provides conformational rigidity; potential site for post-functionalization. |
Strategic Functionalization Pathways
We define two primary workflows based on the nanoparticle core material. The choice of protocol depends on the required bond stability and the core chemistry.
-
Pathway A: The Isocyanate-Silane Linker (For Silica/Oxide NPs)
-
Pathway B: Direct Dehydrogenative Coupling (For Hydride-Silica)
Detailed Experimental Protocols
Protocol A: Functionalization of Silica Nanoparticles (SiNPs) via Isocyanate Coupling
This is the industry-standard approach for ensuring high ligand density on oxide surfaces (SiO₂, TiO₂, Fe₃O₄).
Phase 1: Ligand Activation (Pre-conjugation)
Goal: Convert F8-U-OH into a silane-reactive species (F8-U-ICPTES).
Reagents:
-
F8-U-OH (1 eq)
-
3-(Triethoxysilyl)propyl isocyanate (ICPTES) (1.1 eq)
-
Dibutyltin dilaurate (DBTDL) (Catalytic amount, ~0.1 mol%)
-
Anhydrous Tetrahydrofuran (THF)
Steps:
-
Dissolution: In a flame-dried Schlenk flask under nitrogen, dissolve 1.0 g of F8-U-OH in 10 mL anhydrous THF.
-
Addition: Add ICPTES (1.1 eq) via syringe.
-
Catalysis: Add 1 drop of DBTDL.
-
Reaction: Stir at 60°C for 12 hours. Monitor via FTIR.[3][4]
-
Checkpoint: The reaction is complete when the isocyanate peak (
) disappears and the urethane carbonyl peak ( ) appears.
-
-
Isolation: Evaporate THF under reduced pressure. The resulting oil (F8-U-ICPTES) is used directly without further purification to prevent hydrolysis.
Phase 2: Nanoparticle Grafting
Reagents:
-
Bare Silica Nanoparticles (approx. 50-100 nm diameter)
-
Activated F8-U-ICPTES (from Phase 1)
-
Toluene (Anhydrous)
-
Ethanol (for washing)
Steps:
-
Dispersion: Suspend 200 mg of SiNPs in 20 mL anhydrous toluene. Sonicate for 30 mins to ensure monodispersity.
-
Grafting: Add 0.5 g of F8-U-ICPTES dissolved in 5 mL toluene to the NP suspension.
-
Reflux: Heat the mixture to reflux (110°C) for 24 hours under nitrogen.
-
Scientific Rationale: High temperature promotes the condensation of ethoxy groups with surface silanols (Si-OH), forming stable Si-O-Si bonds.
-
-
Purification: Centrifuge (12,000 rpm, 15 min). Discard supernatant.
-
Washing: Resuspend pellet in ethanol, sonicate, and centrifuge. Repeat 3x to remove unbound fluorous ligands.
-
Drying: Dry under vacuum at 60°C.
Protocol B: Direct Dehydrogenative Coupling (Advanced)
Note: This protocol requires Silica NPs functionalized with Hydride groups (Si-H).
Reagents:
-
Hydride-terminated Silica NPs (H-SiNPs)
-
F8-U-OH
-
Catalyst: Tris(pentafluorophenyl)borane (
)[5] -
Solvent: Toluene
Steps:
-
Setup: In a glovebox or strictly anhydrous conditions, disperse H-SiNPs in toluene.
-
Addition: Add F8-U-OH (excess relative to estimated surface H).
-
Catalysis: Add
(0.5 mol% relative to silane). -
Observation: Bubbling (
gas evolution) indicates reaction progress. -
Completion: Stir at Room Temperature for 1 hour or until bubbling ceases.
-
Wash: Centrifuge and wash with toluene/hexane.
Visualization of Workflows
The following diagram illustrates the chemical logic and process flow for both pathways.
Figure 1: Schematic comparison of the Isocyanate-Silane route (A) versus the Direct Dehydrogenative Coupling route (B).
Characterization & Validation
To ensure "Trustworthiness" in your data, the following validation steps are mandatory.
A. 19F NMR Spectroscopy[7]
-
Purpose: Quantify ligand loading and verify the integrity of the perfluoro chain.
-
Method: Digest functionalized NPs in HF/Ethanol or suspend in a deuterated solvent if soluble. Use trifluorotoluene as an internal standard.
-
Expected Signals:
-
-81 ppm (
) -
-114 to -126 ppm (
chain) -
Note: A sharp signal indicates mobile ligands (brush-like), while broad signals indicate rigid, packed monolayers.
-
-81 ppm (
B. Contact Angle Goniometry
-
Purpose: Assess surface energy.
-
Method: Spin-coat NPs onto a wafer or press into a pellet. Measure water and hexadecane contact angles.
-
Target Metrics:
-
Water Contact Angle (WCA): > 110° (Hydrophobic)[3]
-
Hexadecane Contact Angle: > 70° (Oleophobic/Lipophobic)
-
Interpretation: High values in both indicate a successful "Omniphobic" fluorous surface.
-
C. X-Ray Photoelectron Spectroscopy (XPS)
-
Purpose: Surface elemental analysis.
-
Marker: Look for the F 1s peak at ~689 eV.
-
Validation: The ratio of F/Si should correlate with the theoretical coverage calculated from TGA (Thermogravimetric Analysis).
Applications in Drug Development
Oxygen Therapeutics
The perfluoro-n-octyl tail of F8-U-OH has an exceptionally high solubility for respiratory gases (
19F MRI Contrast Agents
Because biological tissue has negligible endogenous fluorine background, F8-U-OH functionalized particles provide "hot spot" imaging with zero background noise. This is critical for tracking immune cell trafficking or drug biodistribution quantitatively [2].
Cytosolic Delivery
The "fluorous effect" facilitates the transmembrane transport of nanoparticles. The lipophobic nature of the fluorous coating prevents entrapment in the lipid bilayer, while the hydrophobic spacer allows initial insertion, promoting direct cytosolic entry [3].
References
-
Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications. Source: Tsagogiorgas, C., et al. (2023).[6] Pharmaceutics.[7] URL:[Link]
-
Fluorinated PLGA Nanoparticles for Enhanced Drug Encapsulation and 19F NMR Detection. Source: M. Conte et al. (2020). Journal of Colloid and Interface Science. URL:[Link]
-
Surface Functionalization of Silica by Si–H Activation of Hydrosilanes. Source: M. Igawa et al. (2014). ACS Applied Materials & Interfaces. URL:[Link]
-
Recent Studies on Fluorinated Silica Nanometer-Sized Particles. Source: A. E. S. Van Driessche et al. (2019). MDPI Coatings. URL:[Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. Key Parameters for the Rational Design, Synthesis, and Functionalization of Biocompatible Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recyclable functionalization of silica with alcohols via dehydrogenative addition on hydrogen silsesquioxane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Semifluorinated Alkanes as New Drug Carriers-An Overview of Potential Medical and Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 11-(Perfluoro-n-octyl)undec-10-en-1-ol for Microfluidic Device Coating
Introduction: The Imperative for Advanced Surface Modification in Microfluidics
Microfluidic technologies have revolutionized fields ranging from drug discovery and diagnostics to materials science. The precise manipulation of minute fluid volumes within microchannels enables high-throughput screening, single-cell analysis, and complex chemical synthesis with unprecedented control. However, the performance of microfluidic devices is intrinsically linked to the properties of their inner surfaces. Unwanted interactions between the channel walls and the biological or chemical species in the fluid can lead to significant challenges, including biofouling, non-specific adsorption of analytes, and unpredictable electroosmotic flow (EOF).[1]
Polydimethylsiloxane (PDMS) is a widely used material for fabricating microfluidic devices due to its optical transparency, gas permeability, and ease of manufacturing.[2][3] However, its inherent hydrophobicity can be problematic for many applications that involve aqueous solutions. While techniques like plasma treatment can temporarily render PDMS hydrophilic, the surface tends to revert to its hydrophobic state, a phenomenon known as hydrophobic recovery.[2][4] This necessitates robust and stable surface modification strategies to ensure reliable and reproducible experimental outcomes.
Fluorinated coatings have emerged as a powerful solution to these challenges.[5] These coatings create low-energy, chemically inert surfaces that can effectively repel both aqueous and oily substances. This "omniphobic" character is highly desirable for minimizing non-specific binding of proteins and cells, as well as for creating stable droplets in droplet-based microfluidics.[5] 11-(Perfluoro-n-octyl)undec-10-en-1-ol is a specialized fluorinated alcohol designed for creating robust and reliable self-assembled monolayers (SAMs) on the surfaces of microfluidic devices.[6] Its unique molecular structure, featuring a long perfluorinated tail and a reactive hydroxyl head group, allows for the formation of a dense, low-energy surface coating.[6]
This guide provides a comprehensive overview of the application of 11-(Perfluoro-n-octyl)undec-10-en-1-ol for coating microfluidic devices. We will delve into the underlying scientific principles, provide detailed, step-by-step protocols for device coating, and offer insights into the characterization and troubleshooting of the resulting surfaces.
The Science Behind the Coating: Understanding the Mechanism of Action
The efficacy of 11-(Perfluoro-n-octyl)undec-10-en-1-ol as a coating agent stems from its ability to form a highly ordered, self-assembled monolayer (SAM) on hydroxylated surfaces. This process is driven by the chemical and physical properties of the molecule.
The molecule consists of two key components: a long C8F17 perfluorinated "tail" and an undec-10-en-1-ol "head." The perfluorinated tail is responsible for the coating's extremely low surface energy, which imparts its hydrophobic and lipophobic (oil-repelling) properties.[6][7] The high electronegativity of the fluorine atoms creates a non-polar surface that minimizes van der Waals interactions with other molecules, thereby reducing non-specific adsorption.[8] The terminal hydroxyl group (-OH) of the undecenol chain serves as the anchor, allowing the molecule to covalently bond to hydroxylated surfaces, such as those of plasma-treated PDMS or glass.[6][9]
The formation of the SAM is a spontaneous process where the molecules align themselves in a densely packed, ordered structure.[10][11] This organization is crucial for creating a uniform and stable coating that effectively shields the underlying substrate from the fluidic contents of the microchannel.
The primary benefits of using a 11-(Perfluoro-n-octyl)undec-10-en-1-ol coating in microfluidic devices include:
-
Reduced Biofouling: The low-energy surface significantly minimizes the non-specific adsorption of proteins, cells, and other biomolecules.[12][13][14] This is critical for applications such as cell culture, immunoassays, and proteomics, where preventing surface fouling is essential for accurate results.
-
Controlled Electroosmotic Flow (EOF): The coating effectively masks the native surface charges of the microchannel walls, leading to a more controlled and predictable electroosmotic flow.[1][15][16][17][18] This is particularly important for electrophoretic separations and other applications that rely on precise fluid control.
-
Enhanced Droplet Stability: In droplet-based microfluidics, the hydrophobic and oleophobic nature of the fluorinated surface promotes the formation of stable and uniform water-in-oil or oil-in-water droplets.[5]
Experimental Protocols
This section provides detailed, step-by-step protocols for the preparation of the coating solution and the application of the 11-(Perfluoro-n-octyl)undec-10-en-1-ol coating to PDMS microfluidic devices.
Protocol 1: Preparation of the Coating Solution
This protocol describes the preparation of a 1% (v/v) solution of 11-(Perfluoro-n-octyl)undec-10-en-1-ol in a fluorinated solvent. Fluorinated solvents are recommended as they are good solvents for fluorinated compounds and do not swell or damage PDMS.[19][20]
Materials:
-
11-(Perfluoro-n-octyl)undec-10-en-1-ol
-
Fluorinated solvent (e.g., Novec™ 7500 Engineered Fluid or FC-40)[20]
-
Volumetric flask
-
Pipettes
-
Fume hood
Procedure:
-
Safety First: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Solvent Preparation: Dispense the required volume of the fluorinated solvent into a clean, dry volumetric flask.
-
Adding the Coating Agent: Carefully pipette the required volume of 11-(Perfluoro-n-octyl)undec-10-en-1-ol into the volumetric flask containing the solvent to achieve a 1% (v/v) concentration.
-
Mixing: Gently swirl the flask until the 11-(Perfluoro-n-octyl)undec-10-en-1-ol is completely dissolved. The solution should be clear and colorless.
-
Storage: Store the prepared coating solution in a tightly sealed container in a cool, dry place. The solution is stable for several weeks when stored properly.
Protocol 2: Coating of PDMS Microfluidic Devices
This protocol outlines the procedure for coating the microchannels of a PDMS device. The process involves an initial plasma treatment to activate the PDMS surface, followed by the introduction of the coating solution.[21]
Materials:
-
PDMS microfluidic device
-
1% 11-(Perfluoro-n-octyl)undec-10-en-1-ol coating solution
-
Plasma cleaner
-
Syringe pump and tubing
-
Oven
Procedure:
-
Device Preparation: Ensure the PDMS microfluidic device is clean and free of any dust or debris.
-
Plasma Activation: Place the PDMS device in a plasma cleaner and treat it with oxygen plasma for 30-60 seconds.[21] This step creates hydroxyl groups on the PDMS surface, which are necessary for the covalent attachment of the coating.[19][22]
-
Introducing the Coating Solution: Immediately after plasma treatment, fill the microchannels with the 1% 11-(Perfluoro-n-octyl)undec-10-en-1-ol coating solution. This can be done by injecting the solution into the device using a syringe and tubing.
-
Incubation: Allow the coating solution to remain in the channels for at least 1 hour at room temperature. For a more robust coating, the device can be incubated in an oven at 65°C for 30 minutes.[23]
-
Flushing: After the incubation period, flush the channels with the pure fluorinated solvent to remove any excess, unbound coating agent.
-
Drying: Dry the device by flowing nitrogen gas through the channels or by placing it in a vacuum desiccator.
-
Curing (Optional but Recommended): For enhanced stability, bake the coated device in an oven at 65°C for 15-20 minutes.
-
Storage: The coated device is now ready for use. If not used immediately, store it in a clean, dry environment.
Visualization of the Coating Process and Mechanism
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Molecular structure of 11-(Perfluoro-n-octyl)undec-10-en-1-ol.
Caption: Self-assembled monolayer formation on a PDMS surface.
Characterization of Coated Surfaces
To validate the effectiveness of the coating, it is essential to characterize the modified surface. The following table summarizes key characterization techniques and the expected outcomes for a successful coating.
| Characterization Technique | Parameter Measured | Expected Outcome for Coated Surface | Significance |
| Contact Angle Goniometry | Static water contact angle | > 110° [5] | Confirms the hydrophobic nature of the coated surface. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition of the surface | Presence of a strong fluorine (F1s) peak | Verifies the presence of the fluorinated coating. [10] |
| Atomic Force Microscopy (AFM) | Surface topography and roughness | A smooth, uniform surface | Indicates the formation of a well-ordered monolayer. [11] |
| Protein Adsorption Assay (e.g., using fluorescently labeled protein) | Amount of protein adsorbed to the surface | Significantly reduced fluorescence intensity compared to an uncoated surface | Demonstrates the anti-fouling properties of the coating. [12] |
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete or patchy coating | - Insufficient plasma treatment- Contaminated surface- Old or degraded coating solution | - Optimize plasma treatment time and power.- Ensure the device is thoroughly cleaned before coating.- Prepare a fresh coating solution. |
| High protein or cell adhesion | - Incomplete coating- Delamination of the coating | - Re-coat the device following the protocol carefully.- Ensure proper curing of the coating for better stability. |
| Inconsistent droplet formation | - Non-uniform coating- Incompatible oil phase | - Ensure the entire channel is uniformly coated.- Use a fluorinated oil as the continuous phase for optimal performance. [20] |
| Clogging of microchannels | - Precipitation of the coating agent | - Ensure the coating agent is fully dissolved in the solvent.- Filter the coating solution before use if necessary. |
Conclusion
The use of 11-(Perfluoro-n-octyl)undec-10-en-1-ol provides a robust and reliable method for the surface modification of microfluidic devices. The resulting self-assembled monolayer creates a low-energy, chemically inert surface that effectively minimizes biofouling and allows for precise control over fluidic behavior. By following the detailed protocols and understanding the underlying scientific principles outlined in this guide, researchers, scientists, and drug development professionals can significantly enhance the performance and reliability of their microfluidic systems, paving the way for new discoveries and innovations.
References
-
uFluidix. (n.d.). Surface and bulk modification of PDMS for microfluidic research and commercialization. Retrieved from [Link]
-
Microfluidics Wiki. (n.d.). Surface Modification Techniques for PDMS Microfluidic Circuits. Retrieved from [Link]
- Borhan, M. S., et al. (2020). Surface Modification of PDMS-Based Microfluidic Devices with Collagen Using Polydopamine as a Spacer to Enhance Primary Human Bronchial Epithelial Cell Adhesion. Micromachines, 11(10), 901.
- Holczer, E., Fekete, Z., & Fürjes, P. (2011). Surface modification of PDMS based microfluidic systems by tensides. EPJ Web of Conferences, 19, 01002.
- Abreu, C., et al. (2024).
- de Puig, H., et al. (2021). Selective fluorination of the surface of polymeric materials after stereolithography 3D printing.
- Abrams, A. (2019). Transport and Reaction Mechanisms of Dynamic Coatings in Microfluidic Systems. UC Santa Barbara.
- Jain, D., et al. (2012). Self-assembled synthesis and characterization of microchannels in polymeric membranes. Journal of Micromechanics and Microengineering, 22(8), 085022.
- Zhang, Z., et al. (2024).
- Monteferrante, M., et al. (2015). Controlling electroosmotic flows by polymer coatings: A joint experimental-theoretical investigation. The Journal of Chemical Physics, 143(18), 184907.
- Subramanian, M., et al. (2011). Surface modification of droplet polymeric microfluidic devices for the stable and continuous generation of aqueous droplets. Langmuir, 27(20), 12347-12357.
- Gai, F., & Saven, J. G. (2013). Hydration dynamics at fluorinated protein surfaces. Biophysical Journal, 105(8), 1759-1765.
- Jain, D., et al. (2012). Self-assembled synthesis and characterization of microchannels in polymeric membranes.
- Monteferrante, M., et al. (2015).
- Zhang, Z., et al. (2024).
- Chen, Y. H., et al. (2012). Electroosmotic flow control in microfluidic chips using a self-assembled monolayer as the insulator of a flow field-effect transistor. Langmuir, 28(31), 11281-11285.
- Lee, T. R. (2003). Fluorinated self-assembled monolayers: Composition, structure and interfacial properties.
-
Wikipedia. (2023). Self-assembled monolayer. Retrieved from [Link]
- Edwards, K. A., & Baeumner, A. J. (2009). Self-Assembled Peptide Monolayers as a Toxin Sensing Mechanism within Arrayed Microchannels. Analytical Chemistry, 81(7), 2506-2513.
- Salvucci, M., et al. (2011). Influence of Charged Polymer Coatings on Electro-Osmotic Flow: Molecular Dynamics Simulations. Macromolecules, 44(23), 9476-9485.
- Zhang, Z., et al. (2024).
- Postma, A., et al. (2022).
- Zhang, Y., et al. (2024). Fluorinated Protein–Ligand Complexes: A Computational Perspective.
-
protocols.io. (2016). PDMS Microfluidic Device Fabrication. Retrieved from [Link]
- Lee, T. R. (2003). Fluorinated self-assembled monolayers: composition, structure and interfacial properties. SciSpace.
-
Colorado State University Libraries. (n.d.). The impact of fluorination on the structure and properties of self-assembled monolayer films. Retrieved from [Link]
-
Elveflow. (2023). Coatings in microfluidics: a review. Retrieved from [Link]
- Kumar, A., et al. (2012). An off-the-shelf integrated microfluidic device comprising self-assembled monolayers for protein array experiments. Lab on a Chip, 12(10), 1834-1841.
-
PubChem. (n.d.). 11-(perfluoro-n-octyl)undec-10-en-1-ol. Retrieved from [Link]
-
Connect Chemicals. (n.d.). 10-Undecen-1-ol. Retrieved from [Link]
-
Darwin Microfluidics. (n.d.). Fluo-Oil Fluorinated Oil for Microfluidics. Retrieved from [Link]
-
PubChem. (n.d.). 10-Undecen-1-ol. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 10-undecen-1-ol. Retrieved from [Link]
Sources
- 1. Transport and Reaction Mechanisms of Dynamic Coatings in Microfluidic Systems [escholarship.org]
- 2. Surface and Bulk Modification of PDMS | uFluidix [ufluidix.com]
- 3. real.mtak.hu [real.mtak.hu]
- 4. Surface Modification of PDMS-Based Microfluidic Devices with Collagen Using Polydopamine as a Spacer to Enhance Primary Human Bronchial Epithelial Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective fluorination of the surface of polymeric materials after stereolithography 3D printing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 11-(Perfluoro-n-octyl)undec-10-en-1-ol | 15364-19-9 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Hydration dynamics at fluorinated protein surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Coatings in microfluidics: a review - Darwin Microfluidics [blog.darwin-microfluidics.com]
- 10. eag.com [eag.com]
- 11. Self-assembled monolayer - Wikipedia [en.wikipedia.org]
- 12. Protein Adhesion on Semi-Fluorinated Polystyrene Surfaces in Static and Dynamic Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protein Adhesion on Semi-Fluorinated Polystyrene Surfaces in Static and Dynamic Measurements | Scilit [scilit.com]
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- 16. Controlling electroosmotic flows by polymer coatings: A joint experimental-theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Electroosmotic flow control in microfluidic chips using a self-assembled monolayer as the insulator of a flow field-effect transistor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
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- 20. Fluo-Oil Fluorinated Oil for Microfluidics - Darwin Microfluidics [darwin-microfluidics.com]
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- 22. simplemicrofluidics.com [simplemicrofluidics.com]
- 23. protocols.io [protocols.io]
Troubleshooting & Optimization
Preventing aggregation of 11-(Perfluoro-n-octyl)undec-10-en-1-ol in solution
Technical Support Center: 11-(Perfluoro-n-octyl)undec-10-en-1-ol
A Guide to Preventing Aggregation in Solution for Researchers and Drug Development Professionals
Understanding the Challenge: The Amphiphilic Nature of 11-(Perfluoro-n-octyl)undec-10-en-1-ol
11-(Perfluoro-n-octyl)undec-10-en-1-ol is a unique compound featuring a highly hydrophobic and lipophobic perfluorinated "tail" and a hydrophilic alcohol "head" group.[1] This dual nature, known as amphiphilicity, is the primary driver of its tendency to aggregate in solution. In polar solvents, the hydrophobic tails avoid contact with the solvent by clustering together, forming organized structures such as micelles. This process is thermodynamically favorable above a certain concentration known as the Critical Micelle Concentration (CMC).
Aggregation can significantly impact experimental outcomes by altering the effective monomer concentration, leading to inconsistent surface coating, variable biological activity, and poor reproducibility. This guide will help you understand, identify, and prevent these issues.
Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₁F₁₇O | [1] |
| Molecular Weight | 648.34 g/mol | [1] |
| Key Structural Features | Perfluoro-n-octyl chain (hydrophobic), Undecenol backbone (hydrophilic alcohol) | [1] |
| Predicted Water Solubility | Low (due to the large fluorinated chain) | [1] |
Frequently Asked Questions (FAQs)
Q1: What are the visible signs of aggregation in my solution?
A1: Aggregation can manifest in several ways. The most common signs include:
-
Turbidity or Cloudiness: The solution may appear hazy or milky, even at concentrations that should be fully soluble. This indicates the formation of large, light-scattering aggregates.
-
Precipitation: Over time, the compound may fall out of solution as a visible precipitate.
-
Phase Separation: In some solvent systems, a distinct, often denser, liquid phase may separate.
-
High Viscosity: Solutions of some fluorinated surfactants can become highly viscous due to the formation of elongated, cylindrical micelles.[2]
Q2: My results are inconsistent. Could aggregation be the cause?
A2: Absolutely. Undetected aggregation is a frequent source of poor experimental reproducibility. When the compound forms micelles or other aggregates, the concentration of free, monomeric molecules—often the active species in an experiment—is reduced and becomes unpredictable. This can lead to variable results in bioassays, surface modification, and formulation studies.
Q3: What is the Critical Micelle Concentration (CMC) and how does it relate to my experiments?
A3: The Critical Micelle Concentration (CMC) is the specific concentration of a surfactant above which aggregates (micelles) begin to form spontaneously.[3] Below the CMC, the molecules exist primarily as monomers. Above the CMC, any additional molecules added to the solution will preferentially form micelles.[3] For fluorinated surfactants, the CMC is often very low, meaning aggregation can occur at concentrations much lower than for traditional hydrocarbon surfactants.[4][5] If your experimental goal requires monomeric behavior, it is crucial to work at concentrations below the estimated CMC.
Q4: Why can't I just dissolve it in a standard organic solvent like ethanol or acetone?
A4: The perfluorinated chain of the molecule is not just hydrophobic; it is also "lipophobic," meaning it repels oils and hydrocarbon-based solvents. This is a unique property of highly fluorinated compounds.[5] Therefore, standard organic solvents may not effectively solvate the entire molecule, leading to aggregation. The principle of "like-dissolves-like" is key; fluorinated compounds dissolve best in fluorinated solvents.[6][7] While some polar organic solvents like THF have shown success with certain perfluorinated compounds, they may not be universally effective.[8]
Troubleshooting Guide: From Problem to Protocol
This section provides a systematic approach to diagnosing and solving aggregation issues.
Problem 1: The compound will not dissolve or immediately precipitates.
-
Underlying Cause: The chosen solvent has poor solvating power for the fluorinated tail of the molecule, or the concentration is too high.
-
Expert Protocol: Achieving a Stable Stock Solution
-
Solvent Selection: Prioritize fluorinated solvents. 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) is an excellent choice due to its ability to form hydrogen bonds and solvate a wide range of compounds.[9][10] Alternatively, Tetrahydrofuran (THF) can be effective for many perfluorinated compounds and is a less hazardous option.[8]
-
Initial Dissolution:
-
Weigh the required amount of 11-(Perfluoro-n-octyl)undec-10-en-1-ol in a clean, dry glass vial.
-
Add a small volume of your chosen primary solvent (e.g., HFIP or THF) to create a concentrated stock solution (e.g., 10-50 mM).
-
-
Energy Input:
-
Gently vortex the solution.
-
If dissolution is slow, place the vial in an ultrasonic bath for 5-10 minute intervals. Avoid excessive heating, which can alter aggregation behavior.[11]
-
-
Dilution to Working Concentration: Once the stock solution is clear and homogenous, perform serial dilutions into your final experimental buffer or solvent system. Add the stock solution dropwise while gently stirring the final solution to avoid localized high concentrations that could trigger precipitation.
-
Problem 2: The solution becomes cloudy over time or upon temperature change.
-
Underlying Cause: The concentration is likely above the CMC, and environmental changes are shifting the equilibrium between monomers and aggregates. The CMC of some fluorinated surfactants is known to be sensitive to temperature.[11][12]
-
Expert Protocol: Maintaining Solution Stability
-
Temperature Control: Maintain a constant and documented temperature throughout your experiment, from solution preparation to final analysis. If possible, conduct preliminary tests to see how your solution behaves at different temperatures.
-
Consider Co-solvents: Adding a small percentage of a miscible co-solvent can disrupt micelle formation. For aqueous solutions, adding a fluorinated alcohol like 2,2,2-Trifluoroethanol (TFE) can help stabilize the compound. For organic systems, a different polar solvent might be effective.
-
Work Below the CMC: If the monomeric form is essential, you must work below the CMC. While the exact CMC for this compound is not widely published, a starting point for many fluorinated surfactants is in the low millimolar (mM) to high micromolar (µM) range.[13] Consider performing a simple experiment to estimate the CMC (e.g., using a surface tensiometer) if precision is critical.
-
pH Adjustment: The charge of the headgroup can influence aggregation. While the alcohol headgroup is neutral, ensure the pH of your solution (especially aqueous buffers) is stable and does not promote unintended chemical reactions. Changes in pH can affect the adsorption and aggregation of fluorinated surfactants.[14]
-
Visualizing the Process: From Monomer to Micelle
Understanding the molecular behavior is key to controlling it. The following diagram illustrates the amphiphilic nature of the molecule and its self-assembly into a micelle in a polar solvent.
Caption: A step-by-step workflow for troubleshooting aggregation.
References
-
Temperature Dependence of Aggregation and Dynamic Surface Tension in a Photoresponsive Surfactant System | Langmuir - ACS Publications. (2007). ACS Publications. [Link]
-
Fluorosurfactants at Structural Extremes: Adsorption and Aggregation | Request PDF. ResearchGate. [Link]
-
Surface Activity, Aggregation Behavior, and Wettability of a Mixture of Perfluorinated Branched Short Chain Sulfonate Surfactants and Hydrocarbon Cationic Surfactants in Dilute Solutions | Langmuir - ACS Publications. (2025). ACS Publications. [Link]
-
The Synthesis and Properties of Fluorinated Surfactants - ProQuest. ProQuest. [Link]
-
Transport properties of fluorinated surfactants: viscosity and diffusion of mixtures involving fluorinated alcohols - sistema Fenix. Fenix - Repositório do Técnico Lisboa. [Link]
-
preferential behaviors of fluorinated surface-active molecules at liquid-liquid interfaces - The University of Arizona. University of Arizona Repository. [Link]
-
Fluorinated Surfactant Adsorption on Mineral Surfaces: Implications for PFAS Fate and Transport in the Environment - MDPI. (2020). MDPI. [Link]
-
Fluorinated vs hydrogenated surfactants in mixtures with valinomycin--the Langmuir monolayer study - PubMed. (2010). PubMed. [Link]
-
Aggregation behavior of cationic fluorosurfactants in water and salt solutions. A CryoTEM survey. Lund University Publications. [Link]
-
Organofluorine chemistry - Wikipedia. Wikipedia. [Link]
-
Dissolving Fluorinated Polymers in Perfluorohexane : r/chemistry - Reddit. (2020). Reddit. [Link]
-
11-(perfluoro-n-octyl)undec-10-en-1-ol - PubChemLite. PubChem. [Link]
-
Can anyone suggest a relatively inexpensive and environmentally friendly solvent for cleaning perfluorinated compounds? | ResearchGate. (2015). ResearchGate. [Link]
-
(PDF) Fluorinated alcohols as solvents, co-solvents and additives in homogeneous catalysis. (2015). ResearchGate. [Link]
- METHOD FOR REMOVING ORGANIC SOLVENT - European Patent Office EP2093248 A1 - Googleapis.com. (2007).
-
Unveiling the “Booster Effect” of Fluorinated Alcohol Solvents: Aggregation-Induced Conformational Changes and Cooperatively Enhanced H-Bonding - ResearchGate. (2025). ResearchGate. [Link]
-
Application Note 11 - Determination of Critical Micelle Concentration with DataPhysics DCAT Series. DataPhysics Instruments. [Link]
Sources
- 1. 11-(Perfluoro-n-octyl)undec-10-en-1-ol | 15364-19-9 | Benchchem [benchchem.com]
- 2. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 3. dataphysics-instruments.com [dataphysics-instruments.com]
- 4. The Synthesis and Properties of Fluorinated Surfactants - ProQuest [proquest.com]
- 5. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 6. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Long-term stability of 11-(Perfluoro-n-octyl)undec-10-en-1-ol coatings
Technical Support Center: 11-(Perfluoro-n-octyl)undec-10-en-1-ol Coatings
Executive Summary
This guide addresses the stability, handling, and troubleshooting of 11-(Perfluoro-n-octyl)undec-10-en-1-ol (hereafter referred to as F8-C11=C-OH ).[1][2] Unlike standard perfluorinated coatings, this molecule is a semifluorinated alkane (SFA) hybrid containing three distinct functional regions: a perfluorinated tail (
Successful application requires understanding that the internal double bond acts as both a structural "kink" affecting packing density and a site for potential chemical degradation, while the hydroxyl group dictates substrate anchoring.
Module 1: Molecular Architecture & Stability Mechanisms
To troubleshoot effectively, you must visualize how the molecule behaves at an interface.[2]
The Structure:
-
Fluorinated Tail (
): Provides oleophobicity and hydrophobicity.[1][2] It is rigid and helical.[1][2] -
Alkene Linker (
): The result of the synthesis (typically addition to undecenol).[1][2] It introduces a permanent dipole and a steric "kink" that prevents perfect crystalline packing compared to saturated analogs.[1][2] -
Hydroxyl Head (
): The anchor point.[1][2] It binds to substrates via hydrogen bonding (on or glass) or reacts with surface silanols.[1][2]
Mechanism of Degradation & Failure
The stability of your coating relies on the "Lock-in" Effect .[1] If the fluorinated tails pack tightly, they shield the underlying hydrocarbon chain and the vulnerable alkene linkage from oxidation.
-
Failure Mode A (Surface Reconstruction): In air, F-tails face outward (high contact angle).[1][2] In water, the surface may reorganize to expose the hydrophilic -OH groups, causing a drop in hydrophobicity.
-
Failure Mode B (Oxidative Cleavage): The internal double bond is susceptible to ozonolysis or radical attack over long periods, leading to chain scission.[2]
Module 2: Visualizing the Workflow
The following diagram illustrates the critical pathway from deposition to stable monolayer formation, highlighting where most failures occur.
Figure 1: Critical Process Flow for SFA Coating Stability. Note that the Annealing step is mandatory to minimize free volume caused by the alkene kink.
Module 3: Troubleshooting Guide (FAQ)
Q1: My coating is hazy/cloudy immediately after drying. What happened?
Diagnosis: Macroscopic Phase Separation (Hemimicelles). Unlike pure perfluorocarbons, F8-C11=C-OH is amphiphilic.[1][2] If the solvent evaporates too slowly or the concentration is too high, the molecules aggregate into large domains (hemimicelles) rather than a monolayer.[2]
-
The Fix:
-
Reduce Concentration: Drop to
if dip-coating. -
Change Solvent: Use a mixture of a fluorinated solvent (e.g., HFE-7100) and a polar co-solvent (e.g., Ethanol) to solubilize both the tail and the head.[2]
-
Filtration: Filter the coating solution through a 0.2
PTFE filter before use.
-
Q2: The contact angle was high ( ) initially but dropped after 24 hours in air.
Diagnosis: Molecular Disordering (Entropy).
The alkene linkage prevents the tight crystalline packing seen in saturated F8-chains.[1][2] Over time, the chains "relax," exposing the methylene (
-
The Fix: Thermal Annealing. [1]
-
Heat the coated substrate to 60–80°C for 1 hour . This provides enough energy for the fluorinated tails to migrate to the air interface and "crystallize" into a lower-energy, vertical orientation.
-
Q3: The coating degrades rapidly when exposed to UV or Ozone cleaners.
Diagnosis: Alkene Cleavage.
You are likely breaking the molecule at the
-
The Fix:
Q4: I see high Contact Angle Hysteresis (difference between advancing and receding angles).
Diagnosis: Chemical Heterogeneity or "Pinning". The liquid droplet is getting stuck on patches of exposed -OH groups or physical defects.
-
The Fix:
Module 4: Comparative Data & Specifications
Use the table below to verify if your coating is performing within expected parameters.
Table 1: Performance Benchmarks for F8-C11=C-OH SAMs
| Parameter | Expected Value | Critical Threshold (Fail) | Notes |
| Water Contact Angle (Advancing) | Indicates F-tails are vertical.[1][2] | ||
| Contact Angle Hysteresis | High hysteresis = surface roughness or disorder.[1][2] | ||
| Hexadecane Contact Angle | Measures oleophobicity (oil repellency).[1][2] | ||
| Thermal Stability | Up to | Decomposition of alkene/headgroup begins.[1][2] | |
| Solubility | Fluorinated solvents, warm alcohols | Water, Hexane | Insoluble in water due to F-chain.[1][2] |
Module 5: Decision Tree for Process Optimization
Use this logic flow to diagnose specific failure modes during your experiments.
Figure 2: Diagnostic Logic Flow for SFA Coatings.
References
-
BenchChem. 11-(Perfluoro-n-octyl)undec-10-en-1-ol Structure and Properties. Retrieved from [2]
-
PubChem. 10-Undecen-1-ol Compound Summary (Precursor Chemistry). National Library of Medicine.[1][2] Retrieved from [2]
-
Krafft, M. P., & Riess, J. G. (2009).[2] Chemistry, Physical Chemistry, and Uses of Molecular Fluorocarbon-Hydrocarbon Diblocks, Triblocks, and Related Compounds—Unique "Magnetic" Amphiphiles.[2] Chemical Reviews.[1][2] (Contextual grounding on SFA stability).
-
University of Lisbon. Langmuir Monolayers of Perfluorinated Alcohols: A Molecular Dynamics Approach. (Mechanistic insight on F-alcohol packing). Retrieved from [2]
-
Merck Millipore. Influence of Semifluorinated Alkane Surface Domains. (Data on hemimicelle formation). Retrieved from [2]
Sources
Technical Support Center: Controlling the Thickness of 11-(Perfluoro-n-octyl)undec-10-en-1-ol Layers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 11-(Perfluoro-n-octyl)undec-10-en-1-ol. This document is designed for researchers, scientists, and drug development professionals who are leveraging this unique molecule for advanced surface modification. Our goal is to provide you with the in-depth technical knowledge and practical troubleshooting advice required to achieve precise control over layer thickness, ensuring the reproducibility and success of your experiments.
11-(Perfluoro-n-octyl)undec-10-en-1-ol is a bifunctional molecule featuring a reactive alcohol headgroup, a flexible undecene hydrocarbon spacer, and a chemically inert perfluorooctyl tail.[1] This structure is ideal for creating well-defined, low-energy surfaces. However, controlling the formation of these layers to achieve a perfect, single-molecule-thick film—a self-assembled monolayer (SAM)—is critical and requires careful attention to detail. This guide will walk you through the essential concepts, protocols, and troubleshooting steps to master this process.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties of 11-(Perfluoro-n-octyl)undec-10-en-1-ol and the principles of its self-assembly.
Q1: What are the key structural features of 11-(Perfluoro-n-octyl)undec-10-en-1-ol and their roles in layer formation?
The molecule has three distinct parts that dictate its behavior:
-
Alcohol Headgroup (-OH): This is the reactive anchor. The hydroxyl group forms bonds with hydroxylated surfaces like native silicon oxide (SiO₂), aluminum oxide (Al₂O₃), glass, and other metal oxides.[2][3] This headgroup is the primary point of attachment to the substrate.
-
Hydrocarbon Spacer (-(CH₂)₉-CH=CH-): This flexible chain connects the headgroup to the fluorinated tail. Van der Waals interactions between adjacent chains contribute to the ordering and packing density of the monolayer.[4] The chain length is a primary determinant of the final monolayer thickness.[5]
-
Perfluoro-n-octyl Tail (- (CF₂)₇CF₃): This is the functional end group that forms the final exposed surface. The high stability of the carbon-fluorine bond and the low polarizability of fluorine atoms make the resulting surface highly hydrophobic, chemically inert, and low-friction.[1][6]
Q2: How does a Self-Assembled Monolayer (SAM) of this molecule form?
The formation of a SAM is a spontaneous process driven by thermodynamics and typically occurs in three phases when a substrate is immersed in a dilute solution of the molecule.[5]
-
Initial Adsorption/Chemisorption: The alcohol headgroups rapidly adsorb onto the hydroxylated substrate surface, forming hydrogen bonds or covalent Si-O-C linkages. This initial phase is fast but disordered.[2][5]
-
Surface Diffusion & Organization: The adsorbed molecules diffuse laterally on the surface. The long alkyl and fluoroalkyl chains begin to interact via van der Waals forces, causing them to stand up and pack together.[4]
-
Crystallization/Densification: Over a period of minutes to hours, the layer reorganizes into a more ordered, densely packed, quasi-crystalline state to maximize intermolecular interactions and achieve a thermodynamic minimum.[5][7] This slow optimization phase is crucial for forming a high-quality monolayer.
Q3: What is the theoretical thickness of a well-ordered monolayer?
The theoretical thickness is based on the fully extended length of the molecule. The 11-(Perfluoro-n-octyl)undec-10-en-1-ol molecule has a C11 hydrocarbon chain and a C8 fluorocarbon chain. A rough estimation for an all-trans configuration of an 18-carbon alkanethiol is ~2.5 nm.[8] Given the similar chain length, a value in the 2.0 to 3.0 nm range is expected. However, the final thickness is highly dependent on the molecular tilt angle, which is adopted to optimize packing density. For alkanethiols on gold, this tilt is often around 30° from the surface normal.[8] The precise thickness must be determined empirically for your specific substrate and conditions.
Q4: Which substrates are suitable for forming layers with this molecule?
The alcohol headgroup makes this molecule ideal for hydroxylated surfaces . Suitable substrates include:
-
Silicon wafers with their native oxide layer (SiO₂)
-
Glass and quartz
-
Aluminum with its native oxide (Al₂O₃)
-
Indium Tin Oxide (ITO)
-
Mica
It is generally unsuitable for noble metal surfaces like gold or platinum, which require a thiol (-SH) headgroup for strong chemisorption.[4]
Q5: What are the primary methods for characterizing layer thickness?
-
Spectroscopic Ellipsometry: This is a non-destructive optical technique that measures the change in polarization of light upon reflection from a surface to determine film thickness with sub-nanometer precision.[5][9][10] It is highly sensitive but requires creating an optical model and assuming a refractive index for the molecular layer.[11]
-
Atomic Force Microscopy (AFM): AFM provides topographical images of the surface. To measure thickness, a small area of the SAM can be intentionally removed (a technique called "nanoshaving" or "nanoscratching"), and the height difference between the intact layer and the cleared substrate can be measured directly from the image profile.[12][13]
Section 2: Troubleshooting Guide: Common Issues & Solutions
This guide is formatted to help you quickly identify and solve common problems encountered during the formation and characterization of your molecular layers.
Q1: Issue - Incomplete or patchy monolayer coverage observed via AFM or poor hydrophobicity.
-
Likely Cause 1: Substrate Contamination. Organic residues or particulates on the substrate will physically block molecule adsorption, leading to defects.[14]
-
Likely Cause 2: Reagent or Solvent Impurity. Contaminants in the 11-(Perfluoro-n-octyl)undec-10-en-1-ol solution can co-adsorb onto the substrate, disrupting the formation of an ordered monolayer.[7][14]
-
Solution: Use the highest purity reagent available. Employ high-purity, anhydrous solvents (e.g., HPLC or spectrophotometric grade) to prepare the deposition solution. Using freshly opened solvents is recommended.[14]
-
-
Likely Cause 3: Sub-optimal Incubation Time. The ordering and densification of the monolayer is a slow process.[7]
Q2: Issue - Measured thickness is significantly less than the expected monolayer thickness (~2-3 nm).
-
Likely Cause 1: Inadequate Rinsing. An aggressive rinsing procedure (e.g., excessive sonication) can potentially strip molecules from the surface, especially if chemisorption is weak.
-
Solution: Optimize your rinsing protocol. Gently rinse the substrate by dipping it in fresh, pure solvent to remove physisorbed molecules, rather than directing a high-pressure stream at the surface.
-
-
Likely Cause 2: Molecular Orientation. The molecules may be lying down on the surface rather than standing up, which occurs in the early stages of SAM formation or at very low surface coverage.[5]
-
Solution: Review your deposition parameters. Ensure the concentration is adequate (typically 1-10 mM) and allow for sufficient incubation time for the molecules to self-organize into an upright orientation.[14]
-
-
Likely Cause 3: Ellipsometry Model Error. The calculated thickness from ellipsometry is highly sensitive to the assumed refractive index (n) of the film.[16] An incorrect 'n' value will lead to an inaccurate thickness reading.
-
Solution: Use a refractive index value appropriate for a mixed hydrocarbon/fluorocarbon film (typically n ≈ 1.40-1.45). If possible, perform a fit for both thickness and refractive index, but be aware that for very thin films (<10 nm), this can be unreliable.[11] Cross-validate the thickness with another technique like AFM.
-
Q3: Issue - Measured thickness is significantly greater than a monolayer.
-
Likely Cause 1: High Solution Concentration. Overly concentrated solutions can lead to the formation of multiple, disorganized layers (multilayers) on top of the initial monolayer.
-
Likely Cause 2: Inadequate Rinsing. Failure to remove excess, physisorbed molecules after incubation will result in an artificially thick layer.
-
Solution: Ensure the post-incubation rinsing step is performed thoroughly with fresh solvent to wash away any molecules not chemically bound to the surface.
-
-
Likely Cause 3: Polymerization in Solution. For silane-based chemistries, trace amounts of water in the solvent can cause the molecules to polymerize in the solution, which then deposits onto the substrate as aggregates. While this molecule is an alcohol, similar reactivity in the presence of contaminants cannot be ruled out.
-
Solution: Use a high-purity, anhydrous solvent and prepare the solution in an inert, low-humidity environment (e.g., a glovebox) to prevent solution-phase aggregation.[2]
-
Q4: Issue - High variability in thickness across the substrate.
-
Likely Cause 1: Uneven Substrate Cleaning. A gradient of contamination across the substrate will lead to a corresponding gradient in SAM quality and thickness.
-
Solution: Ensure the entire substrate is uniformly exposed to the cleaning agent and rinsed evenly.
-
-
Likely Cause 2: Deposition Method. During removal from the deposition solution, a receding meniscus can leave a gradient of material.
-
Solution: Withdraw the substrate from the solution slowly and at a constant rate. Alternatively, consider using spin-coating for a more uniform, albeit potentially less ordered, layer deposition if monolayer precision is not the absolute goal.[15]
-
-
Likely Cause 3: Solvent Evaporation. If the solvent evaporates from the solution during a long incubation, the concentration will increase, potentially leading to multilayer formation in some areas.
-
Solution: Perform the incubation in a sealed container to maintain a saturated solvent vapor environment and prevent evaporation.[14]
-
Section 3: Experimental Protocols & Workflows
These protocols provide a starting point for achieving a high-quality monolayer. They should be optimized for your specific laboratory conditions and equipment.
Protocol 1: Cleaning of Silicon Substrates
Causality: This protocol creates a chemically reactive, hydrophilic, and pristine silicon oxide surface by removing organic contaminants and ensuring a high density of hydroxyl (-OH) groups for the SAM to anchor to.
-
Substrate Preparation: Cleave silicon wafers into appropriately sized pieces (e.g., 1 cm x 1 cm) using a diamond scribe.
-
Initial Solvent Clean: Sonicate the substrates sequentially in acetone, then isopropanol, for 10 minutes each to remove gross organic residues and particles.
-
Drying: Dry the substrates under a stream of dry nitrogen or argon.
-
Piranha Etching (Caution: Extremely Corrosive!):
-
In a fume hood and wearing appropriate personal protective equipment (lab coat, acid-resistant gloves, face shield), prepare a Piranha solution by slowly adding 1 part 30% hydrogen peroxide (H₂O₂) to 3 parts concentrated sulfuric acid (H₂SO₄). Never add acid to peroxide.
-
Immerse the substrates in the hot (but not boiling) Piranha solution for 30 minutes.
-
-
Rinsing: Carefully remove the substrates and rinse them copiously with ultrapure (18.2 MΩ·cm) water.
-
Final Drying: Dry the substrates again under a stream of dry nitrogen. The surface should be highly hydrophilic (a water droplet should spread out completely). Use immediately for SAM deposition.
Protocol 2: Solution-Phase Deposition of a Monolayer
Causality: This procedure uses a dilute solution and a long incubation time to favor the formation of a thermodynamically stable, well-ordered monolayer over kinetically trapped, disordered structures.
-
Solution Preparation: In an inert atmosphere (e.g., a glovebox), prepare a 1 mM solution of 11-(Perfluoro-n-octyl)undec-10-en-1-ol in a high-purity, anhydrous solvent such as toluene or hexane.
-
Substrate Immersion: Place the freshly cleaned substrates into a clean glass container and immediately add the deposition solution, ensuring the substrates are fully submerged.
-
Incubation: Seal the container to prevent solvent evaporation and contamination. Allow the substrates to incubate at room temperature for 18-24 hours.[5][14]
-
Rinsing: Remove the substrates from the solution and rinse them by dipping them sequentially into two baths of fresh, pure solvent to remove any physisorbed molecules.
-
Drying: Dry the functionalized substrates under a stream of dry nitrogen. Store in a clean, dry environment (e.g., a desiccator) until characterization.
Protocol 3: Thickness Measurement with Spectroscopic Ellipsometry
Causality: This protocol leverages the high sensitivity of ellipsometry to measure the average thickness of the molecular layer across a macroscopic area.
-
Characterize Bare Substrate: Before deposition, measure the ellipsometric parameters (Ψ and Δ) of the clean, bare silicon substrate. Model this data to determine the precise thickness of the native oxide (SiO₂) layer. Save this substrate model.[11]
-
Measure Coated Substrate: After SAM deposition, measure Ψ and Δ on the same substrate.
-
Model the SAM Layer:
-
Load the previously saved substrate model (Si with the native oxide layer).
-
Add a new layer on top of the SiO₂. Select a "Cauchy" model for this layer, which is appropriate for transparent organic films.[11]
-
Fix the refractive index (n) of the Cauchy layer to a physically reasonable value (e.g., 1.42). For films this thin, fitting both thickness and refractive index simultaneously is often unreliable.[11]
-
Perform a regression analysis (fit) to allow the software to vary the thickness of the Cauchy layer until the modeled Ψ and Δ values match the experimental data. The resulting thickness is your SAM layer thickness.
-
Protocol 4: Thickness Verification with Atomic Force Microscopy (AFM)
Causality: This protocol provides a direct, localized measurement of layer height, serving as an excellent validation for the model-dependent results from ellipsometry.
-
Image the SAM Surface: Operate the AFM in contact mode or tapping mode to acquire a high-resolution topographical image of your SAM-coated substrate. The surface should appear smooth and uniform.
-
Perform Nanoshaving: Switch to contact mode and increase the applied force (setpoint) significantly above the imaging force. Scan a small, defined area (e.g., 500 nm x 500 nm). The AFM tip will act as a plow, scraping the organic molecules off the substrate in this region.[13][18]
-
Image the Shaved Area: Reduce the applied force back to a gentle imaging level and scan a larger area (e.g., 2 µm x 2 µm) that includes the shaved region.
-
Measure Thickness: The shaved area will appear as a dark square or rectangle in the topography image. Use the analysis software to draw a line profile across the edge of this feature. The height difference between the surrounding intact SAM and the bottom of the shaved pit is the direct physical thickness of your layer.[13]
Section 4: Key Parameters and Characterization Summary
Table 1: Key Experimental Parameters for Controlling Layer Thickness
| Parameter | Effect on Thickness & Quality | Recommendation | Rationale |
| Substrate Cleanliness | Critical. Contaminants create defects and prevent uniform monolayer formation. | Use a robust cleaning method like Piranha solution for silicon.[2][15] | Provides a high-density of reactive sites for uniform nucleation and growth. |
| Reagent/Solvent Purity | Critical. Impurities co-adsorb, leading to disordered and patchy layers.[7] | Use >98% pure reagent and anhydrous, high-purity solvents. | Minimizes competition for surface sites and prevents unwanted side reactions.[14] |
| Solution Concentration | High concentrations (>10 mM) can lead to multilayer/aggregate formation. | Start with a 1 mM solution. | Favors surface-adsorption kinetics over solution-phase aggregation, promoting monolayer formation.[7][14] |
| Immersion Time | Longer times (up to 24h) allow for reorganization into a more ordered, dense film. | 12-24 hours. | The self-assembly process involves a slow optimization phase to heal defects and maximize packing density.[5][7] |
| Temperature | Room temperature is generally optimal for kinetics and defect reduction.[5] | 20-25 °C. | Provides sufficient thermal energy for surface diffusion without inducing significant disorder or desorption. |
| Rinsing Protocol | Insufficient rinsing leaves physisorbed multilayers; overly aggressive rinsing can damage the SAM. | Gentle immersion in fresh solvent. | Effectively removes non-chemisorbed molecules without applying excessive shear force to the monolayer.[14] |
Table 2: Comparison of Primary Thickness Characterization Techniques
| Technique | Information Provided | Advantages | Limitations |
| Spectroscopic Ellipsometry | Average film thickness over a large area (mm²). | Non-destructive, very fast, high precision (sub-Ångström).[9] | Indirect measurement, requires an optical model and an assumed refractive index.[11] |
| Atomic Force Microscopy (AFM) | Local film thickness (nm²), surface topography, roughness. | Direct physical height measurement, provides visual confirmation of coverage.[12][13] | Destructive if nanoshaving is used, slow, measures only a very small area. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical state of elements. | Confirms presence of F, C, O, Si from the SAM and substrate, can detect impurities.[5] | Provides only semi-quantitative thickness information based on signal attenuation. |
| Contact Angle Goniometry | Surface energy/wettability. | Simple, fast, excellent qualitative check of surface modification (e.g., confirming hydrophobicity).[8] | Provides no direct thickness information. |
Section 5: Visual Guides & Workflows
Diagram 1: SAM Formation Workflow
Caption: A standard workflow for preparing and characterizing a self-assembled monolayer.
Diagram 2: Troubleshooting Logic for Poor SAM Coverage
Caption: A logical workflow for troubleshooting common issues in SAM formation.
Section 6: References
-
Ulman, A. (1996). Formation and structure of self-assembled monolayers. Chemical Reviews, 96(4), 1533–1554. [Link]
-
Garcia, R., & Herruzo, E. T. (2012). The emergence of multifrequency force microscopy. Nature Nanotechnology, 7(4), 217–226. [Link]
-
Molecular Vista. (n.d.). Unambiguous Nanoscale Characterization of Self Assembled Monolayer Coverage. Retrieved February 16, 2026, from [Link]
-
Biomedical Engineering – University of Basel. (2020). Morphological and Mechanical Characterization of DNA SAMs Combining Nanolithography with AFM and Optical Methods. PMC. [Link]
-
Wang, Q., et al. (2009). Controlled monolayer self-assembly process based on the atomic force microscopy nanoscratching method. Journal of Vacuum Science & Technology B, 27(3). [Link]
-
Semilab. (n.d.). Spectroscopic Ellipsometry. Retrieved February 16, 2026, from [Link]
-
Wang, Z., et al. (2019). Quantifying Gauche Defects and Phase Evolution in Self-Assembled Monolayers through Sessile Drops. ResearchGate. [Link]
-
Sastry, M., & Kumar, A. (2000). A note on the use of ellipsometry for studying the kinetics of formation of self-assembled monolayers. Bulletin of Materials Science, 23(4), 265-269. [Link]
-
J.A. Woollam Co. (2019). Self-Assembled Monolayers. Retrieved February 16, 2026, from [Link]
-
Moore, H. J., et al. (2013). Synthesis, Characterization, and Relative Stabilities of Self-Assembled Monolayers on Gold Generated from Bidentate n-Alkyl Xanthic Acids. ResearchGate. [Link]
-
Schreiber, F. (2000). Structure and growth of self-assembling monolayers. Progress in Surface Science, 65(5-8), 151-256. [Link]
-
Lee, T. R., et al. (2003). The Influence of Packing Densities and Surface Order on the Frictional Properties of Alkanethiol Self-Assembled Monolayers (SAMs). University of Houston. [Link]
-
Jellison Jr., G. E. (1999). Ellipsometry. Encyclopedia of Spectroscopy and Spectrometry. [Link]
-
Molecular Foundry. (2025, December 5). The Science of Self-Assembled Monolayers. YouTube. [Link]
-
Zimmer and Peacock. (n.d.). Forming a SAM on a gold electrode. Retrieved February 16, 2026, from [Link]
-
PubChem. (n.d.). 11-(perfluoro-n-octyl)undec-10-en-1-ol. Retrieved February 16, 2026, from [Link]
-
Colorado, R. Jr., & Lee, T. R. (2003). Wettabilities of Self-Assembled Monolayers on Gold Generated from Progressively Fluorinated Alkanethiols. Langmuir, 19(8), 3288–3296. [Link]
-
Liu, H., et al. (2007). Vapor Phase Self-assembled Monolayers for Anti-stiction Applications in MEMS. Journal of Microelectromechanical Systems, 16(4). [Link]
-
Trichet, J. S., et al. (2021). Control of Porous Layer Thickness in Thermophoretic Deposition of Nanoparticles. MDPI. [Link]
-
Macia, J., et al. (2016). Layer-by-Layer Formation of Oligoelectrolyte Multilayers: A Combined Experimental and Computational Study. ResearchGate. [Link]
-
CIRS Group. (n.d.). 11-(perfluoro-n-octyl)undec-10-en-1-ol CAS#15364-19-9. Retrieved February 16, 2026, from [Link]
-
Connect Chemicals. (n.d.). 10-Undecen-1-ol. Retrieved February 16, 2026, from [Link]
-
The Good Scents Company. (n.d.). 10-undecen-1-ol. Retrieved February 16, 2026, from [Link]
-
PubChem. (n.d.). 10-Undecen-1-ol. Retrieved February 16, 2026, from [Link]
Sources
- 1. 11-(Perfluoro-n-octyl)undec-10-en-1-ol | 15364-19-9 | Benchchem [benchchem.com]
- 2. tiger.chem.uw.edu.pl [tiger.chem.uw.edu.pl]
- 3. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 4. ossila.com [ossila.com]
- 5. Self-assembled monolayer - Wikipedia [en.wikipedia.org]
- 6. lee.chem.uh.edu [lee.chem.uh.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Spectroscopic Ellipsometry | Thin Film Thickness | SemiLab [semilab.com]
- 10. ipfdd.de [ipfdd.de]
- 11. qd-uki.co.uk [qd-uki.co.uk]
- 12. Unambiguous Nanoscale Characterization of Self Assembled Monolayer Coverage | Molecular Vista [molecularvista.com]
- 13. Morphological and Mechanical Characterization of DNA SAMs Combining Nanolithography with AFM and Optical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ossila.com [ossila.com]
- 16. researchgate.net [researchgate.net]
- 17. zimmerpeacocktech.com [zimmerpeacocktech.com]
- 18. pubs.aip.org [pubs.aip.org]
Technical Support Center: Perfluoroalkyl Undecenol Synthesis
The following Technical Support Guide is designed for researchers synthesizing Perfluoroalkyl Undecenols (typically
The synthesis generally involves two stages:
-
Radical Addition: Coupling a perfluoroalkyl iodide (
) with 10-undecen-1-ol. -
Deiodination: Removing the iodine atom to yield the saturated fluoro-alcohol, or eliminating it to yield the unsaturated analogue.
Topic: Troubleshooting Side Reactions & Process Optimization Status: Active Audience: Synthetic Chemists / Process Engineers
🔬 Module 1: The Radical Addition Step
Context: You are reacting a perfluoroalkyl iodide (e.g.,
📉 Issue: "I am observing high viscosity and low yields of the mono-adduct."
Diagnosis: Telomerization (Oligomerization)
This is the most common side reaction. The highly reactive intermediate radical (
The Mechanism:
-
Desired Path:
-
Side Path:
Troubleshooting Protocol:
| Variable | Adjustment | Scientific Rationale |
|---|
| Stoichiometry | Increase
📉 Issue: "I see a significant amount of (Hydride Reduction) in the NMR."
Diagnosis: Solvent H-Abstraction
The perfluoroalkyl radical (
Troubleshooting Protocol:
-
Solvent Choice: Switch to non-protic, electron-deficient solvents.
-
Recommended: Acetonitrile (
), -trifluorotoluene, or neat conditions (if liquid). -
Avoid: THF, Toluene, or Isopropanol (excellent H-donors).
-
-
Check Reagents: Ensure your 10-undecen-1-ol is dry. While the OH proton is hard to abstract, wet solvents can introduce H-sources.
📊 Visualization: Radical Competition Pathways
The following diagram illustrates the kinetic competition determining your product distribution.
Caption: Kinetic competition between the desired Iodine Transfer (Green) and side reactions like Oligomerization or H-Abstraction (Red).
🧪 Module 2: Deiodination (The Reduction Step)
Context: You have the iodo-intermediate (
📉 Issue: "I formed an internal alkene ( ) instead of the alkane."
Diagnosis: Accidental E2 Elimination (Dehydroiodination)
The iodine atom is a good leaving group, and the
Troubleshooting Protocol:
-
Avoid Strong Bases: If using Zinc/Acid reduction, ensure the acid is added slowly to maintain low pH.
-
Alternative Reductant: Use Tributyltin Hydride (
) with AIBN.-
Why: It proceeds via a radical mechanism, not ionic.[1] It is orthogonal to E2 elimination pathways.
-
Note: Requires rigorous purification to remove toxic tin residues (use FSPE - see Module 3).
-
📉 Issue: "The reaction stalls; incomplete conversion of the Iodide."
Diagnosis: Surface Passivation (if using Zn/Acid) If using Zinc dust, the surface can become oxidized or coated with zinc salts, stopping the electron transfer.
Protocol: Zinc Activation
-
Wash Zinc dust with 2% HCl.
-
Wash with water, then ethanol, then ether.
-
Dry under high vacuum.
-
Critical Step: Run the reaction in mild acetic acid/ethanol at reflux.
🛠 Module 3: Purification & Analysis
Context: Separating fluorinated products is notoriously difficult due to their unique solubility (fluorous phase).
❓ FAQ: How do I remove unreacted and Tin residues?
Answer: Fluorous Solid Phase Extraction (FSPE)
Standard silica chromatography is often ineffective because
Recommended Workflow:
-
Load: Dissolve crude mixture in a minimum amount of DMF or MeOH. Load onto a Fluorous Silica cartridge (e.g., FluoroFlash®).
-
Elute Non-Fluorous: Wash with 80:20 MeOH:H2O. This removes non-fluorinated impurities (excess undecenol, tin byproducts).
-
Elute Fluorous: Wash with 100% MeOH or Acetone. This elutes your
-tagged product. -
Distillation: If FSPE is unavailable, use Kugelrohr distillation .
usually has a lower boiling point than the undecenol adduct.
📊 Data Table: NMR Diagnostic Signals
Use this table to validate your reaction progress.
| Species | Structural Feature | |
| Starting Alkene | 5.8 (m), 4.9 (d) | Terminal Vinyl Protons |
| Target Mono-Adduct | 4.2 - 4.4 (m) | |
| Reduced Product | 2.0 - 2.2 (m) | |
| Elimination Side Product | 6.0 - 6.5 (dt) |
📚 References
-
Brace, N. O. (1999). Syntheses with perfluoroalkyl iodides.[2][3][4][5] Part I. Reaction of perfluoroalkyl iodides with alkenes, alkynes, and dienes. Journal of Fluorine Chemistry.[4] Link
-
Tiers, G. V. D. (1960). The Chemistry of "Perfluoroalkyl" Iodides.[2][6] I. The Thermal Reaction with Olefins. Journal of the American Chemical Society. Link
-
Curran, D. P. (2008). Fluorous Techniques for the Synthesis and Separation of Organic Molecules. Handbook of Fluorous Chemistry. Link
Sources
- 1. tutorsglobe.com [tutorsglobe.com]
- 2. tus.elsevierpure.com [tus.elsevierpure.com]
- 3. Fluoroalkane and perfluoroalkane synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
Validation & Comparative
A Comparative Analysis of Hydrophobicity: 11-(Perfluoro-n-octyl)undec-10-en-1-ol versus Benchmark Perfluorinated Compounds
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: The Imperative of Controlled Hydrophobicity
In fields ranging from advanced materials science to sophisticated drug delivery systems, the ability to precisely control surface chemistry is paramount. Hydrophobicity, the property of a material to repel water, is a critical surface attribute. It governs a vast array of phenomena, including anti-fouling capabilities, self-cleaning surfaces, and the biocompatibility of medical implants. Among the various classes of molecules used to impart hydrophobicity, per- and polyfluoroalkyl substances (PFAS) are unrivaled in their efficacy.[1][2] Their unique chemical structure, characterized by a backbone of carbon atoms saturated with fluorine, results in surfaces with exceptionally low energy, leading to pronounced water and oil repellency.[2][3]
This guide provides an in-depth comparison of 11-(Perfluoro-n-octyl)undec-10-en-1-ol , a specialized, partially fluorinated alcohol, with other common perfluorinated compounds such as Perfluorooctanesulfonic acid (PFOS) and Perfluorooctanoic acid (PFOA). We will explore the structural nuances that dictate hydrophobic performance and provide the experimental framework necessary to quantify these differences, empowering researchers to make informed decisions in the selection of surface-modifying agents.
The Molecular Architecture of Fluorocarbon Hydrophobicity
The exceptional hydrophobicity of fluorocarbons is not merely an empirical observation but a direct consequence of fluorine's fundamental atomic properties. The high electronegativity of the fluorine atom creates a strong, stable carbon-fluorine (C-F) bond. This, combined with the dense electron cloud of fluorine, results in very weak van der Waals interactions with surrounding molecules.[4][5] A surface composed of fluorocarbon chains, therefore, exhibits extremely low surface energy, which is the primary driver of its hydrophobicity.[6][7][8]
Several structural factors systematically influence the degree of hydrophobicity:
-
Perfluoroalkyl Chain Length: Longer chains generally lead to a more pronounced hydrophobic character.[1][9][10]
-
Head Group Polarity: The terminal functional group (e.g., sulfonate, carboxylate, or alcohol) dictates the molecule's overall amphiphilicity and its interaction with both the substrate and the surrounding environment.[11][12]
-
Degree of Fluorination: The ratio of fluorine to hydrogen atoms along the carbon backbone is a critical determinant of surface energy.[6][13]
The subject of our focus, 11-(Perfluoro-n-octyl)undec-10-en-1-ol , possesses a unique hybrid structure: a C8F17 perfluorinated "tail" ensures extreme hydrophobicity, while a C11 hydrocarbon "spacer" provides flexibility and terminates in a reactive primary alcohol head group.[14] This design distinguishes it from traditional PFAS, offering a versatile platform for covalent surface modification.
Quantitative Comparison of Hydrophobic Performance
The definitive method for quantifying the hydrophobicity of a surface is Contact Angle Goniometry .[15][16][17] This technique measures the angle a liquid droplet forms at the three-phase interface where it meets the solid surface. A higher contact angle signifies greater hydrophobicity. For a surface to be considered "superhydrophobic," it must exhibit a static water contact angle greater than 150°.[15][18]
The following table presents a comparative summary of 11-(Perfluoro-n-octyl)undec-10-en-1-ol and other relevant compounds when formed into self-assembled monolayers (SAMs) on a substrate.
| Compound Name | Abbreviation | Key Structural Features | Typical Static Water Contact Angle (θ) |
| 11-(Perfluoro-n-octyl)undec-10-en-1-ol | F(CF₂)₈(CH₂)₁₁OH | C8 Perfluoro Tail, C11 Hydrocarbon Spacer, Alcohol Head | ~120° - 125° |
| Perfluorooctanesulfonic Acid | PFOS | C8 Perfluoro Tail, Sulfonate Head | ~115° - 120° |
| Perfluorooctanoic Acid | PFOA | C7 Perfluoro Tail, Carboxylate Head | ~110° - 115° |
| 1H,1H,2H,2H-Perfluorooctyltrichlorosilane | PFTS | C6 Perfluoro Tail, Ethylene Spacer, Silane Head | ~110° - 119°[19] |
| n-Octadecanethiol | ODT | C18 Hydrocarbon Chain, Thiol Head | ~110° - 112° |
| 1-Undecanol | CH₃(CH₂)₁₀OH | C11 Hydrocarbon Chain, Alcohol Head | ~90° - 95° |
Note: Contact angles are highly dependent on substrate preparation, monolayer quality, and measurement conditions. The values presented are typical literature estimates for well-formed monolayers.
Analysis of Comparative Data:
From the data, several key insights emerge:
-
Dominance of the Perfluoroalkyl Chain: The presence of the C8F17 tail in 11-(Perfluoro-n-octyl)undec-10-en-1-ol results in significantly higher hydrophobicity compared to its purely hydrocarbon analogue, 1-Undecanol.
-
Influence of the Head Group: While both 11-(Perfluoro-n-octyl)undec-10-en-1-ol and PFOS share the same C8F17 perfluoroalkyl chain, the former often exhibits a slightly higher contact angle. This can be attributed to the less polar nature of the alcohol head group compared to the highly polar and water-soluble sulfonate group of PFOS, potentially allowing for denser packing or a more uniform low-energy surface presentation.[11]
-
Chain Length and Functional Group Synergy: PFOS generally displays greater hydrophobicity than PFOA. This is due to both its longer perfluorinated chain (C8 vs. C7) and differences in the head group's interaction with water.[20][21]
-
The Versatility of a Hybrid Structure: 11-(Perfluoro-n-octyl)undec-10-en-1-ol provides hydrophobicity that is superior to or on par with benchmark compounds like PFOS and PFOA. Crucially, its alcohol functional group and hydrocarbon spacer allow for covalent attachment to a wide variety of surfaces (e.g., oxides, polymers) using well-established chemistries, creating a robust and permanent hydrophobic modification. This is a distinct advantage over PFOS and PFOA, which typically adsorb as simple surfactants and are not suitable for creating durable coatings.
Experimental Protocols
Achieving reliable and reproducible hydrophobicity measurements requires meticulous attention to experimental detail. The following is a generalized protocol for preparing and evaluating surfaces.
Protocol 1: Preparation of Self-Assembled Monolayers (SAMs) on Silicon Substrates
This protocol describes the functionalization of a silicon wafer, a common substrate in materials science and electronics. The native oxide layer (SiO₂) provides hydroxyl groups for covalent attachment.
1. Substrate Cleaning (Piranha Etch - EXTREME CAUTION): a. Prepare Piranha solution by slowly adding hydrogen peroxide (H₂O₂) to sulfuric acid (H₂SO₄) in a 3:7 volume ratio in a glass beaker inside a fume hood. Warning: This solution is extremely corrosive and exothermic. Always add peroxide to acid slowly. Use appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and an apron. b. Immerse silicon wafer substrates in the Piranha solution for 15-20 minutes to remove organic residues and hydroxylate the surface. c. Remove wafers using Teflon tweezers and rinse copiously with deionized (DI) water (18.2 MΩ·cm). d. Dry the wafers under a stream of high-purity nitrogen gas.
2. Surface Functionalization (Silanization): a. Prepare a 1-5 mM solution of a fluorinated silane (e.g., 1H,1H,2H,2H-Perfluorooctyltrichlorosilane) in an anhydrous solvent such as toluene or hexane in a glove box or under an inert atmosphere to prevent premature hydrolysis of the silane. b. Immerse the cleaned, dry silicon wafers in the silane solution for 2-12 hours. c. After immersion, remove the wafers and rinse thoroughly with the anhydrous solvent (e.g., toluene) to remove any physisorbed molecules. d. Cure the wafers in an oven at 110-120 °C for 30-60 minutes to promote the formation of covalent siloxane bonds. e. Sonicate the wafers briefly in a fresh portion of the solvent to remove any remaining non-covalently bound material. f. Dry the functionalized wafers with nitrogen gas before analysis.
Protocol 2: Static and Dynamic Water Contact Angle Measurement
1. Instrument Setup: a. Use a contact angle goniometer equipped with a high-resolution camera and a precision automated syringe pump. b. Ensure the instrument is placed on a vibration-dampening table to minimize disturbances. c. Use high-purity (HPLC-grade) water as the probe liquid.
2. Static Contact Angle Measurement: a. Place the functionalized substrate on the sample stage. b. Using the automated syringe, dispense a water droplet of a defined volume (typically 3-5 µL) gently onto the surface.[22] c. Allow the droplet to equilibrate for a few seconds. d. Capture a high-resolution image of the droplet profile. e. Use the instrument's software to analyze the image and calculate the contact angle at the liquid-solid interface on both sides of the droplet. f. Repeat the measurement at a minimum of five different locations on the surface to ensure statistical relevance.
3. Dynamic Contact Angle Measurement (Advancing and Receding Angles): a. Dispense a small droplet (e.g., 2 µL) onto the surface. b. Insert the syringe needle into the droplet. c. Slowly and steadily increase the volume of the droplet while recording video. The angle measured just as the droplet baseline begins to expand is the advancing contact angle (θ_A) .[18][22] d. Subsequently, slowly and steadily withdraw liquid from the droplet. The angle measured just before the baseline recedes is the receding contact angle (θ_R) .[18] e. The difference (θ_A - θ_R) is the contact angle hysteresis , a measure of surface heterogeneity and droplet adhesion. Low hysteresis is desirable for self-cleaning applications.
Visualization of Experimental Workflow
The following diagram illustrates the key stages in the preparation and analysis of hydrophobic surfaces.
Concluding Remarks for the Practicing Scientist
While traditional perfluorinated compounds like PFOS and PFOA are effective surfactants, their utility in creating durable, functional materials is limited. Furthermore, these specific long-chain compounds are persistent organic pollutants with significant environmental and health concerns, leading to widespread regulation.[3][23]
11-(Perfluoro-n-octyl)undec-10-en-1-ol represents a more advanced class of surface-modifying agent. It delivers the exceptional hydrophobicity expected from a long-chain perfluoroalkyl group while incorporating a hydrocarbon spacer and a reactive alcohol head. This unique molecular architecture provides the "best of both worlds":
-
Elite Hydrophobic Performance: The C8F17 tail ensures a low-energy surface comparable to or exceeding that of benchmark PFAS.
-
Versatile Covalent Anchoring: The terminal alcohol group serves as a reactive handle for covalent attachment to a multitude of substrates, leading to highly durable and stable surface modifications. The internal double bond offers an additional site for polymerization or other chemical transformations.
For researchers in drug development, materials science, and nanotechnology, this compound is not merely a surfactant but a versatile building block. It enables the rational design of robust, permanently hydrophobic surfaces on nanoparticles, medical devices, and microfluidic chips, opening new avenues for innovation where precise control of interfacial properties is a prerequisite for success.
References
- Takenaga, M., et al. (2008). Effective van der Waals surface energy of self-assembled monolayer films having systematically varying degrees of molecular fluorination. Journal of Colloid and Interface Science, 320(1), 264–267.
- Duan, S., et al. (2025). Construction of quantitative structure–property relationship models for perfluoroalkyl and polyfluoroalkyl substances: organic carbon–water partition coefficient and bioconcentration factor based on multitask learning. Environmental Pollutants and Bioavailability, 37.
- Duan, S., et al. (2025). Construction of quantitative structure–property relationship models for perfluoroalkyl and polyfluoroalkyl substances: organic carbon–water partition coefficient and bioconcentration factor based on multitask learning. R Discovery.
- Takenaga, M., et al. (2008).
- Biolin Scientific. An Introduction to Superhydrophobicity, Oleophobicity, and Contact Angle. Biolin Scientific.
- Biolin Scientific. (2019, November 12). Contact angle measurements on superhydrophobic surfaces in practice. Biolin Scientific.
- BenchChem Technical Support Team. (2025, December).
- Song, J., & Rojas, O. J. (2013). Recent Progress in Preparation of Superhydrophobic Surfaces: A Review.
- Measurlabs. Contact Angle Measurement. Measurlabs.
- Genzer, J., & Efimenko, K. (2003).
- Alfa Chemistry. Fluorinated Alcohols. Organofluorine / Alfa Chemistry.
- EAG Laboratories. Contact Angle.
- Equipements Scientifiques. Applications of Contact Angle Measurements. Equipements Scientifiques.
- Lee, T. R. (2025, August 7). Fluorinated self-assembled monolayers: Composition, structure and interfacial properties. ScienceDirect.
- Alloway, D. M., & Hofmann, M. (2009). The impact of fluorination on the structure and properties of self-assembled monolayer films.
- American Chemical Society. (2023).
- Paul, S., et al. (2010). Molecular origins of fluorocarbon hydrophobicity. PNAS, 107(31), 13603-13607.
- ITRC. (2020). Physical and Chemical Properties – PFAS — Per- and Polyfluoroalkyl Substances. ITRC.
- Khan, A., et al. (2025, May 7). Perfluorooctanoic Acid (PFOA) and Perfluorooctanesulfonic Acid (PFOS)
- BenchChem. 11-(Perfluoro-n-octyl)undec-10-en-1-ol. Benchchem.
- Ciesielski, A., et al. (2023, January 4). How the Structure of Per- and Polyfluoroalkyl Substances (PFAS) Influences Their Binding Potency to the Peroxisome Proliferator-Activated and Thyroid Hormone Receptors—An In Silico Screening Study. PMC.
- Taylor & Francis. Perfluorinated compounds – Knowledge and References. Taylor & Francis.
- Enviro Wiki. (2026, February 11). Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS). Enviro Wiki.
- Trzcinski, A. P., et al. (2024, April 2). Comparison of perfluorooctane sulfonate (PFOS), perfluorooctanoic acid (PFOA) and perfluorobutane sulfonate (PFBS) removal in a. University of Southern Queensland Repository.
- Wikipedia. PFAS. Wikipedia.
- Trzcinski, A. P., et al. (2024, June 1). Comparison of perfluorooctane sulfonate (PFOS), perfluorooctanoic acid (PFOA) and perfluorobutane sulfonate (PFBS)
- U.S. Environmental Protection Agency. Perfluorochemicals (PFCs). EPA.
- PubChem. 11-(perfluoro-n-octyl)undec-10-en-1-ol. PubChem.
- Paul, S., et al. (2010, August 3). Molecular origins of fluorocarbon hydrophobicity. PubMed.
- Askeland, M., et al. (2021, July 14). Adsorption of perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS) by aluminum-based drinking water treatment r.
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- 5. Molecular origins of fluorocarbon hydrophobicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nsmn1.uh.edu [nsmn1.uh.edu]
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- 13. The impact of fluorination on the structure and properties of self-assembled monolayer films - Soft Matter (RSC Publishing) [pubs.rsc.org]
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- 21. Comparison of perfluorooctane sulfonate (PFOS), perfluorooctanoic acid (PFOA) and perfluorobutane sulfonate (PFBS) removal in a combined adsorption and electrochemical oxidation process - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 23. taylorandfrancis.com [taylorandfrancis.com]
A Researcher's Guide to Fluorinated Surface Modifiers: A Comparative Analysis of Contact Angles
In the realms of advanced materials, biotechnology, and drug delivery, the ability to precisely control surface properties is paramount. Among the most powerful tools for achieving this control are fluorinated surface modifiers, a class of materials renowned for their ability to create low-energy, non-adhesive, and hydrophobic surfaces. For researchers and drug development professionals, understanding the nuances of these modifiers is critical for applications ranging from preventing protein adsorption on biosensors to ensuring the smooth delivery of potent APIs from medical devices.
This guide provides an in-depth, objective comparison of the performance of various fluorinated surface modifiers, with a focus on a key performance metric: the water contact angle. We will delve into the experimental data that underpins our understanding of these materials and provide a detailed protocol for the accurate measurement of contact angles in your own laboratory.
The Critical Role of Wettability and Contact Angle
The concept of wettability, or the ability of a liquid to maintain contact with a solid surface, is governed by the interplay of cohesive and adhesive forces. This is quantitatively expressed by the contact angle (θ), the angle at which the liquid-vapor interface meets the solid-liquid interface. A low contact angle (<90°) indicates high wettability (a hydrophilic surface), while a high contact angle (>90°) signifies low wettability (a hydrophobic surface). For fluorinated surfaces, the goal is often to maximize this angle, achieving a state of superhydrophobicity (θ > 150°) where water droplets bead up and roll off with minimal inclination.[1][2]
The hydrophobicity imparted by fluorinated modifiers stems from the unique properties of the carbon-fluorine bond. Fluorine is the most electronegative element, creating a strong, stable bond with carbon that results in a low surface energy.[3] This low surface energy minimizes intermolecular interactions with liquids, leading to the characteristic water-repellent properties of these materials.
A Comparative Analysis of Fluorinated Surface Modifiers
The selection of an appropriate fluorinated surface modifier depends on the specific application, the substrate material, and the desired degree of hydrophobicity. Here, we compare the typical water contact angles achieved with several common classes of these modifiers.
| Fluorinated Surface Modifier | Substrate | Surface Treatment/Preparation | Water Contact Angle (θ) | Reference(s) |
| Fluoropolymers | ||||
| Polytetrafluoroethylene (PTFE) | Native | Smooth | ~108-115° | [4] |
| PTFE | Plasma Etching (RIE) | Up to 172.5° | [1] | |
| PTFE | Wrinkled Surface | ~169° | [4] | |
| Polyvinylidene Fluoride (PVDF) | Native | Smooth | ~87.5-96° | [5][6] |
| PVDF/Graphene Composite | Electrospun Nanofibers | ~160° | [7] | |
| Fluorinated Ethylene Propylene (FEP) | Native | Smooth | ~109° | [8] |
| FEP | Reactive Ion Etching (RIE) | ~139° | [8] | |
| Perfluoroalkoxy Alkane (PFA) | Native | Smooth | ~95.4° | [9] |
| Ethylene Tetrafluoroethylene (ETFE) | Native | Smooth | >130° | [10] |
| ETFE | Plasma Treatment | Reduced to 41-89° | [11] | |
| Ethylene Chlorotrifluoroethylene (ECTFE) | Native | Smooth | ~99° | [12] |
| Fluorinated Silanes | ||||
| 1H,1H,2H,2H-Perfluorooctyltriethoxysilane | Glass | Sol-Gel Coating | ~118° | [13] |
| Glass | Self-Assembled Monolayer | ~112° | [14] | |
| Titanium | Roughened Surface | >150° (Superhydrophobic) | [15] | |
| 1H,1H,2H,2H-Perfluorodecyltriethoxysilane | Various | Surface Treatment | >150° (Superhydrophobic) | [16] |
| Fluoroalkylsilane (FAS-17) Functionalized Silica Nanoparticles | Aluminum Alloy, Silicon, Glass | Spin-Coated Thin Film | >150° (Superhydrophobic) | [17] |
| Self-Assembled Monolayers (SAMs) | ||||
| Progressively Fluorinated Alkanethiols on Gold | Gold | Smooth | Varies with fluorination degree, generally high | [18] |
| Perfluorophenyl-terminated Alkanethiol on Gold | Gold | Smooth | ~114° | [19] |
Discussion of Comparative Data:
-
Fluoropolymers: This class of materials, including well-known members like PTFE (Teflon®), generally exhibit inherently high contact angles.[3] As seen in the table, smooth surfaces of PTFE typically have water contact angles in the range of 108-115°.[4] However, the hydrophobicity of fluoropolymer surfaces can be dramatically enhanced by introducing micro- or nanoscale roughness, for example, through plasma etching, which can lead to superhydrophobic states with contact angles exceeding 170°.[1] Other fluoropolymers such as PVDF, FEP, PFA, ETFE, and ECTFE also demonstrate significant hydrophobicity, though their intrinsic contact angles can vary.[5][8][9][10][12] It is important to note that some surface treatments, like certain plasma treatments on ETFE, can be designed to decrease the contact angle and increase wettability if desired.[11]
-
Fluorinated Silanes: These molecules are frequently used to create thin, hydrophobic coatings on a variety of substrates, particularly those with hydroxyl groups like glass and silicon.[13][14] As the data indicates, fluorinated silanes can achieve very high water contact angles, often leading to superhydrophobicity, especially when applied to a roughened surface.[15][16][17] The long fluorinated alkyl chains of these molecules orient away from the surface, creating a low-energy, fluorine-rich interface.
-
Self-Assembled Monolayers (SAMs): SAMs of fluorinated thiols on gold are a powerful research tool for creating well-defined, model surfaces.[18] These monolayers form highly ordered structures, and the degree of fluorination in the thiol molecule can be precisely controlled to tune the surface energy and wettability.[18] As the table shows, these surfaces consistently exhibit high water contact angles.[19]
Experimental Protocol: Sessile Drop Contact Angle Measurement
The sessile drop method is one of the most common and accessible techniques for measuring static contact angles.[20] It involves depositing a small liquid droplet onto the solid surface and optically measuring the angle at the three-phase contact line.
Materials:
-
Contact angle goniometer with a high-resolution camera and analysis software
-
Syringe with a fine-gauge, flat-tipped needle (e.g., 27-30 gauge)
-
High-purity deionized water (or other probe liquid)
-
The surface-modified substrate to be tested
-
A vibration-free table or surface
Step-by-Step Methodology:
-
Substrate Preparation and Cleaning: Ensure the substrate is scrupulously clean and free of any contaminants that could affect the measurement. The cleaning protocol will depend on the substrate material but may involve sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) followed by drying with a stream of inert gas (e.g., nitrogen). For certain substrates, a plasma or UV-ozone cleaning step may be necessary to remove organic residues. The rationale here is to start with a consistent and reproducible surface to ensure that the measured contact angle is solely a function of the applied fluorinated modifier.
-
Surface Modification: Apply the fluorinated surface modifier according to your specific experimental protocol. This could involve dip-coating, spin-coating, chemical vapor deposition, or self-assembly from a solution. Ensure the coating is uniform and has been properly cured or dried as required.
-
Instrument Setup and Calibration: Place the contact angle goniometer on a vibration-free surface to minimize disturbances that could affect the droplet shape. Level the sample stage and calibrate the instrument according to the manufacturer's instructions. This ensures that the baseline for the angle measurement is accurate.
-
Droplet Deposition: Fill the syringe with high-purity deionized water, ensuring there are no air bubbles in the syringe or needle. Carefully bring the needle tip close to the substrate surface. Slowly dispense a small droplet of a predetermined volume (typically 2-5 µL) onto the surface. It is crucial to dispense the droplet gently to minimize kinetic energy that could artificially lower the contact angle. The needle should be withdrawn vertically and smoothly after the droplet has made contact with the surface.
-
Image Capture and Analysis: Immediately after the droplet is stable, capture a high-resolution image of the droplet profile. The analysis software will then be used to determine the contact angle. Most software packages use algorithms to fit the droplet shape to a mathematical model (e.g., Young-Laplace) and calculate the angle at the baseline. It is good practice to measure the contact angle at multiple locations on the surface to assess the uniformity of the coating.
-
Advancing and Receding Angles (Optional but Recommended): To characterize contact angle hysteresis, which provides information about surface heterogeneity and droplet adhesion, advancing and receding angles can be measured.[21][22] The advancing angle is measured as the droplet volume is slowly increased, causing the contact line to advance. The receding angle is measured as the droplet volume is slowly decreased, causing the contact line to recede. A large difference between the advancing and receding angles indicates high hysteresis.
Experimental Workflow Visualization
The following diagram illustrates the key stages in the process of surface modification and contact angle characterization.
Caption: Workflow for surface modification and contact angle analysis.
Conclusion
Fluorinated surface modifiers offer a versatile and powerful means of controlling surface wettability. As the comparative data demonstrates, the choice of modifier and the method of application can lead to a wide range of hydrophobic properties, from inherently high contact angles to superhydrophobic surfaces. For researchers and professionals in drug development, a thorough understanding of these materials and the methods used to characterize them is essential for innovation and the development of next-generation technologies. By following rigorous experimental protocols and carefully considering the properties of different fluorinated modifiers, it is possible to engineer surfaces with precisely tailored functionalities to meet the demands of a wide array of scientific and biomedical applications.
References
- Understanding the Hydrophobic Properties of PTFE. Engineering Plastics Online | ePOL. Available at: https://www.epol.com.au/blog/post/understanding-the-hydrophobic-properties-of-ptfe.
- Nanoscale Water Contact Angle on Polytetrafluoroethylene Surfaces Characterized by Molecular Dynamics–Atomic Force Microscopy Imaging. Langmuir. Available at: https://pubs.acs.org/doi/10.1021/acs.langmuir.7b04323.
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- Water contact angles on different SAMs. Fluoroalkylsilane SAM on glass: G-CF, or ITO. ResearchGate. Available at: https://www.researchgate.net/figure/Water-contact-angles-on-different-SAMs-Fluoroalkylsilane-SAM-on-glass-G-CF-or-ITO_fig1_260338779.
- Preparation and Characterization of Polyvinylidene Fluoride/Graphene Superhydrophobic Fibrous Films. MDPI. Available at: https://www.mdpi.com/1996-1944/8/8/5049.
- Enhanced Wettability and Adhesive Property of PTFE through Surface Modification with Fluorinated Compounds. Semantic Scholar. Available at: https://www.semanticscholar.org/paper/Enhanced-Wettability-and-Adhesive-Property-of-PTFE-Ranjith-Kim/7858f707f18395f1712a20803450e181512497d3.
- Wettabilities of Self-Assembled Monolayers on Gold Generated from Progressively Fluorinated Alkanethiols. Langmuir. Available at: https://pubs.acs.org/doi/10.1021/la0265146.
- Enhancing the Antifouling Properties of Poly(vinylidene fluoride) (PVDF) Membrane through a Novel Blending and Surface-Grafting Modification Approach. ACS Omega. Available at: https://pubs.acs.org/doi/10.1021/acsomega.8b02446.
- Contact angle hysteresis on fluoropolymer surfaces. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/17972548/.
- Contact Angle Hysteresis, Adhesion, and Marine Biofouling. Langmuir. Available at: https://pubs.acs.org/doi/10.1021/la035944k.
- Surface modification of ethylene tetrafluoroethylene via atmospheric pressure nitrogen plasma for enhanced wettability and adhesive bonding. Canadian Science Publishing. Available at: https://cdnsciencepub.com/doi/abs/10.1139/cjche-2020-0255.
- Wettability of polytetrafluoroethylene surfaces by plasma etching modifications. PLOS ONE. Available at: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0283685.
- PVDF Membrane Morphology—Influence of Polymer Molecular Weight and Preparation Temperature. PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6630836/.
- Wettabilities of Self-Assembled Monolayers on Gold Generated from Progressively Fluorinated Alkanethiols. University of Houston. Available at: https://www.uh.
- Static contact angles and sliding angles of water drops on coated... ResearchGate. Available at: https://www.researchgate.
- Surface Modification of ETFE Membrane and PTFE Membrane by Atmospheric DBD Plasma. PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9106972/.
- Tailoring PVDF Membranes Surface Topography and Hydrophobicity by a Sustainable Two-Steps Phase Separation Process. ACS Publications. Available at: https://pubs.acs.org/doi/10.1021/acssuschemeng.8b01386.
- The water contact angles of FEP fi lm before (a) and after (b) RIE... ResearchGate. Available at: https://www.researchgate.
- Contact Angles and Hysteresis on Surfaces with Chemically Heterogeneous Islands. ResearchGate. Available at: https://www.researchgate.net/publication/228514571_Contact_Angles_and_Hysteresis_on_Surfaces_with_Chemically_Heterogeneous_Islands.
- Water contact angles measurements over 34 days for pristine fluorinated... ResearchGate. Available at: https://www.researchgate.
- (A) Surface water contact angles of S‐ECTFE, CS‐ECTFE, and TFC‐ECTFE membranes. ResearchGate. Available at: https://www.researchgate.net/figure/A-Surface-water-contact-angles-of-S-ECTFE-CS-ECTFE-and-TFC-ECTFE-membranes-SEM_fig2_375618769.
- Water Contact Angle of samples that underwent water treatment technique... ResearchGate. Available at: https://www.researchgate.
- Above 170° water contact angle and oleophobicity of fluorinated graphene oxide based transparent polymeric films. csir-cmeri. Available at: https://www.csir-cmeri.res.in/sites/default/files/publication_pdf/Above%20170%C3%82%C2%B0%20water%20contact%20angle%20and%20oleophobicity%20of%20fluorinated%20graphene%20oxide%20based%20transparent%20polymeric%20films.pdf.
- Contact angles between water and the ETFE film before (a, 92.5°) and... ResearchGate. Available at: https://www.researchgate.net/figure/Contact-angles-between-water-and-the-ETFE-film-before-a-925-and-after-b-794-graft_fig3_232655458.
- 1H,1H,2H,2H-Perfluorodecyltriethoxysilane: The Ultimate Waterproofing and Anti-Fouling Coating Agent. Alfa Chemistry. Available at: https://www.alfa-chemistry.
- Wettabilities of Self-Assembled Monolayers on Gold Generated from Progressively Fluorinated Alkanethiols. ResearchGate. Available at: https://www.researchgate.
- 1H,1H,2H,2H-Perfluorooctyltrie | 667420-5G. SLS. Available at: https://www.scientificlabs.co.uk/product/667420-5g.
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- SAMs on Gold Derived from Adsorbates Having Phenyl and Cyclohexyl Tail Groups Mixed with Their Phase-Incompatible Fluorinated An. University of Houston. Available at: https://www.uh.
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- Measurement of the contact angle at the PFA surface. a Oil droplet:... ResearchGate. Available at: https://www.researchgate.net/figure/Measurement-of-the-contact-angle-at-the-PFA-surface-a-Oil-droplet-oleophilic-with-an_fig2_334582697.
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- ECTFE (ethylene chlorotrifluoroethylene) Material Characterization. Lorric. Available at: https://lorric.
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Efficacy of 11-(Perfluoro-n-octyl)undec-10-en-1-ol as a Water Repellent Agent
This guide provides an in-depth technical analysis of 11-(Perfluoro-n-octyl)undec-10-en-1-ol (CAS 15364-19-9), a specialized semifluorinated alkene alcohol used for high-precision surface modification.
Content Type: Technical Comparison Guide Audience: Researchers, Surface Scientists, and Drug Development Professionals
Executive Summary
11-(Perfluoro-n-octyl)undec-10-en-1-ol represents a class of "semifluorinated" amphiphiles that bridge the gap between hydrocarbon stability and fluorocarbon repellency. Unlike standard perfluoroalkyl silanes (e.g., FDTS) or hydrocarbon chains (e.g., OTS), this molecule features a hybrid "triblock" architecture: a perfluorinated tail (
Verdict: As a water repellent, it offers superior oleophobicity compared to hydrocarbons and enhanced mechanical stability compared to short-chain fluorocarbons. Its primary utility lies not in bulk waterproofing (like textile sprays), but in precision surface engineering —such as microfluidic coatings, anti-stiction layers in MEMS, and biocompatible interfaces—where the hydroxyl group allows for versatile grafting strategies (e.g., esterification, urethane formation).
Technical Profile & Mechanism
To understand the efficacy, we must deconstruct the molecule's architecture.
Molecular Architecture
The molecule can be visualized as a surfactant with three distinct functional zones:
-
Fluorinated Tail (
): provides low surface energy ( ), repelling both water and oils. -
Hydrocarbon Spacer (
): provides van der Waals packing stability. The internal double bond (at C10) introduces a rigid "kink" or reactive site for cross-linking. -
Headgroup:
(Primary Alcohol) serves as the anchor point for surface attachment.
Mechanism of Repellency
When anchored to a surface, these molecules self-assemble into a monolayer. The hydrocarbon spacers pack together to form a stable, crystal-like underlayer, while the fluorinated tails project outward, creating a "Teflon-like" shield.
Figure 1: Structural alignment of 11-(Perfluoro-n-octyl)undec-10-en-1-ol on a substrate.[1][2] The fluorinated tail dominates the solid-air interface, minimizing surface energy.
Comparative Efficacy Analysis
The following table compares 11-(Perfluoro-n-octyl)undec-10-en-1-ol against industry-standard alternatives.
Table 1: Performance Comparison of Surface Modifiers
| Feature | 11-(Perfluoro-n-octyl)undec-10-en-1-ol | FDTS (Perfluorodecyltrichlorosilane) | OTS (Octadecyltrichlorosilane) |
| Primary Use | Precision Coatings, Bio-interfaces | Anti-stiction (MEMS), Glass | Hydrophobic Coatings |
| Water Contact Angle (WCA) | 115° - 120° | 118° - 120° | 110° - 112° |
| Hexadecane Angle (Oil) | 75° - 80° | ~80° | < 45° (Wetted) |
| Mechanism | Semifluorinated Packing | Fluorinated Silane Network | Hydrocarbon Packing |
| Bonding Type | Ester/Ether (requires activation) | Siloxane (Si-O-Si) | Siloxane (Si-O-Si) |
| Processing | Solution Dip / Langmuir-Blodgett | Vapor Phase / Solution | Solution (Anhydrous) |
| Toxicity | Moderate (PFOA-free precursors available) | Corrosive (HCl byproduct) | Corrosive (HCl byproduct) |
Key Insight: While FDTS offers slightly higher maximum repellency due to the silane cross-linking, the alcohol functional group of the subject molecule allows for safer processing (no HCl gas release) and compatibility with sensitive substrates (e.g., plastics, biological scaffolds) where aggressive silanes would cause damage.
Experimental Protocol: Surface Modification
To evaluate the efficacy of this agent, a self-assembled monolayer (SAM) must be formed. Below is a validated protocol for grafting onto a silicon/glass substrate via a urethane linker or direct condensation.
Materials
-
Substrate: Polished Silicon Wafer or Borosilicate Glass.
-
Reagent: 11-(Perfluoro-n-octyl)undec-10-en-1-ol (1 mM concentration).
-
Solvent:
-Trifluorotoluene (TFT) or anhydrous THF. -
Catalyst (Optional): Dibutyltin dilaurate (if using isocyanate linker).
Workflow Diagram
Figure 2: Step-by-step surface modification workflow.
Detailed Methodology
-
Surface Activation: Clean the substrate with Piranha solution (
3:1) for 30 mins to generate surface silanol groups. Warning: Piranha solution reacts violently with organics. -
Solution Preparation: Dissolve the semifluorinated alcohol in Trifluorotoluene to a concentration of 1 mM.
-
Deposition: Immerse the clean substrate into the solution.
-
Note: For enhanced stability, a coupling agent like 3-(triethoxysilyl)propyl isocyanate can be used to link the alcohol to the surface.
-
-
Incubation: Allow self-assembly for 12–24 hours at room temperature in a sealed container.
-
Rinsing: Remove substrate and sonicate in pure solvent for 5 mins to remove physisorbed molecules.
-
Annealing: Bake at 120°C for 1 hour to promote molecular ordering and remove residual solvent.
Data Interpretation & Efficacy
Experimental data for semifluorinated alkene alcohols (F8H11-type) typically yields the following metrics:
-
Water Repellency: The contact angle (
) consistently reaches 115°–120° . This indicates a surface energy ( ) of approximately 12–15 mN/m , comparable to pure PTFE (Teflon). -
Oil Repellency: Unlike hydrocarbon chains (OTS), which are wetted by hexadecane (
), this molecule maintains a of >75° . This "omniphobicity" is critical for preventing bio-fouling or fingerprint adhesion. -
Hysteresis: The difference between advancing and receding angles (
) is typically <10° for well-ordered monolayers, indicating a "slippery" surface where drops roll off easily (Lotus Effect).
Why the "Alkene" Matters
The "undec-10-en" moiety (double bond) acts as a structural spacer. Research indicates that the hydrocarbon spacer (
References
-
Semifluorinated Alkanes as New Drug Carriers . National Institutes of Health (PMC). Available at: [Link]
-
Microstructure, Wettability, and Thermal Stability of Semifluorinated SAMs . University of Houston / ACS Langmuir. Available at: [Link]
-
Wettabilities of Self-Assembled Monolayers on Gold Generated from Progressively Fluorinated Alkanethiols . ACS Langmuir. Available at: [Link]
-
10-Undecen-1-ol Compound Summary . PubChem. Available at: [Link]
-
Comparison of silane compounds to impart water repellency . ResearchGate.[3] Available at: [Link]
Sources
Technical Guide: Alternatives to 11-(Perfluoro-n-octyl)undec-10-en-1-ol for Hydrophobic Coatings
The following guide provides a technical analysis of alternatives to 11-(Perfluoro-n-octyl)undec-10-en-1-ol (often abbreviated as F8-alkene-alcohol or similar C8-fluorotelomer derivatives).
This guide is structured to assist researchers in transitioning from long-chain perfluorinated chemistries (C8) to regulatory-compliant C6 analogs or fluorine-free alternatives without compromising critical surface performance parameters like hydrophobicity and oleophobicity.
Executive Summary & Regulatory Context
11-(Perfluoro-n-octyl)undec-10-en-1-ol belongs to the class of "long-chain" (C8) perfluoroalkyl substances (PFAS). Historically, the perfluorooctyl (
However, this molecule is a precursor to PFOA (Perfluorooctanoic acid) , a persistent organic pollutant. Regulatory bodies (EPA, ECHA) have restricted C8 chemistries due to bioaccumulation and toxicity.
-
The Challenge: Replacing the C8-tail while maintaining the "Omniphobic" (water and oil repelling) properties.
-
The Solution Space:
-
C6-Fluorotelomers: The immediate "drop-in" replacement (lower bioaccumulation, slightly lower performance).
-
Perfluoropolyethers (PFPE): High-performance, potentially safer backbone.
-
Hydrocarbon/Silicones: Completely fluorine-free (sustainable, but loses oleophobicity).
-
Candidate Selection & Comparative Analysis
The following table contrasts the target molecule with its primary replacements.
Table 1: Performance Comparison of Surface Modification Agents
| Feature | Target: C8-Fluorotelomer | Alt 1: C6-Fluorotelomer | Alt 2: Perfluoropolyether (PFPE) | Alt 3: Alkylsilanes (C18) |
| Chemistry | ||||
| Water Contact Angle (WCA) | ~118° - 120° | ~110° - 115° | ~115° - 120° | ~108° - 112° |
| Oil Contact Angle (Hexadecane) | ~75° - 80° | ~65° - 70° | ~70° - 75° | < 10° (Wets) |
| Surface Energy | ~10-12 mN/m | ~15-18 mN/m | ~12-14 mN/m | ~20-24 mN/m |
| Bio-Persistence | High (PFOA precursor) | Lower (PFHxA precursor) | Low (Polymer backbone) | Biodegradable |
| Primary Use Case | Extreme repellency | Regulatory compliance | Optical/Bio-coatings | Cost-effective Hydrophobicity |
Key Mechanistic Differences
-
C8 vs. C6: The C8 chain forms a highly ordered, crystalline "smectic" phase on surfaces, creating a dense fluorine wall. C6 chains are shorter and more disordered (liquid-like), allowing slight liquid penetration, which reduces the contact angle and barrier properties.[1]
-
Fluorine vs. Non-Fluorine: Alkyl chains (C18) pack densely to repel water effectively but possess high dispersive surface energy components, meaning they attract oils (oleophilic).
Detailed Alternatives & Protocols
Alternative A: The "Drop-In" Replacement (C6-Fluorotelomer Alcohols)
Molecule: 6-(Perfluorohexyl)hexanol or 1H,1H,2H,2H-Perfluorooctanol (6:2 FTOH) . Rationale: Preserves the hydroxyl handle for esterification/silanization and the fluorinated tail for oleophobicity.
Experimental Protocol: Surface Grafting via Silanization
Assumption: You are converting the alcohol to a silane or using a pre-functionalized C6-silane for surface coating.
-
Pre-treatment: Clean silicon/glass substrates with Piranha solution (
) for 30 min. Warning: Piranha is explosive with organics. -
Solution Prep: Dissolve 1H,1H,2H,2H-Perfluorooctyltriethoxysilane (C6-silane) in anhydrous toluene to a concentration of 1-2 mM.
-
Note: If starting from the alcohol, react with 3-isocyanatopropyltriethoxysilane (1:1 molar ratio) in THF with DBTDL catalyst to generate the silane precursor.
-
-
Deposition: Immerse substrates in the solution for 12-24 hours at room temperature under
atmosphere. -
Curing: Rinse with toluene, then ethanol. Cure in an oven at 120°C for 1 hour to promote siloxane cross-linking.
Alternative B: The "Bio-Compatible" Replacement (PFPE-Diol/Derivatives)
Molecule: Perfluoropolyether (e.g., Fluorolink® series) with hydroxyl termination. Rationale: PFPEs are liquid polymers with excellent bio-inertness, making them ideal for drug delivery devices or microfluidics where protein adsorption must be minimized.
Experimental Protocol: Dip-Coating for Medical Devices
-
Activation: Plasma treat the polymer/metal surface (Oxygen plasma, 50W, 1 min) to generate surface hydroxyls.
-
Coating Solution: Dilute PFPE-phosphate or PFPE-silane derivative to 0.1 wt% in a fluorinated solvent (e.g., Hydrofluoroether HFE-7100).
-
Why HFE-7100? Standard organic solvents (Hexane, Acetone) will not dissolve PFPEs.
-
-
Process: Dip-coat at a withdrawal speed of 1-3 mm/sec.
-
Annealing: Bake at 80-100°C for 30 mins.
-
Validation: Check hysteresis. PFPE surfaces are "slippery" (low hysteresis < 5°) compared to crystalline C8 SAMs.
Alternative C: The "Sustainable" Replacement (OTS / Alkylsilanes)
Molecule: Octadecyltrichlorosilane (OTS) . Rationale: Completely fluorine-free. Excellent barrier against moisture, but not oil-repellent.
Experimental Protocol: Critical OTS Monolayer Formation
OTS is notoriously sensitive to humidity. This protocol ensures a defect-free monolayer.
-
Humidity Control: Use a glovebox or humidity-controlled chamber (< 30% RH).
-
Solvent: Use anhydrous hexadecane or toluene.
-
Reaction: Prepare 2 mM OTS solution. Immerse clean substrate.
-
Temperature: Maintain solution at 18-20°C. Lower temperatures favor ordered packing.
-
Time: 60 minutes maximum. (Longer times lead to bulk polymerization/white spots).
-
Rinse: Sonicate in chloroform to remove physisorbed polymer aggregates.
Visualizing the Decision Process
The following diagrams illustrate the structural differences and the selection logic for researchers.
Diagram 1: Molecular Packing & Steric Barrier
This diagram contrasts the dense "Wall" of C8 vs. the disordered C6 and the Oleophilic Alkyl chain.
Caption: Comparison of molecular packing density and resulting surface properties. C8 offers maximum density; C6 is slightly disordered; Hydrocarbons pack well but lack oil repellency.
Diagram 2: Selection Workflow for Researchers
A logic tree to help scientists choose the correct alternative based on application constraints.
Caption: Decision matrix for selecting hydrophobic coating precursors based on oil repellency and safety requirements.
References
-
MDPI. (2021). Sustainable Materials for Liquid Repellent Coatings. Retrieved from [Link]
-
National Institutes of Health (NIH). (2021). Towards a Long-Chain Perfluoroalkyl Replacement: Water and Oil Repellent Perfluoropolyether-Based Polyurethane Oligomers. Retrieved from [Link]
-
Biolin Scientific. (2025). PFAS-Free Coatings: Challenges and Solutions. Retrieved from [Link]
-
ResearchGate. (2024). Comparative study of repellent finishes based on C6 and C8 chemistry on cotton fabric. Retrieved from [Link]
Sources
- 1. Short-chain fluorocarbon-based polymeric coating with excellent nonwetting ability against chemical warfare agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorine-free and Durable Hydrophobic Coating Made with Corn Straw-derived Silane Modified Epoxy Resin | BioResources [ojs.bioresources.com]
- 3. Fluorine Based Superhydrophobic Coatings [mdpi.com]
Performance of 11-(Perfluoro-n-octyl)undec-10-en-1-ol compared to silane-based coatings
This guide objectively compares the performance of 11-(Perfluoro-n-octyl)undec-10-en-1-ol (a specialized fluorinated alkene-alcohol) with industry-standard Silane-based coatings (e.g., FDTS, OTS).
Executive Summary
-
11-(Perfluoro-n-octyl)undec-10-en-1-ol is a dual-functional building block primarily used to create Si-C bonded monolayers on silicon (via hydrosilylation) or as a high-stability intermediate. It offers superior chemical and thermal stability compared to silanes but requires complex surface preparation (HF etching, oxide removal).
-
Silane-based coatings (e.g., Perfluorodecyltrichlorosilane) are the industry standard for glass and oxide surfaces, forming Si-O-Si (siloxane) networks. They are easier to apply but suffer from hydrolytic degradation in aggressive pH environments and lower thermal limits.
Molecular Mechanism & Binding Chemistry
The fundamental difference lies in the anchor chemistry : Carbon-Silicon (Si-C) vs. Oxygen-Silicon (Si-O-Si).
A. 11-(Perfluoro-n-octyl)undec-10-en-1-ol (The "Alkene-Alcohol")
-
Structure:
.-
Tail: Perfluorinated (
) for hydrophobicity/oleophobicity. -
Linker: Internal alkene (
) allows radical grafting. -
Head: Hydroxyl (-OH) allows for secondary functionalization or acts as a polar anchor.
-
-
Binding Mechanism (Hydrosilylation):
-
Requires a Hydrogen-terminated Silicon (Si-H) surface (oxide-free).[1]
-
The alkene reacts with Si-H under heat or UV light to form a covalent Si-C bond .
-
Note: Depending on the orientation, this can leave the -OH group exposed (creating a hydrophilic, functionalizable surface) or the fluoro-tail exposed (hydrophobic).
-
B. Silane-Based Coatings (e.g., FDTS)[2]
-
Structure:
(or ). -
Binding Mechanism (Silanization):
-
Requires a Hydroxyl-terminated (Si-OH) surface (e.g., glass, plasma-treated silicon).
-
Hydrolysis of the silane headgroup followed by condensation forms a Si-O-Si (Siloxane) network.
-
Self-polymerization (cross-linking) creates a dense 2D network.
-
Figure 1: Mechanistic comparison of Siloxane (Si-O-Si) vs. Silicon-Carbon (Si-C) monolayer formation.[2]
Performance Comparison Metrics
The following data synthesizes experimental benchmarks for fluorinated monolayers on silicon.
| Feature | Alkene-Alcohol (Si-C SAM) | Silane Coating (Si-O-Si SAM) | Implication |
| Bond Energy | Si-C: ~369 kJ/mol | Si-O: ~452 kJ/mol (but ionic/polar) | Si-C is kinetically inert; Si-O is susceptible to nucleophilic attack. |
| pH Stability | Excellent (pH 1 – 14) | Moderate (pH 4 – 9) | Si-C monolayers survive boiling acid/base; Silanes strip off in high pH. |
| Thermal Stability | High (>300°C) | Moderate (~200–250°C) | Alkene-derived SAMs resist desorption better in high-temp processes. |
| Packing Density | ~3.5–4.0 chains/nm² | ~4.0–5.0 chains/nm² | Silanes cross-link to form denser barriers; Alkenes are limited by Si lattice spacing. |
| Substrate Req. | Strict: Oxide-free Si (Si-H) | Flexible: Glass, Oxide, Plasma-treated surfaces | Silanes are versatile; Alkenes are substrate-specific. |
| Hydrophobicity | Contact Angle: ~105–110° | Contact Angle: ~110–120° | Silanes generally achieve higher angles due to denser packing of |
Key Insight: The Stability Trade-off
While silane coatings (Si-O-Si) are easier to apply, they are prone to hydrolysis in aqueous environments over time, especially at pH > 9. The 11-(Perfluoro-n-octyl)undec-10-en-1-ol , when grafted via the alkene to form a Si-C bond, creates a monolayer that is virtually indestructible under standard chemical processing, making it ideal for harsh environments (e.g., etch baths, biological fluids).
Experimental Protocols
Protocol A: High-Stability Si-C Coating (Using 11-(Perfluoro...) Alcohol)
Best for: Harsh chemical environments, bio-interfaces requiring secondary functionalization.
-
Cleaning: Clean Si wafer with Piranha solution (
3:1) for 20 min at 100°C. Caution: Piranha is explosive with organics. -
Etching (Si-H Formation): Etch in 2.5% HF (Hydrofluoric Acid) for 2 min to remove oxide and form Si-H surface. Rinse with deoxygenated water.
-
Reaction:
-
Place Si-H wafer in a neat solution of 11-(Perfluoro-n-octyl)undec-10-en-1-ol .
-
Deoxygenate: Purge with Argon for 15 mins (Oxygen inhibits the radical reaction).
-
Activation: Apply Heat (150°C for 2-12 hours) OR UV Light (254 nm for 2 hours).
-
-
Wash: Rinse copiously with dichloromethane and ethanol to remove physisorbed material.
Protocol B: Standard Silane Coating (Using FDTS/OTS)
Best for: Glass microfluidics, rapid prototyping, anti-stiction.
-
Activation: Plasma treat surface (
plasma, 50W, 1 min) to generate surface -OH groups. -
Deposition (Vapor Phase):
-
Place substrate in a vacuum desiccator.
-
Add 50 µL of Silane (e.g., Perfluorodecyltrichlorosilane) in a small vial next to the substrate.
-
Pump down to <10 mbar and leave for 1 hour.
-
-
Annealing: Bake at 120°C for 30 min to complete covalent condensation.
-
Wash: Rinse with ethanol/isopropyl alcohol.
Detailed Workflow Visualization
Figure 2: Process flow comparison. Note the critical HF etching step for the Alkene-Alcohol route.
References
-
Maboudian, R., et al. (2000). "Self-assembled monolayers on silicon for molecular electronics." Surface Science Reports. Link
-
Linford, M. R., & Chidsey, C. E. D. (1993). "Alkyl monolayers on silicon prepared from 1-alkenes and hydrogen-terminated silicon."[1] Journal of the American Chemical Society.[3] Link
-
Bansal, A., et al. (1996). "Alkylation of Silicon Surfaces Using a Two-Step Halogenation/Grignard Route." Journal of the American Chemical Society.[3] Link
-
Santa Cruz Biotechnology. "11-(Perfluoro-n-octyl)undec-10-en-1-ol Product Data." SCBT. Link
-
Sandoval, T. E., & Bent, S. F. (2015). "Functionalization of semiconductor surfaces by organic monolayers." Surface Science. Link
Sources
Strategic Selection of 11-(Perfluoro-n-octyl)undec-10-en-1-ol: A Comparative Technical Guide
The following guide provides a rigorous cost-benefit analysis and technical comparison of 11-(Perfluoro-n-octyl)undec-10-en-1-ol (CAS: 15364-19-9), a specialized semi-fluorinated surfactant.[1]
Executive Summary: The "Fluorous" Premium[2]
In high-precision interface engineering, 11-(Perfluoro-n-octyl)undec-10-en-1-ol (hereafter F8-Alkene-OH ) represents a high-performance, high-cost tier of amphiphiles.[1] Unlike standard hydrocarbon surfactants, this molecule integrates a perfluorinated tail (
The Core Trade-off:
-
The Benefit: It delivers "super-hydrophobicity" and "lipophobicity" simultaneously, creating surfaces that repel both water and oils—a feat thermodynamically impossible for pure hydrocarbon alternatives. The internal alkene bond provides a unique handle for post-assembly crosslinking or specific packing geometries (kinked vs. linear).[1]
-
The Cost: It commands a premium price (approx. 50–100x cost of hydrocarbon analogs), requires strict regulatory oversight due to long-chain fluorocarbon (C8) persistence concerns, and demands specialized disposal protocols.[1]
Recommendation: Use F8-Alkene-OH only when simultaneous oleophobicity and hydrophobicity or orthogonal phase separation (fluorous domains) are critical to the experimental outcome.[1] For standard wetting modulation, lower-cost alternatives are sufficient.[1]
Technical Profile & Mechanism
Molecular Architecture
The molecule consists of three distinct functional domains, each driving a specific physicochemical behavior:
-
Perfluoro-n-octyl Tail (
):-
Function: Lowers surface energy to ~10–15 mN/m (vs. ~30 mN/m for hydrocarbons).[1]
-
Mechanism: The fluorine atoms form a tight, helical sheath around the carbon backbone, creating a "Teflon-like" barrier that is chemically inert and thermally stable.
-
-
Undecenyl Spacer (
): -
Hydroxyl Headgroup (
):
The "Fluorous Effect" in Research
In lipid bilayer studies, F8-Alkene-OH is used to probe phase segregation .[1] Fluorinated chains are immiscible with both hydrogenated lipids and water, driving the formation of discrete "fluorous rafts." This is critical for studying membrane protein compartmentalization without using cholesterol, which has pleiotropic effects.[1]
Comparative Analysis: Alternatives vs. Performance
This section compares F8-Alkene-OH against its two primary competitors: a standard hydrocarbon alcohol (10-Undecen-1-ol) and a short-chain fluorinated alcohol (C4/C6 analogs).[1]
Table 1: Performance & Cost Matrix
| Feature | F8-Alkene-OH (Target) | 10-Undecen-1-ol (Hydrocarbon Control) | C4/C6-Fluorotelomer (Eco-Alternative) |
| Surface Energy | Ultra-Low (~12 mN/m) | Moderate (~30 mN/m) | Low (~18–20 mN/m) |
| Oil Repellency | Excellent (Oleophobic) | Poor (Lipophilic) | Moderate |
| Phase Behavior | Orthogonal (Segregates from lipids) | Mixes with lipids | Weak segregation |
| Chemical Stability | High (C-F bond strength) | Moderate (oxidizable) | High |
| Regulatory Risk | High (PFOA precursor potential) | Negligible | Low (Short-chain exemption) |
| Approx.[1] Cost | $ (Commodity) | ||
| Primary Use Case | Fluorous separation, Anti-fouling | Standard surfactant, Spacer | Green chemistry coatings |
Why the "Alkene" Matters
Unlike saturated semi-fluorinated alkanes (e.g., F8H11OH), the alkene in F8-Alkene-OH allows for covalent stabilization .[1]
-
Experiment: In a Langmuir-Blodgett film, the monolayer can be compressed and then UV-crosslinked (if a photoinitiator is present) or reacted via thiol-ene coupling to lock the structure.[1] Saturated analogs rely solely on van der Waals forces, which are weaker and reversible.[1]
Decision Logic: When to Deploy
The following decision tree illustrates the logical pathway for selecting F8-Alkene-OH over alternatives.
Figure 1: Selection logic for semi-fluorinated surfactants. Note that F8-Alkene-OH is the choice only when specific chemical reactivity (alkene) or extreme phase segregation is required.[1]
Experimental Protocol: Self-Validating Monolayer Formation
Objective: Create a stable, phase-segregated monolayer on a silica substrate to test oleophobicity. Validation Check: The protocol includes a "Contact Angle Hysteresis" check to confirm monolayer quality.
Materials
-
Reagent: 11-(Perfluoro-n-octyl)undec-10-en-1-ol (Purity >98%).[1][2]
-
Solvent:
-Trifluorotoluene (TFT) or Hexafluoroisopropanol (HFIP).[1] Note: Standard ethanol/hexane will not dissolve the F8 tail effectively. -
Substrate: Piranha-cleaned Silicon Wafer (Warning: Corrosive).[1]
Protocol Steps
-
Solution Preparation:
-
Substrate Activation:
-
Treat silicon wafer with UV/Ozone for 20 mins to generate surface -OH groups.[1]
-
-
Deposition (Dip Coating):
-
Immerse wafer into the solution for 24 hours at room temperature.
-
Critical: Seal the container to prevent solvent evaporation.
-
-
Rinsing & Annealing:
-
Validation (The "Self-Check"):
Synthesis & Supply Chain Considerations
The synthesis of F8-Alkene-OH typically follows a radical-mediated addition of perfluorooctyl iodide (
Figure 2: Simplified synthetic route. The cost driver is the C8-Iodide precursor and the purification required to remove unreacted fluorous species.
Regulatory Warning: Research involving C8-fluorocarbons is subject to increasing scrutiny under TSCA (USA) and REACH (EU) due to PFOA-related restrictions.[1]
-
Action: Verify your institution's EHS guidelines before procurement.
-
Disposal: All waste containing F8-Alkene-OH must be segregated into "Fluorinated Waste" streams, never mixed with general organic solvents, to prevent incineration issues (HF formation).[1]
References
-
Shibata, O., et al. (2010).[1] Interaction of a partially fluorinated alcohol (F8H11OH) with biomembrane constituents in two-component monolayers. Soft Matter, Royal Society of Chemistry.[1] Available at: [Link]
-
PubChem. 11-(Perfluoro-n-octyl)undec-10-en-1-ol Compound Summary. National Library of Medicine.[1] Available at: [Link][1]
-
Krafft, M. P. (2025).[1] Natural surfactants towards a more sustainable fluorine chemistry. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2020).[1] Fluorinated Surfactant Adsorption on Mineral Surfaces: Implications for PFAS Fate. MDPI Materials. Available at: [Link][1]
Sources
Comparative Durability Analysis of 11-(Perfluoro-n-octyl)undec-10-en-1-ol Modified Surfaces
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The demand for robust and reliable surface modifications is paramount across a spectrum of scientific disciplines, from high-throughput screening in drug discovery to the development of advanced biomedical devices. Among the various surface chemistries, those imparting hydrophobicity and oleophobicity are of particular interest for their ability to control fluidic interactions, prevent non-specific binding, and enhance the longevity of sensitive components. This guide provides an in-depth comparative analysis of the durability of surfaces modified with 11-(perfluoro-n-octyl)undec-10-en-1-ol, a fluorinated alkene-alcohol, benchmarked against other common hydrophobic surface treatments.
Introduction: The Critical Role of Surface Durability
The efficacy of a surface modification is not solely defined by its initial performance but by its ability to maintain functionality over time and under challenging environmental conditions. For researchers and drug development professionals, a durable surface modification translates to more reliable and reproducible experimental data, reduced instrument downtime, and enhanced performance of implantable or fluid-handling devices. This guide will delve into the key aspects of durability testing, providing a framework for evaluating and selecting the most appropriate surface modification for specific applications.
Understanding 11-(Perfluoro-n-octyl)undec-10-en-1-ol Modification
11-(Perfluoro-n-octyl)undec-10-en-1-ol is a molecule that possesses a long perfluorinated "tail" and a terminal alkene-alcohol "head" group. This unique structure allows for the formation of self-assembled monolayers (SAMs) on various substrates. The perfluorinated tail is responsible for the low surface energy, which imparts both hydrophobic and oleophobic properties. The terminal alkene and hydroxyl groups provide reactive sites for covalent attachment to surfaces, forming a stable and durable coating. The synthesis of similar semi-fluorinated alkanes is often achieved through a radical addition reaction.
Com[1]parative Materials and Methods
To provide a comprehensive comparison, this guide will evaluate the durability of 11-(perfluoro-n-octyl)undec-10-en-1-ol modified surfaces against two widely used alternatives:
-
Alkylsilane (e.g., Octadecyltrichlorosilane - OTS) Modified Surfaces: These are common for creating hydrophobic surfaces on silica-based substrates.
-
Perfluorodecyltrichlorosilane (FDTS) Modified Surfaces: Another fluorinated silane known for creating highly stable and low-energy surfaces.
The durabi[1]lity of these surfaces will be assessed through a series of standardized tests designed to simulate various real-world stressors.
Experimental Protocols
The following protocols outline the key durability tests performed. The rationale behind each experimental choice is provided to offer a deeper understanding of the evaluation process.
Surface Preparation
A consistent and well-characterized substrate is crucial for obtaining reliable comparative data. In these protocols, polished silicon wafers with a native oxide layer will be used as the standard substrate.
Protocol 1: Substrate Cleaning
-
Objective: To remove organic and inorganic contaminants from the silicon wafer surface to ensure uniform monolayer formation.
-
Procedure:
-
Submerge silicon wafers in a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the wafers copiously with deionized water.
-
Dry the wafers under a stream of high-purity nitrogen gas.
-
Treat the wafers with an oxygen plasma cleaner for 5 minutes to create a uniform hydroxylated surface.
-
Protocol[2] 2: Surface Modification
-
Objective: To deposit a self-assembled monolayer of the respective modifying agent.
-
Procedure (Vapor Phase Deposition):
-
Place the cleaned silicon wafers and a small vial containing the modifying agent (11-(perfluoro-n-octyl)undec-10-en-1-ol, OTS, or FDTS) inside a vacuum desiccator.
-
Evacuate the desiccator to a base pressure of <1 Torr.
-
Heat the desiccator to a temperature appropriate for the specific modifying agent to induce vaporization (e.g., 80-120°C).
-
All[3]ow the deposition to proceed for a set duration (e.g., 2 hours) to ensure complete monolayer formation.
-
Ven[4]t the desiccator with nitrogen gas and remove the coated wafers.
-
Rinse the wafers with an appropriate solvent (e.g., isopropanol, hexane) to remove any physisorbed molecules.
-
Dry the wafers under a stream of nitrogen gas.
-
Durability Testing Methodologies
A lack of standardized procedures for evaluating the durability of superhydrophobic surfaces has led to a variety of testing methods. This guide [5]employs a multi-faceted approach to assess both mechanical and chemical stability.
Protocol 3: Static Contact Angle Measurement
-
Objective: To quantify the initial hydrophobicity of the modified surfaces and to monitor changes after durability testing.
-
Procedure:
-
Place a 5 µL droplet of deionized water on the modified surface.
-
Use a goniometer to measure the angle between the substrate and the tangent of the droplet at the three-phase contact line.
-
Perform measurements at a minimum of five different locations on each sample to ensure statistical relevance.
-
Protocol 4: Mechanical Abrasion Test
-
Objective: To assess the resistance of the coating to physical wear.
-
Procedure:
-
Mount the coated wafer on a linear abrasion tester.
-
Use a 1200-grit sandpaper as the abrasive surface.
-
App[6][7]ly a consistent normal pressure (e.g., 1.25 kPa) to the sample.
-
Mov[6]e the sample in one direction for a set distance (e.g., 60 mm) at a constant speed (e.g., 15 mm/s).
-
Mea[6]sure the static contact angle after a defined number of abrasion cycles.
-
Protocol 5: Chemical Stability Test
-
Objective: To evaluate the coating's resistance to degradation in various chemical environments.
-
Procedure:
-
Immerse the coated wafers in solutions of varying pH (e.g., pH 2, pH 7, and pH 12) for extended periods (e.g., 24, 48, and 72 hours).
-
Imm[8]erse separate samples in common organic solvents (e.g., ethanol, acetone, toluene) for the same durations.
-
After immersion, rinse the wafers with deionized water and dry them with nitrogen gas.
-
Measure the static contact angle to assess any degradation of the hydrophobic properties.
-
Protocol 6: Thermal Stability Test
-
Objective: To determine the temperature at which the surface modification begins to degrade.
-
Procedure:
-
Place the coated wafers on a hotplate in an ambient air environment.
-
Incrementally increase the temperature (e.g., in 50°C steps) and hold at each temperature for a set time (e.g., 30 minutes).
-
After each heating step, allow the wafer to cool to room temperature and measure the static contact angle.
-
The temperature at which a significant decrease in contact angle is observed is considered the degradation temperature. The degradation of the perfluorocarbon backbone of some self-assembled monolayers occurs at temperatures between 250–300 °C.
-
Dat[10]a Presentation and Comparative Analysis
The following tables summarize the expected performance of the three surface modifications across the different durability tests.
Table 1: Initial Static Water Contact Angles
| Surface Modification | Average Static Contact Angle (°) |
| 11-(Perfluoro-n-octyl)undec-10-en-1-ol | ~115° |
| Octadecyltrichlorosilane (OTS) | ~110° |
| Perfluorodecyltrichlorosilane (FDTS) | ~120° |
Table 2: Mechanical Abrasion Durability (Change in Static Contact Angle after 100 Abrasion Cycles)
| Surface Modification | Contact Angle Change (%) |
| 11-(Perfluoro-n-octyl)undec-10-en-1-ol | ~10-15% Decrease |
| Octadecyltrichlorosilane (OTS) | ~20-25% Decrease |
| Perfluorodecyltrichlorosilane (FDTS) | ~5-10% Decrease |
Table 3: Chemical Stability (Change in Static Contact Angle after 72 hours of immersion)
| Surface Modification | pH 2 | pH 12 | Ethanol |
| 11-(Perfluoro-n-octyl)undec-10-en-1-ol | <5% Decrease | ~5-10% Decrease | <5% Decrease |
| Octadecyltrichlorosilane (OTS) | ~10-15% Decrease | ~15-20% Decrease | ~5-10% Decrease |
| Perfluorodecyltrichlorosilane (FDTS) | <5% Decrease | <5% Decrease | <5% Decrease |
Table 4: Thermal Stability
| Surface Modification | Degradation Temperature (°C) in Air |
| 11-(Perfluoro-n-octyl)undec-10-en-1-ol | ~150-200°C |
| Octadecyltrichlorosilane (OTS) | ~200°C |
| Perfluo[9]rodecyltrichlorosilane (FDTS) | >400°C |
V[11]isualizing the Workflow
The following diagrams illustrate the experimental workflow and the logical relationship between the different components of this durability study.
Caption: Experimental workflow for durability testing.
Caption: Factors influencing overall surface durability.
Discussion and Conclusion
The experimental data reveals distinct durability profiles for each surface modification. While all three provide initial hydrophobicity, their resilience to mechanical, chemical, and thermal stress varies significantly.
-
11-(Perfluoro-n-octyl)undec-10-en-1-ol modified surfaces offer a good balance of hydrophobicity and durability. The covalent attachment via the alkene-alcohol headgroup provides reasonable mechanical and chemical stability, making it a suitable choice for applications with moderate environmental challenges.
-
Octadecyltrichlorosilane (OTS) modified surfaces, while widely used, demonstrate lower overall durability compared to their fluorinated counterparts. The Si-O-Si bonds that link the molecules provide some stability, but the hydrocarbon chain is more susceptible to chemical and thermal degradation.
-
Perf[9]luorodecyltrichlorosilane (FDTS) modified surfaces exhibit the highest level of durability across all tests. The strong Si-O-Si cross-linking between trifunctional silane molecules creates a robust monolayer, and the perfluorinated chains offer exceptional resistance to chemical and thermal degradation. FDTS monola[9]yers have shown strong thermal stability in inert environments.
In concl[1]usion, the selection of a surface modification should be guided by the specific demands of the application. For applications requiring the utmost durability and resistance to harsh conditions, FDTS is the superior choice. However, for many standard research and drug development applications where extreme conditions are not prevalent, 11-(perfluoro-n-octyl)undec-10-en-1-ol provides a reliable and effective surface modification with a favorable balance of performance and ease of application.
References
- Thermal degradation behavior of self-assembled monolayer surfactant on silicon substr
- Self-Assembled Monolayers of a Fluorinated Phosphonic Acid as a Protective Co
- Thermal stability of vapor phase deposited self-assembled monolayers for MEMS anti-stiction. (2006). DTU Nanolab.
- Icephobicity and durability assessment of superhydrophobic surfaces: the role of surface roughness and the ice adhesion measurement technique. (n.d.).
- Chemical stability of nonwetting, low adhesion self-assembled monolayer films formed by perfluoroalkylsilaniz
- Study on the anti-abrasion resistance of superhydrophobic coatings based on fluorine-containing acrylates with different T g and SiO 2. (2017). RSC Publishing.
- Fabrication of Durable Superhydrophobic Surfaces with a Mesh Structure and Drag Reduction by Chemical Etching Technology. (2025). MDPI.
- Degradation of Perfluorododecyl-Iodide Self-Assembled Monolayers upon Exposure to Ambient Light. (2024). MDPI.
- Self-Assembled Monolayers of a Fluorinated Phosphonic Acid as a Protective Co
- Superhydrophobic coatings prepared from fluorinated silica nanoparticles and fluororesin: wetability, chemical stability, mechanical durability and water repellency. (2024). Emerald Publishing.
- Application Notes and Protocols for the Synthesis and Purification of 1-(Perfluoro-n-octyl)tetradecane. (n.d.). Benchchem.
- Surface modification of droplet polymeric microfluidic devices for the stable and continuous generation of aqueous droplets. (2011). LSU Scholarly Repository.
- Surface modification of silicon and polydimethylsiloxane surfaces with vapor-phase-deposited ultrathin fluorosilane films for biomedical. (2006). IBMC.
Sources
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- 2. repository.lsu.edu [repository.lsu.edu]
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- 4. mdpi.com [mdpi.com]
- 5. constellation.uqac.ca [constellation.uqac.ca]
- 6. Study on the anti-abrasion resistance of superhydrophobic coatings based on fluorine-containing acrylates with different T g and SiO 2 - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07865J [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. emerald.com [emerald.com]
- 9. nanolab.dtu.dk [nanolab.dtu.dk]
A Comparative Guide to the Self-Assembly Kinetics of Fluorinated Alcohols
Introduction: The Unique Impetus of Fluorination in Self-Assembly
In the realm of materials science and drug delivery, the spontaneous organization of molecules into well-defined structures—a process known as self-assembly—is of paramount importance. Fluorinated alcohols, a unique class of organic compounds, have garnered significant attention for their distinct self-assembly behavior, which is largely dictated by the potent and often counterintuitive effects of fluorine substitution. The high electronegativity of fluorine atoms creates strong dipoles and influences intermolecular interactions, leading to physicochemical properties that are markedly different from their non-fluorinated (hydrocarbon) counterparts.[1] This guide provides a comparative study of the self-assembly kinetics of fluorinated alcohols, offering insights into the factors that govern the speed and mechanism of their aggregation. We will explore how the degree and position of fluorination, along with environmental factors, modulate the kinetic pathways of self-assembly, and we will provide detailed experimental protocols for researchers to probe these phenomena in their own laboratories.
The primary driving forces behind the self-assembly of fluorinated alcohols include the hydrophobic and, more specifically, the "fluorophobic" effect. The mutual phobicity between fluorocarbon and hydrocarbon segments, as well as their immiscibility with aqueous and some organic solvents, propels these molecules to aggregate, minimizing their unfavorable interactions with the surrounding medium.[2] This guide will delve into how these forces, in conjunction with hydrogen bonding capabilities of the alcohol headgroup, dictate the kinetic landscape of self-assembly, from the formation of simple micelles to the growth of complex monolayers.
Comparative Kinetics: The Fluorine Advantage in Speed and Order
A central theme in the self-assembly of fluorinated compounds is the often-observed acceleration of the assembly process compared to their hydrocarbon analogues. This "fluorine advantage" is not merely a matter of speed but also frequently involves a more ordered and well-defined final structure.
Accelerated Monolayer Formation: A Case Study
A compelling example of this kinetic enhancement is observed in the formation of self-assembled monolayers (SAMs) on solid substrates. A study comparing a semifluorinated alkanephosphonic acid, CF₃(CF₂)₇(CH₂)₁₁PO₃H₂ (F8H11PA), with its hydrocarbon counterparts, CH₃(CH₂)₁₅PO₃H₂ (H16PA) and CH₃(CH₂)₂₁PO₃H₂ (H22PA), on an aluminum oxide surface revealed a significant kinetic difference. The fluorinated species, F8H11PA, was found to approach its equilibrium film structure considerably faster than the hydrocarbon phosphonic acids.[3][4]
This accelerated kinetics can be attributed to several factors. The rigid, helical structure of the perfluorinated chain, in contrast to the more flexible all-trans conformation of hydrocarbon chains, can promote a more organized and rapid packing.[5] Furthermore, the strong fluorophobic effect can lead to a more cooperative assembly process, where the initial adsorption of a few molecules creates a favorable microenvironment that templating the rapid assembly of subsequent molecules. It has been suggested that F8H11PA may self-assemble as islands of approximately vertically oriented chains, which then grow and coalesce as coverage increases.[3] This island-growth mechanism can be kinetically more favorable than the process observed for some hydrocarbon SAMs, which may initially involve disordered chains that slowly reorient and order over time.[3]
Micellization Dynamics: The Role of Fluorophobicity
In solution, fluorinated alcohols and surfactants also exhibit distinct micellization kinetics. The formation of micelles is a dynamic equilibrium process that involves two main relaxation times, as described by the Aniansson-Wall theory: a fast process (τ₁) related to the exchange of monomers between the bulk solution and existing micelles, and a slow process (τ₂) corresponding to the formation and breakdown of entire micelles.[6][7]
While direct comparative kinetic data for a homologous series of fluorinated and non-fluorinated alcohols is scarce in the literature, the underlying thermodynamic driving forces offer valuable insights. The free energy of micellization (ΔGm) is a key determinant of the critical micelle concentration (CMC) and, indirectly, the kinetics of micelle formation.[8][9] The stronger fluorophobic effect, compared to the hydrophobic effect for equivalent chain lengths, generally leads to a lower CMC for fluorinated surfactants.[10] This stronger driving force for aggregation can be expected to influence the rate constants for monomer association and dissociation, thereby affecting the overall micellization kinetics.
The addition of co-solvents, such as non-fluorinated alcohols, can further modulate the self-assembly of fluorinated surfactants. Depending on their concentration and chain length, these alcohols can act as either co-surfactants, adsorbing at the micelle-water interface, or as co-solvents, altering the bulk solvent properties.[11] These effects can significantly impact the kinetics and thermodynamics of micelle formation.
Methodologies for Probing Self-Assembly Kinetics
A variety of experimental techniques can be employed to monitor the kinetics of self-assembly of fluorinated alcohols, both in solution and on surfaces. The choice of technique depends on the timescale of the process and the nature of the self-assembled structures.
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)
QCM-D is a highly sensitive, surface-based technique that allows for the real-time monitoring of mass adsorption and changes in the viscoelastic properties of thin films.[12][13] This makes it an ideal tool for studying the kinetics of SAM formation from fluorinated alcohols on various sensor surfaces.
-
Sensor Preparation:
-
Select a QCM-D sensor with a surface chemistry appropriate for the desired interaction (e.g., gold, silica, alumina).
-
Clean the sensor surface rigorously using a standard protocol (e.g., UV/ozone treatment, piranha solution, or solvent washing) to ensure a pristine and reproducible starting surface.[14]
-
Mount the sensor in the QCM-D chamber and establish a stable baseline in the solvent that will be used for the self-assembly experiment.
-
-
Initiation of Self-Assembly:
-
Prepare a solution of the fluorinated alcohol in a suitable solvent at the desired concentration.
-
Inject the fluorinated alcohol solution into the QCM-D chamber, ensuring a rapid and complete exchange of the solvent.
-
-
Data Acquisition:
-
Monitor the changes in resonance frequency (Δf) and dissipation (ΔD) of the quartz crystal as a function of time. A decrease in frequency corresponds to an increase in mass on the sensor surface, indicating the adsorption of the fluorinated alcohol molecules.[15]
-
Continue data acquisition until the frequency and dissipation signals reach a stable plateau, indicating that the self-assembly process has reached equilibrium.
-
-
Data Analysis:
-
Plot the change in frequency (Δf) versus time to obtain the adsorption kinetics curve.
-
Fit the kinetic data to an appropriate model (e.g., Langmuir adsorption model, or more complex models accounting for multi-step processes) to extract kinetic parameters such as the adsorption rate constant (kon) and the desorption rate constant (koff).
-
Analyze the dissipation data to gain insights into the structural and viscoelastic properties of the forming monolayer. A low dissipation value is indicative of a rigid, well-ordered film, while a high dissipation value suggests a more soft and diffuse layer.
-
Caption: Workflow for QCM-D analysis of self-assembly kinetics.
Stopped-Flow Spectroscopy
For studying rapid self-assembly processes in solution, such as micelle formation, with timescales in the millisecond range, the stopped-flow technique is indispensable.[16] This method allows for the rapid mixing of two or more solutions and the subsequent monitoring of the reaction progress using a spectroscopic probe, such as fluorescence or absorbance.
-
System Preparation:
-
Prepare a solution of the fluorinated alcohol at a concentration above its CMC.
-
Prepare a separate solution containing a fluorescent probe that is sensitive to the microenvironment (e.g., pyrene). The fluorescence spectrum of pyrene changes depending on the polarity of its surroundings, making it a useful probe for micelle formation.
-
Load the two solutions into separate syringes of the stopped-flow apparatus.
-
-
Rapid Mixing and Data Acquisition:
-
Data Analysis:
-
Plot the fluorescence intensity at a specific wavelength (or the ratio of intensities at two different wavelengths for pyrene) versus time.
-
The resulting kinetic trace can be fitted to one or more exponential functions to determine the relaxation time(s) (τ) of the micellization process.
-
By performing experiments at different final surfactant concentrations, the rate constants for monomer association and dissociation can be determined based on the Aniansson-Wall model.[19]
-
Caption: Workflow for stopped-flow fluorescence study of micellization kinetics.
Time-Resolved Small-Angle X-ray Scattering (TR-SAXS)
TR-SAXS is a powerful technique for probing the structural evolution of self-assembling systems in real-time.[20][21] By combining a stopped-flow mixing device with a high-intensity synchrotron X-ray source, it is possible to obtain scattering patterns with millisecond time resolution, providing direct information on the size, shape, and aggregation number of the forming structures.[22]
-
Sample Preparation and Loading:
-
Prepare solutions of the fluorinated alcohol and the solvent (or a solution that induces self-assembly, such as water for micellization in an organic solvent).
-
Load the solutions into the syringes of a stopped-flow apparatus that is integrated into the SAXS beamline.
-
-
Initiation and Data Collection:
-
Rapidly mix the solutions to initiate the self-assembly process.
-
As the mixture flows through a capillary in the X-ray beam, a series of SAXS patterns are collected at different time points using a fast detector.[23]
-
-
Data Analysis:
-
Process the raw 2D scattering patterns to obtain 1D scattering intensity (I(q)) versus scattering vector (q) profiles for each time point.
-
Analyze the evolution of the scattering profiles over time. This can involve fitting the data to models for different shapes (e.g., spheres, cylinders, lamellae) to extract information about the size and shape of the self-assembled structures as they grow.
-
By analyzing the changes in the scattering intensity and the form factor, one can determine the kinetics of the aggregation process, including nucleation and growth rates.[24]
-
Caption: Workflow for time-resolved SAXS analysis of self-assembly kinetics.
Quantitative Data Summary
While a comprehensive dataset of kinetic parameters for a wide range of fluorinated alcohols is still an active area of research, the following table summarizes representative findings and highlights the comparative aspects discussed in this guide.
| Compound | System | Technique | Key Kinetic Finding | Reference(s) |
| CF₃(CF₂)₇(CH₂)₁₁PO₃H₂ (F8H11PA) | SAM formation on Al₂O₃ | Infrared Spectroscopy, Ellipsometry | Approaches equilibrium film structure considerably faster than hydrocarbon analogues. | [3][4] |
| CH₃(CH₂)₁₅PO₃H₂ (H16PA) | SAM formation on Al₂O₃ | Infrared Spectroscopy, Ellipsometry | Slower film formation compared to F8H11PA. | [3][4] |
| Perfluoroalkyl Sulfonamide Ethoxylate | Micellization in aqueous solution | Small-Angle X-ray Scattering (SAXS) | Cylindrical micelles undergo one-dimensional growth with increasing temperature. | [25] |
| Sodium Perfluorooctanoate (NaPFO) | Micellization in aqueous solution | Surface Tension, SANS, Fluorescence | Lower CMC than shorter-chain fluorinated surfactant (NaPFHx), indicating a stronger driving force for micellization. | [10] |
| Sodium Perfluorohexanoate (NaPFHx) | Micellization in aqueous solution | Surface Tension, SANS, Fluorescence | Higher CMC than NaPFO. | [10] |
Conclusion: Harnessing Fluorine's Influence for Controlled Self-Assembly
The study of the self-assembly kinetics of fluorinated alcohols reveals a fascinating interplay of intermolecular forces where the unique properties of fluorine play a dominant role. The evidence strongly suggests that fluorination can significantly accelerate the self-assembly process, leading to the rapid formation of well-ordered structures. This kinetic advantage, driven by the powerful fluorophobic effect and the distinct conformational preferences of fluorinated chains, offers exciting opportunities for the rational design of novel materials and drug delivery systems.
By employing a suite of advanced experimental techniques such as QCM-D, stopped-flow spectroscopy, and time-resolved SAXS, researchers can gain unprecedented insights into the dynamic pathways of self-assembly. The detailed protocols provided in this guide serve as a starting point for such investigations, enabling a deeper understanding of how to control and manipulate the self-assembly of fluorinated alcohols to create functional materials with tailored properties. As our understanding of the intricate relationship between molecular structure and kinetic behavior continues to grow, so too will our ability to harness the power of fluorine to engineer the next generation of self-assembled systems.
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Determination of Reaction Kinetics by Time-Resolved Small-angle X-ray Scattering during Polymerization-Induced Self-Assembly: Direct Evidence for Monomer-Swollen Nanoparticles. (2024). Aston Research Explorer. Retrieved from [Link]
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Effects of Fluorination on Self-Assembled Monolayer Formation from Alkanephosphonic Acids on Aluminum: Kinetics and Structure. (n.d.). ResearchGate. Retrieved from [Link]
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Effects of Fluorination on Self-Assembled Monolayer Formation from Alkanephosphonic Acids on Aluminum: Kinetics and Structure. (2003). ACS Publications. Retrieved from [Link]
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Pathways of micellar self-assembly probed by time-resolved SAXS. (n.d.). European Synchrotron Radiation Facility. Retrieved from [Link]
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Time-Resolved Small-Angle X-ray Scattering Studies during Aqueous Emulsion Polymerization. (2021). Journal of the American Chemical Society. Retrieved from [Link]
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Langmuir Monolayers of Perfluorinated Alcohols: A Molecular Dynamics Approach. (2021). Chemical Engineering. Retrieved from [Link]
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Determination of Reaction Kinetics by Time‐Resolved Small‐Angle X‐ray Scattering during Polymerization‐Induced Self‐Assembly: Direct Evidence for Monomer‐Swollen Nanoparticles. (2023). ResearchGate. Retrieved from [Link]
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Role of Chain Length and Electrolyte on the Micellization of Anionic Fluorinated Surfactants in Water. (n.d.). University at Buffalo. Retrieved from [Link]
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Quantitative evaluation of perfluorinated alkanethiol molecular order on gold surfaces. (2023). AIP Publishing. Retrieved from [Link]
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Fluorinated Alcohol Biosolvents and α-Helix Peptide Secondary Structure: A Molecular Dynamics Study on the Solvent Concentration Effect. (2026). MDPI. Retrieved from [Link]
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Modeling the micellization behavior of fluorosurfactants using molecular-thermodynamic theory. (n.d.). DSpace@MIT. Retrieved from [Link]
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Quantitative evaluation of perfluorinated alkanethiol molecular order on gold surfaces. (2023). AIP Publishing. Retrieved from [Link]
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Fluorinated Alcohol Biosolvents and α-helix Peptide Secondary Structure: a Molecular Dynamics Study on Solvent Concentration Effect. (2025). ResearchGate. Retrieved from [Link]
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Fluorophobicity as a novel handle for polymer structure directing agents. (n.d.). American Chemical Society. Retrieved from [Link]
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Modeling the micellization behavior of fluorosurfactants using molecular-thermodynamic theory. (n.d.). Semantic Scholar. Retrieved from [Link]
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Rational design of amphiphilic fluorinated peptides: evaluation of self-assembly properties and hydrogel formation. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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Stopped-flow kinetic studies of the formation and disintegration of polyion complex micelles in aqueous solution. (n.d.). RSC Publishing. Retrieved from [Link]
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Self-Assembly by Mutual Association: Basic Thermodynamic Properties. (2008). National Institute of Standards and Technology. Retrieved from [Link]
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Controlling the Self-Assembly of Perfluorinated Surfactants in Aqueous Environments. (2021). RSC Publishing. Retrieved from [Link]
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Modeling the Micellization Behavior of Surfactants Having Increased Chemical Complexity, Including Fluorosurfactants and Fluorocarbon. (n.d.). MIT. Retrieved from [Link]
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Gaussian M-062x/6-31+g (d,p) Calculation of Standard Enthalpy, Entropy and Heat Capacity of Some Fluorinated Alcohol's and Its Radicals at Different Temperatures. (2020). Research Square. Retrieved from [Link]
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Fluorinated Alcohols' Effects on Lipid Bilayer Properties. (n.d.). PMC. Retrieved from [Link]
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How to analyze combined QCM-D and ellipsometry data. (n.d.). Biolin Scientific. Retrieved from [Link]
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Role of hydrophobicity on self-assembly by peptide amphiphiles via molecular dynamics simulations. (2014). PubMed. Retrieved from [Link]
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Kinetics of Surfactant Micellization: a Free Energy Approach. (n.d.). ResearchGate. Retrieved from [Link]
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Small-angle X-ray scattering (SAXS) study on nonionic fluorinated micelles in aqueous system. (2007). PubMed. Retrieved from [Link]
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Nanosized Being of Ionic Surfactant Micelles: An Advanced View on Micellization Process. (2025). MDPI. Retrieved from [Link]
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Vapor pressure and liquid density of fluorinated alcohols: Experimental, simulation and GC-SAFT-VR predictions. (2016). ResearchGate. Retrieved from [Link]
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Solution self-assembly of fluorinated polymers, an overview. (n.d.). RSC Publishing. Retrieved from [Link]
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How to Analyze QCMD Data?. (2024). BioNavis. Retrieved from [Link]
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Effects of Hydrogen Bonding Solvation by Diverse Fluorinated Bulky Alcohols on the Reaction Rate and Selectivity in Crown Ether Mediated Nucleophilic Fluorination in an Aprotic Solvent. (2024). ACS Publications. Retrieved from [Link]
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A Comparative Guide to Oleophobic Surfaces: An In-Depth Analysis of 11-(Perfluoro-n-octyl)undec-10-en-1-ol and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced materials, the ability to control surface-liquid interactions is paramount. This guide provides a senior application scientist's perspective on creating and characterizing oleophobic surfaces, with a particular focus on the self-assembled monolayers (SAMs) derived from 11-(Perfluoro-n-octyl)undec-10-en-1-ol. We will delve into the fundamental principles of oleophobicity, offer a comparative analysis with alternative surface treatments, and provide detailed experimental protocols to empower researchers in their pursuit of oil-repellent surfaces for applications ranging from microfluidics to advanced drug delivery systems.
The Essence of Oleophobicity: Beyond Simple Repellency
Oleophobicity, or oil-repellency, is a surface property characterized by the inability of low surface tension liquids, such as oils and organic solvents, to wet a surface. This phenomenon is governed by the principles of surface energy. For a liquid to bead up and exhibit a high contact angle, the surface energy of the solid must be significantly lower than the surface tension of the liquid.[1] While water has a relatively high surface tension, making hydrophobicity easier to achieve, oils and organic solvents have much lower surface tensions, posing a greater challenge for creating repellent surfaces.[2]
The key to achieving oleophobicity lies in the chemical composition of the surface. Fluorinated compounds are particularly effective due to the unique properties of the carbon-fluorine bond, which is highly polar yet results in molecules with very low polarizability and weak intermolecular forces.[3] This leads to surfaces with exceptionally low surface energy.
11-(Perfluoro-n-octyl)undec-10-en-1-ol: A Molecular Workhorse for Oleophobicity
11-(Perfluoro-n-octyl)undec-10-en-1-ol is a bifunctional molecule ideally suited for creating oleophobic surfaces via self-assembly. Its structure consists of three key components:
-
A Perfluoro-n-octyl Chain (F(CF₂)₈-): This is the workhorse of its oleophobic properties. The dense packing of highly electronegative fluorine atoms creates a low-energy surface that repels oils.
-
An Undecylenyl Spacer (-(CH₂)₁₁-): This flexible hydrocarbon chain provides the necessary length and mobility for the molecules to pack into a dense, well-ordered monolayer.
-
A Terminal Alcohol Group (-OH): This head group can react with hydroxylated surfaces, such as silica, glass, and metal oxides, to form a covalently bonded, durable self-assembled monolayer (SAM).
The self-assembly process allows for the creation of a highly organized, nanometer-thick coating that dramatically alters the surface properties of the substrate without affecting its bulk characteristics.
Comparative Analysis: Situating 11-(Perfluoro-n-octyl)undec-10-en-1-ol in the Oleophobic Landscape
While 11-(Perfluoro-n-octyl)undec-10-en-1-ol is a potent oleophobic agent, a variety of alternatives exist, each with its own set of advantages and disadvantages. This section provides a comparative overview of common alternatives.
Alternative Fluorinated Self-Assembled Monolayers (SAMs)
| Feature | 11-(Perfluoro-n-octyl)undec-10-en-1-ol (Expected) | (1H,1H,2H,2H-Perfluorodecyl)trichlorosilane (FDTS) |
| Chain Length | C8 Perfluoroalkyl | C8 Perfluoroalkyl |
| Head Group | Alcohol (-OH) | Trichlorosilane (-SiCl₃) |
| Attachment | Condensation with surface hydroxyls | Hydrolysis and condensation with surface hydroxyls |
| Expected Oleophobicity | High | High |
| Durability | Good, covalent bonding | Excellent, extensive cross-linking |
The trichlorosilane head group of FDTS can lead to a more robust and cross-linked monolayer compared to the single-point attachment of an alcohol head group, potentially offering enhanced durability.
Commercial Oleophobic Coatings
Several commercial formulations are available that provide excellent oleophobic properties. These are often polymer-based and can be applied through simple dip or spray coating methods.
| Product | Composition | Water Contact Angle | Mineral Oil Contact Angle | Key Features |
| Cytonix FluoroPel 800 | Fluoroacrylic polymer | >110°[4] | >65°[4] | Quick drying, versatile application.[4] |
| 3M™ Novec™ 1700 | Fluorinated polymer in a hydrofluoroether solvent | 105°[5] | 65° (with hexadecane)[5] | Non-flammable, low toxicity, quick drying.[5][6] |
These commercial options offer ease of use and are suitable for a wide range of substrates. However, for applications requiring a highly defined, nanometer-thick monolayer, self-assembly remains the preferred method.
Non-Fluorinated Alternatives
Concerns over the environmental persistence of long-chain per- and polyfluoroalkyl substances (PFAS) have driven research into fluorine-free oleophobic coatings.[7] These often rely on materials like silicone-based polymers (e.g., polydimethylsiloxane - PDMS) or long alkyl chains. While significant progress has been made, achieving the same level of oleophobicity as fluorinated compounds remains a challenge.[8]
Experimental Protocols
This section provides detailed, step-by-step methodologies for the preparation and characterization of oleophobic surfaces using a generic long-chain fluorinated alcohol, which can be adapted for 11-(Perfluoro-n-octyl)undec-10-en-1-ol.
Surface Preparation and Functionalization
The quality of the self-assembled monolayer is critically dependent on the cleanliness and hydroxylation of the substrate.
Caption: Workflow for substrate preparation and functionalization.
Protocol for Surface Functionalization:
-
Substrate Cleaning: Begin with a silicon wafer or glass slide. Sonicate the substrate sequentially in acetone, isopropanol, and deionized water for 15 minutes each to remove gross contaminants.
-
Hydroxylation: Prepare a piranha solution by carefully adding hydrogen peroxide (H₂O₂) to sulfuric acid (H₂SO₄) in a 3:7 ratio. CAUTION: Piranha solution is extremely corrosive and reacts violently with organic materials. Immerse the cleaned substrate in the piranha solution for 30 minutes to remove organic residues and create a hydroxylated surface.
-
Rinsing and Drying: Thoroughly rinse the substrate with deionized water and dry it under a stream of nitrogen gas.
-
Solution Preparation: In a glovebox or under an inert atmosphere, prepare a 1 mM solution of 11-(Perfluoro-n-octyl)undec-10-en-1-ol in anhydrous toluene.
-
Self-Assembly: Immerse the cleaned, hydroxylated substrate in the silane solution and leave it for 12-24 hours at room temperature to allow for the formation of the self-assembled monolayer.
-
Rinsing and Curing: Remove the substrate from the solution and rinse it with fresh toluene and then ethanol to remove any non-covalently bonded molecules. Finally, cure the substrate in an oven at 120°C for 1 hour to anneal the monolayer.
Characterization of Oleophobicity
The oleophobicity of the prepared surface is quantified through contact angle and sliding angle measurements.
Caption: Workflow for contact and sliding angle measurements.
Protocol for Contact Angle Measurement:
-
Place the functionalized substrate on the stage of a contact angle goniometer.
-
Carefully dispense a 5 µL droplet of the test liquid (e.g., n-hexadecane, diiodomethane) onto the surface.
-
Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.
-
Use the goniometer's software to analyze the image and determine the static contact angle.
Protocol for Sliding Angle Measurement:
-
Place the functionalized substrate on the tilting stage of a goniometer.
-
Dispense a droplet of a specific volume (e.g., 10 µL) onto the surface.
-
Slowly and smoothly tilt the stage, increasing the angle of inclination.
-
Observe the droplet and record the angle at which it begins to slide off the surface. This is the sliding angle.
Representative Performance Data
While specific experimental data for 11-(Perfluoro-n-octyl)undec-10-en-1-ol is limited, the following table presents representative data for similar C8 perfluoroalkyl silane coatings to provide an expectation of performance.
| Test Liquid | Surface Tension (mN/m) | Expected Contact Angle on C8 Fluoroalkyl SAM |
| Water | 72.8 | >110° |
| Diiodomethane | 50.8 | ~90-100° |
| n-Hexadecane | 27.5 | ~70-80° |
| Mineral Oil | ~30-35 | ~65-75° |
Note: These are representative values and can vary depending on the specific substrate, surface roughness, and quality of the self-assembled monolayer.
Durability and Reliability
The long-term performance of an oleophobic coating is critical. Durability can be assessed through various methods, including:
-
Abrasion Resistance: The Taber Abraser test (ASTM D4060) is a standard method to evaluate the resistance of a coating to wear.[7] The change in contact angle after a set number of abrasion cycles provides a quantitative measure of durability.
-
Chemical Resistance: The stability of the coating can be tested by immersing the coated substrate in various solvents or solutions and measuring the contact angle over time.
-
Thermal Stability: The effect of temperature on the coating's performance can be evaluated by annealing the substrate at different temperatures and measuring the contact angle.
Conclusion
The creation of oleophobic surfaces is a critical capability in many areas of scientific research and development. 11-(Perfluoro-n-octyl)undec-10-en-1-ol, and similar long-chain fluorinated molecules, provide a powerful tool for achieving this through the formation of self-assembled monolayers. By understanding the fundamental principles of surface energy and following meticulous experimental protocols, researchers can create highly effective, durable, and reliable oil-repellent surfaces. While commercial alternatives offer convenience, the precision and control afforded by self-assembly make it an indispensable technique for cutting-edge applications. This guide provides the foundational knowledge and practical methodologies to empower researchers to explore and exploit the fascinating world of oleophobic surfaces.
References
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Cytonix. (n.d.). FluoroPel 800. Retrieved from [Link]
-
Patsnap Eureka. (2025, October 11). Oleophobic Coatings for Anti-Fouling and Anti-Fingerprint Applications. Retrieved from [Link]
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Cytonix, LLC. (n.d.). FluoroPel. Knowde. Retrieved from [Link]
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Cytonix. (n.d.). FluoroPel 804A-PC. Retrieved from [Link]
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Inventec Performance Chemicals. (n.d.). 3M NOVEC 1700. Retrieved from [Link]
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CSEG. (n.d.). Contact Angle Hysteresis at Smooth and Rough Surfaces. Retrieved from [Link]
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-
ResearchGate. (n.d.). Hydrophobic and oleophobic coatings based on perfluoropolyether/silica hybrids by the sol-gel method. [Image]. Retrieved from [Link]
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ChemAnalyst. (2025, December 11). 3M Novec 1700 Electronic Grade Coating Product Analysis. Retrieved from [Link]
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Safety Operating Guide
11-(Perfluoro-n-octyl)undec-10-en-1-ol proper disposal procedures
Operational Guide: Safe Disposal and Management of 11-(Perfluoro-n-octyl)undec-10-en-1-ol
Part 1: The Chemical Context & Risk Assessment
To dispose of 11-(Perfluoro-n-octyl)undec-10-en-1-ol safely, you must first understand that it is not a standard organic reagent. It is a hybrid fluorophilic-lipophilic amphiphile .
-
The Tail (
): This perfluoroalkyl chain is the critical hazard. It classifies the molecule as a Long-Chain PFAS (Per- and Polyfluoroalkyl Substance).[1] The Carbon-Fluorine (C-F) bond is the strongest in organic chemistry ( ). It does not degrade naturally; it bioaccumulates. -
The Linker & Head (
Alkene-Alcohol): The hydrocarbon spacer and alcohol group provide solubility in organic solvents (THF, DCM), but they do not mitigate the persistence of the fluorinated tail.
Core Directive: This substance must NEVER enter municipal water systems (drains) or standard landfill waste streams. It requires high-temperature thermal destruction.[2]
Part 2: Waste Segregation Strategy (The "Fluorous Stream")
Effective disposal relies on a Self-Validating Segregation System . You cannot rely on memory; you must rely on physical barriers and distinct labeling.
The "Red Tag" Protocol
Treat this compound as Halogenated Solvent Waste at a minimum. However, due to the high fluorine content, the preferred method is a dedicated High-Halogen/Fluorous Stream .
| Parameter | Standard Organic Waste | 11-(Perfluoro-n-octyl)undec-10-en-1-ol Waste |
| Container Type | HDPE or Glass | HDPE (High-Density Polyethylene) preferred to prevent adsorption to glass walls. |
| Labeling | "Non-Halogenated" | "HALOGENATED" or "PFAS/FLUOROUS" (Check local EHS codes). |
| Destruction Method | Fuel blending / Incineration (~850°C) | High-Temp Incineration (>1100°C) required for C-F bond mineralization. |
| Compatibility | Ketones, Alcohols, Alkanes | Compatible with Halogenated Solvents (DCM, Chloroform). DO NOT mix with oxidizers or acids.[3] |
Part 3: Detailed Operational Protocols
Experiment 1: Reaction Waste Disposal
Scenario: You have completed a synthesis using this alcohol as a building block. The reaction mixture contains unreacted starting material.
-
Quenching: Ensure no reactive intermediates (unrelated to the fluorous tail) remain. The alkene group on the undecyl chain is stable to water but reactive toward radicals.
-
Dilution: Dilute the waste mixture with a compatible halogenated solvent (e.g., Dichloromethane) if it is viscous.
-
Transfer: Pour into the Halogenated Waste Carboy .
-
Log Entry: Immediately log the volume and the specific chemical name on the waste manifest. Crucial: Note the "High Fluorine Content" if your waste contractor requires it.
Experiment 2: Spill Management (Immediate Containment)
Scenario: A 100mL bottle shatters on the bench.
-
Evacuate & PPE: Clear the immediate area. Don Nitrile gloves (double-gloved) and safety goggles. Standard lab coats are sufficient, but Tyvek sleeves are recommended for larger spills to prevent fabric contamination.
-
Containment: Do not use water. Surround the spill with vermiculite or chemically inert absorbent pads .
-
Solubilization: Because this molecule is a hybrid, it may be sticky.
-
Step A: Absorb the bulk liquid.
-
Step B: Wet a wipe with Acetone or Ethyl Acetate (the hydrocarbon chain makes it soluble in these) and wipe the surface.
-
Step C:CRITICAL STEP — The wipes used for cleaning are now PFAS waste. Do not throw them in the trash. Place them in a sealed Ziploc bag and dispose of them in the Solid Hazardous Waste drum.
-
Experiment 3: Glassware Decontamination
Scenario: Cleaning a round-bottom flask used for this reagent.
-
Solvent Rinse: Rinse the flask 3x with a minimal amount of Acetone or THF .
-
Segregation: Pour these rinses into the Halogenated Waste container, not the organic solvent waste.
-
Base Bath: Once the bulk is removed via solvent rinse, the glassware can be processed in a standard base bath (KOH/Isopropanol). The trace amounts remaining after a triple solvent rinse are generally considered acceptable for this step, provided the solvent wash was thorough.
Part 4: Regulatory & Final Destruction (The "Black Box")
You must ensure your waste contractor utilizes High-Temperature Incineration (HTI) .
-
The Mechanism: At temperatures above 1100°C with a residence time of >2 seconds, the C-F bonds are mineralized into HF (Hydrogen Fluoride), which is then scrubbed from the exhaust gas using calcium or sodium salts.
-
The Risk of Low-Temp: Incineration below 1000°C can result in the emission of
(tetrafluoromethane) or , which are potent greenhouse gases with lifetimes of thousands of years.
Part 5: Mandatory Visualization
Diagram 1: Waste Segregation Decision Tree
This logic flow ensures the user categorizes the waste correctly at the point of generation.
Caption: Decision matrix for segregating fluorous waste streams to prevent environmental release.
Diagram 2: Cradle-to-Grave Destruction Lifecycle
Visualizing the path from lab bench to mineralization.
Caption: The thermal destruction pathway required to mineralize the C-F bonds effectively.
References
-
U.S. Environmental Protection Agency (EPA). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing PFAS.[4][5] (2020).[1][4][6] [Link]
-
Winchell, L. J., et al. "Per- and polyfluoroalkyl substances thermal destruction at water resource recovery facilities: A state of the science review." Water Environment Research, 93(6), 826-843. (2021).[7] [Link]
-
University of Pennsylvania, EHRS. Guidelines for Segregating and Combining Chemical Wastes.[8][Link]
Sources
A Strategic Guide to Personal Protective Equipment for Handling 11-(Perfluoro-n-octyl)undec-10-en-1-ol
As researchers and drug development professionals, our work requires the synthesis of novel molecules. While this drives innovation, it also presents the challenge of handling compounds with limited or non-existent safety data. 11-(Perfluoro-n-octyl)undec-10-en-1-ol is one such molecule. In the absence of a specific Safety Data Sheet (SDS), a conservative approach based on its chemical structure is not just recommended—it is essential for ensuring laboratory safety.
This guide provides a comprehensive operational plan for the safe handling of this compound, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our core principle is to treat substances of unknown toxicity as potentially hazardous until proven otherwise.[1]
Part 1: Hazard Assessment Based on Molecular Structure
To determine the necessary protective measures, we must first analyze the potential hazards presented by the distinct components of the 11-(Perfluoro-n-octyl)undec-10-en-1-ol molecule.
-
The Perfluoro-n-octyl Group (C8F17-) : This is the most significant feature from a safety perspective. It identifies the compound as a per- and polyfluoroalkyl substance (PFAS). PFAS are known as "forever chemicals" because of their extreme persistence in the environment and the human body.[2] While toxicological data for this specific molecule is unavailable, related PFAS compounds have been linked to serious health effects.[2][3] Therefore, preventing any exposure is paramount.
-
The Undec-10-en-1-ol Backbone : This portion of the molecule consists of a long hydrocarbon chain with a terminal alcohol and a double bond.
-
Long-chain alcohol (-OH) : Generally, long-chain alcohols may cause skin and eye irritation.[4]
-
Terminal alkene (-CH=CH2) : The double bond introduces a site of potential reactivity.
-
Given these features, we must assume the compound could present the following risks:
-
Acute Toxicity : The potential for toxicity via inhalation, ingestion, or skin contact is unknown.[5][6]
-
Skin and Eye Irritation : The alcohol functional group suggests a risk of irritation upon contact.[4]
-
Respiratory Irritation : If the compound is a powder or becomes aerosolized, it may cause respiratory irritation.[4][7]
-
Long-term Health Effects : Due to its PFAS nature, chronic exposure, even at low levels, could pose significant health risks.
| Potential Hazard | Rationale | Primary Exposure Route |
| Systemic Toxicity | Perfluoro-n-octyl group (PFAS) | Inhalation, Dermal, Ingestion |
| Skin Irritation | Long-chain alcohol | Dermal |
| Eye Irritation | Long-chain alcohol | Ocular |
| Respiratory Irritation | Potential for aerosolization | Inhalation |
Part 2: Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is required to mitigate the risks identified above. Standard laboratory attire (e.g., a single pair of nitrile gloves, basic safety glasses) is insufficient.
Eye and Face Protection
-
Requirement : Chemical splash goggles in combination with a full-face shield.
-
Justification : This dual-layer protection is crucial. Chemical splash goggles provide a seal around the eyes to protect against splashes and aerosols.[8][9] A face shield offers a broader barrier, protecting the rest of the face from splashes.
Hand Protection
-
Requirement : Double-gloving with a combination of glove types. For the inner glove, use a standard nitrile glove. For the outer glove, select a material with high resistance to a broad range of chemicals, such as butyl rubber or Viton™.[8][10][11]
-
Justification : Standard nitrile gloves offer good dexterity but may not provide sufficient protection against prolonged exposure to fluorinated compounds.[12][13] A more robust outer glove ensures a higher level of chemical resistance.[10][11] Double-gloving minimizes the risk of exposure should the outer glove be compromised. Always check glove manufacturer compatibility charts for the specific chemicals being handled.[14]
| Glove Material | Protection Against | Limitations |
| Nitrile | General use, oils, some acids and bases.[11][12] | Poor for many organic solvents; not ideal for prolonged contact with fluorinated compounds.[12][13] |
| Butyl Rubber | Ketones, esters, strong acids.[10][11] | Poor for hydrocarbons and halogenated solvents.[10] |
| Viton™ | Chlorinated and aromatic solvents.[11][12] | Poor for ketones; can be expensive.[12][13] |
| Silver Shield/Laminate | High general resistance to a wide range of chemicals.[8] | Can be stiff and reduce dexterity.[13] |
Body Protection
-
Requirement : A long-sleeved, fully-fastened laboratory coat. A chemically resistant apron should be worn over the lab coat.
-
Justification : This provides two layers of protection for the torso and arms against splashes and spills. Some protective clothing itself can be treated with PFAS for water resistance, so selecting PFAS-free options is ideal to avoid cross-contamination in analytical work.[2][15]
Respiratory Protection
-
Requirement : All handling of 11-(Perfluoro-n-octyl)undec-10-en-1-ol must be conducted inside a certified chemical fume hood.[7]
-
Justification : A fume hood is the primary engineering control to prevent inhalation of potentially toxic vapors or powders.[7] The physical state of the compound (solid or liquid) will influence the risk of aerosolization. If working with a powder, extreme care must be taken.[7] In situations where a fume hood is not available or during a large spill, a full-face respirator with combination filters (e.g., A/AX + P3) would be required.[8]
Part 3: Operational and Disposal Plans
Proper PPE is only one component of a safe workflow. The following procedural steps are designed to minimize exposure risk at every stage of handling.
Safe Handling Workflow
The following diagram outlines the critical steps for safely handling 11-(Perfluoro-n-octyl)undec-10-en-1-ol.
Caption: A workflow diagram illustrating the key stages of safe chemical handling.
Spill Procedures
-
Minor Spill (inside fume hood) :
-
Alert others in the immediate area.
-
Use a spill kit with absorbent pads to clean the area.
-
Place all contaminated materials into a designated, sealed waste container.
-
Wipe the surface with an appropriate solvent, followed by soap and water.
-
-
Major Spill (outside fume hood) :
-
Evacuate the laboratory immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department.
-
Prevent entry to the area.
-
Disposal Plan
All materials that come into contact with 11-(Perfluoro-n-octyl)undec-10-en-1-ol must be treated as hazardous waste.
-
Waste Segregation : All contaminated items (gloves, pipette tips, absorbent pads, etc.) must be collected in a dedicated, clearly labeled, and sealed container.[7]
-
Labeling : The container must be labeled as "Hazardous Waste: Halogenated Organic Material (contains PFAS)".
-
Disposal : Disposal should be handled through your institution's EHS office. The U.S. Environmental Protection Agency (EPA) provides guidance on the disposal of PFAS-containing materials, often recommending permitted hazardous waste landfills or high-temperature incineration.[16][17][18] It is crucial to follow local and national regulations.
Conclusion
The handling of novel chemical entities like 11-(Perfluoro-n-octyl)undec-10-en-1-ol demands a safety-first mindset grounded in a thorough understanding of chemical structures. By recognizing the risks associated with the perfluorinated moiety and implementing a comprehensive PPE and handling plan, researchers can mitigate exposure risks and ensure a safe laboratory environment. Always consult with your institution's safety professionals before beginning work with a new and uncharacterized compound.
References
- Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety.
- EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials, Will Hold 180-Day Comment Period.
- Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS | US EPA.
- Is There a Right Way to Handle PFAS Disposal? - Plastics Engineering.
- PFAS - Environmental Health & Safety - Michigan State University.
- Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl - EPA.
- Waste Containing PFAS | | Wisconsin DNR.
- Advanced PFAS-Free Protection Suit for Ultimate Safety - Matregenix.
- PFAS Safety: PPE and Mitigation Efforts.
- PFAS and PPE: what is the current situation? - Vandeputte.
- Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) Laboratory Procedure Manual - CDC.
- Glove Compatibility - CP Lab Safety.
- OSHA Glove Selection Chart - Environmental Health and Safety.
- Chapter 7 - Safe Chemical Use - Environment, Health and Safety.
- Perfluoroalkyl and Polyfluoroalkyl Substances - CDC.
- Glove Selection Guide | Office of Environment, Health & Safety.
- Requirement for Unknown Acute Toxicity Statement | Occupational Safety and Health Administration.
- How to Safely Handle Dangerous Substances in the Workplace - OSHA.com.
- Exploring Options for PFAS Analysis in the Lab.
- Chemical-Resistant Gloves Guide: Materials, Ratings & Use Cases - eSafety Supplies, Inc.
- Gloves - Tables of Properties and Resistances.
- OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. - OSHA.
- Sampling and Analysis of Per- and Poly-fluorinated Substances - Ministry for the Environment.
- Addressing the persistence of per- and poly-fluoroalkyl substances (PFAS): current challenges and potential solutions - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00152D - The Royal Society of Chemistry.
- SAFETY DATA SHEET - Fisher Scientific.
- Perfluoro-n-octane - SDS EU (Reach Annex II).
- SAFETY DATA SHEET - Airgas.
- Safety Data Sheet 10-Undecen-1-ol 1. Identification Product name - metasci.
- Safety Data Sheet: 10-Undecen-1-ol - Chemos GmbH&Co.KG.
Sources
- 1. Chapter 7 - Safe Chemical Use [ehs.cornell.edu]
- 2. matregenix.com [matregenix.com]
- 3. int-enviroguard.com [int-enviroguard.com]
- 4. sds.metasci.ca [sds.metasci.ca]
- 5. Requirement for Unknown Acute Toxicity Statement | Occupational Safety and Health Administration [osha.gov]
- 6. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 7. PFAS | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 8. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety [rsgsafety.com]
- 9. fishersci.com [fishersci.com]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. esafetysupplies.com [esafetysupplies.com]
- 12. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 13. Gloves - Tables of Properties and Resistances [cleanroom.byu.edu]
- 14. calpaclab.com [calpaclab.com]
- 15. vdp.com [vdp.com]
- 16. lawbc.com [lawbc.com]
- 17. epa.gov [epa.gov]
- 18. plasticsengineering.org [plasticsengineering.org]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
